molecular formula C10H11N3O2 B1320476 4-(4-Isocyanatopyridin-2-yl)morpholine CAS No. 876316-43-7

4-(4-Isocyanatopyridin-2-yl)morpholine

Cat. No.: B1320476
CAS No.: 876316-43-7
M. Wt: 205.21 g/mol
InChI Key: LRVCWTODNVVIOK-UHFFFAOYSA-N
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Description

4-(4-Isocyanatopyridin-2-yl)morpholine (CAS 876316-43-7) is a high-purity heteroaromatic isocyanate building block designed for advanced chemical synthesis and pharmaceutical research. This compound, with a molecular formula of C 10 H 11 N 3 O 2 and a molecular weight of 205.22 g/mol, integrates a reactive isocyanate group (-N=C=O) with a pyridine core and a morpholine ring . Its primary research value lies in its role as a versatile precursor for the synthesis of ureas and other derivatives, facilitating the exploration of novel structures in medicinal chemistry and drug discovery programs. The reactive isocyanate group readily undergoes addition reactions with nucleophiles such as amines and alcohols, allowing researchers to construct molecular libraries for high-throughput screening. The morpholine subunit is a common pharmacophore known to influence the solubility and metabolic stability of candidate molecules. This product is presented with a guaranteed purity of 95% and is packaged in amber glass bottles to ensure stability . Safety Note: This compound requires careful handling. It may cause respiratory irritation, is harmful in contact with skin or if inhaled, and causes serious eye irritation. Researchers should consult the relevant Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE), including gloves and eye protection . This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-isocyanatopyridin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c14-8-12-9-1-2-11-10(7-9)13-3-5-15-6-4-13/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRVCWTODNVVIOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CC(=C2)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594522
Record name 4-(4-Isocyanatopyridin-2-yl)morpholine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876316-43-7
Record name 4-(4-Isocyanatopyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Morpholin-4-yl)pyridin-4-yl isocyanate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide to the Predicted Spectroscopic Profile of 4-(4-isocyanatopyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed technical guide to the predicted spectroscopic characteristics of 4-(4-isocyanatopyridin-2-yl)morpholine, a bifunctional molecule of interest in chemical synthesis and drug development. In the absence of publicly available experimental spectra, this guide leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the compound's spectral signature. By referencing data from analogous structures, this paper offers a robust, predictive framework for researchers, scientists, and professionals in drug development to aid in the identification, characterization, and quality control of this compound. Standardized protocols for data acquisition are also provided to ensure methodological consistency.

Introduction and Molecular Structure

This compound (CAS: 876316-43-7; Molecular Formula: C₁₀H₁₁N₃O₂) is a heterocyclic compound featuring a pyridine core substituted with a reactive isocyanate group and a morpholine moiety. This unique combination of a nucleophilic morpholine nitrogen and an electrophilic isocyanate group makes it a versatile building block in medicinal chemistry and materials science. Accurate spectroscopic characterization is paramount for verifying its synthesis and purity.

This guide provides a comprehensive analysis of the predicted spectroscopic data for this molecule. This predictive approach is necessitated by the current lack of publicly archived experimental spectra. The predictions are grounded in foundational spectroscopic theory and supported by empirical data from structurally related compounds.

Molecular Structure Diagram

The structure and atom numbering scheme used for NMR assignments are presented below.

fragmentation M [C₁₀H₁₁N₃O₂]⁺• m/z = 205 F1 [C₈H₇N₃O]⁺• m/z = 176 (- C₂H₄) M->F1 F2 [C₉H₁₁N₂O]⁺ m/z = 163 (- NCO) M->F2 F3 [C₆H₃N₂O]⁺ m/z = 119 (- C₄H₈NO•) M->F3 F4 [C₄H₈NO]⁺ m/z = 86 (Morpholine fragment) M->F4

Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.

Standardized Experimental Protocols

To facilitate the acquisition of actual experimental data, the following standard operating procedures are recommended.

Workflow for Spectroscopic Analysis

workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_ir IR Acquisition cluster_ms MS Acquisition Sample Weigh ~5-10 mg of This compound Dissolve Dissolve in 0.7 mL of deuterated solvent (e.g., CDCl₃) Sample->Dissolve IR_Prep Place small amount of solid sample on ATR crystal Sample->IR_Prep MS_Prep Prepare dilute solution in appropriate solvent (e.g., Methanol) Sample->MS_Prep Transfer Transfer to 5mm NMR tube Dissolve->Transfer NMR_Acq Acquire ¹H, ¹³C, DEPT on 400-600 MHz Spectrometer Transfer->NMR_Acq IR_Acq Acquire spectrum (4000-400 cm⁻¹) IR_Prep->IR_Acq MS_Acq Infuse into ESI or EI source of Mass Spectrometer MS_Prep->MS_Acq

Figure 3: Standard workflow for comprehensive spectroscopic analysis.

A. NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the solid compound.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Ensure complete dissolution.

  • Transfer: Transfer the solution into a 5 mm NMR tube.

  • Acquisition:

    • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

    • Tune and shim the probe for optimal field homogeneity.

    • Acquire a standard ¹H NMR spectrum (e.g., 16-32 scans).

    • Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 1024-4096 scans).

  • Processing: Process the raw data (FID) using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum (e.g., CDCl₃ at 77.16 ppm).

B. FT-IR Spectroscopy Protocol (ATR)
  • Background Scan: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.

  • Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹, co-adding 16-32 scans for a good signal-to-noise ratio.

  • Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

C. Mass Spectrometry Protocol (EI-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile solvent like methanol or acetonitrile.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the electron ionization energy to a standard value (typically 70 eV).

  • Introduction: Introduce the sample into the ion source, either via a direct insertion probe (for solids) or a GC inlet.

  • Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-400 amu).

References

  • Yao, L., et al. (2018). Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: Experimental and theoretical approaches. ResearchGate. [Link]

  • Kleinpetera, E., et al. (2000). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. [Link]

  • Spectroscopy. (2023). Infrared Spectroscopy of Polymers XIII: Polyurethanes. [Link]

  • Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. [Link]

  • Liu, D., et al. (2008). Theory analysis of mass spectra of long-chain isocyanates. PubMed. [Link]

  • Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]

  • Silva, A. M. S., et al. (2007). 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. ResearchGate. [Link]

An In-depth Technical Guide to the Core Mechanism of Action of 4-(4-isocyanatopyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide delineates the hypothesized mechanism of action of the novel compound 4-(4-isocyanatopyridin-2-yl)morpholine. Based on a first-principles analysis of its constituent chemical moieties—a highly reactive isocyanate group and a biologically privileged morpholine-pyridine scaffold—we propose that this molecule acts as a targeted covalent inhibitor. The isocyanate group is predicted to form a stable covalent bond with nucleophilic residues in the active site of its biological target, while the morpholine-pyridine core is anticipated to confer target specificity, potentially towards protein kinases. This document provides a comprehensive framework for the experimental validation of this hypothesis, including detailed protocols for target identification and validation, kinetic analysis, and cellular assays.

Introduction: Deconstructing this compound

The compound this compound is a small molecule with significant potential in drug discovery. Its structure combines two key features that suggest a specific and potent mechanism of action:

  • The Isocyanate "Warhead": The isocyanate group (-N=C=O) is a highly electrophilic moiety.[1] It readily reacts with a variety of nucleophiles, including the side chains of amino acids such as lysine, cysteine, and serine, to form stable covalent bonds.[2][3] In the context of drug design, this high reactivity points towards a mechanism of covalent inhibition, where the compound permanently modifies its biological target.[2]

  • The Morpholine-Pyridine "Guidance System": The morpholine ring is a well-established "privileged structure" in medicinal chemistry, found in numerous approved drugs.[4][5] It is often incorporated to enhance physicochemical properties and can play a crucial role in binding to biological targets.[4] The morpholine-pyridine scaffold is a common feature in molecules targeting a variety of enzymes, particularly protein kinases.[6]

Based on this structural analysis, we hypothesize that this compound functions as a targeted covalent inhibitor . This guide will explore the theoretical underpinnings of this hypothesis and provide a detailed roadmap for its experimental validation.

Hypothesized Mechanism of Action: A Two-Step Model

We propose a two-step mechanism of action for this compound:

  • Reversible Binding: The morpholine-pyridine scaffold first directs the molecule to the active site of its target protein, forming a reversible, non-covalent interaction. The specificity of this interaction is determined by the shape and electrostatic properties of the binding pocket.

  • Irreversible Covalent Modification: Once positioned correctly within the active site, the highly reactive isocyanate group forms a covalent bond with a nearby nucleophilic amino acid residue. This irreversible modification leads to the permanent inactivation of the target protein.

The following diagram illustrates this proposed mechanism:

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification Compound This compound Reversible_Complex Reversible Compound-Protein Complex Compound->Reversible_Complex Non-covalent interaction Target_Protein Target Protein (with Nucleophilic Residue) Target_Protein->Reversible_Complex Covalent_Complex Irreversible Covalent Adduct Reversible_Complex->Covalent_Complex Covalent bond formation (Isocyanate reaction)

Figure 1: Hypothesized two-step mechanism of action.

Experimental Validation: A Step-by-Step Guide

The following sections outline a series of experiments designed to rigorously test our hypothesized mechanism of action.

Target Identification and Validation

The first crucial step is to identify the cellular target(s) of this compound. Given the covalent nature of the interaction, affinity-based proteomics is a powerful approach.

Experimental Workflow: Affinity-Based Target Identification

A detailed workflow for this experiment is presented below:

G Start Synthesize an Alkyne-Tagged Analog Incubate Incubate Alkyne-Tagged Compound with Cell Lysate Start->Incubate Click_Chemistry Perform Click Chemistry with Biotin-Azide Incubate->Click_Chemistry Affinity_Purification Affinity Purification of Biotinylated Proteins (Streptavidin Beads) Click_Chemistry->Affinity_Purification Elution Elute Bound Proteins Affinity_Purification->Elution Proteomics Tryptic Digest followed by LC-MS/MS Analysis Elution->Proteomics Data_Analysis Identify Enriched Proteins Proteomics->Data_Analysis

Figure 2: Workflow for affinity-based target identification.

Protocol: Synthesis of an Alkyne-Tagged Analog and Affinity Pulldown

  • Synthesis: Synthesize an analog of this compound where a terminal alkyne group is incorporated, for example, by modifying the morpholine ring. This modification should be designed to minimize disruption of the compound's binding properties.

  • Cell Lysis: Prepare a cell lysate from a relevant cell line (e.g., a cancer cell line if anticancer activity is suspected).

  • Incubation: Incubate the alkyne-tagged compound with the cell lysate to allow for covalent modification of target proteins.

  • Click Chemistry: Add biotin-azide to the lysate to "click" onto the alkyne tag of the compound, thereby biotinylating the target proteins.

  • Affinity Purification: Use streptavidin-coated beads to pull down the biotinylated protein-compound complexes.

  • Elution and Digestion: Elute the bound proteins from the beads and perform an in-solution tryptic digest.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Compare the identified proteins to a control experiment performed without the alkyne-tagged compound to identify specifically enriched proteins.

Validation of Covalent Modification

Once a putative target is identified, it is essential to confirm that the compound forms a covalent bond with it.

Experimental Protocol: Intact Protein Mass Spectrometry

  • Incubation: Incubate the purified target protein with this compound.

  • Mass Spectrometry: Analyze the intact protein by high-resolution mass spectrometry (e.g., ESI-Q-TOF).

  • Analysis: Look for a mass shift in the protein corresponding to the molecular weight of the compound. This provides direct evidence of covalent adduction.

Experimental Protocol: Peptide Mapping by LC-MS/MS

  • Incubation and Digestion: Incubate the purified target protein with the compound, followed by tryptic digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis: Search for peptides that show a mass modification corresponding to the adduction of the compound. Tandem mass spectrometry (MS/MS) of the modified peptide can pinpoint the exact amino acid residue that has been modified.

Kinetic Analysis of Inhibition

To further characterize the interaction, it is important to determine the kinetics of target inactivation.

Experimental Protocol: Enzyme Inhibition Assay

  • Assay Setup: Use a suitable assay to measure the activity of the target enzyme (e.g., a kinase activity assay using a fluorescent substrate).

  • Time-Dependent Inhibition: Pre-incubate the enzyme with varying concentrations of this compound for different periods.

  • Activity Measurement: Initiate the enzymatic reaction and measure the initial reaction rates.

  • Data Analysis: Plot the observed rate of inactivation (kobs) against the inhibitor concentration. For a two-step covalent inhibitor, this plot should be hyperbolic, allowing for the determination of the inactivation rate constant (kinact) and the initial binding affinity (Ki).

The following table summarizes the expected kinetic parameters:

ParameterDescriptionHow to Determine
Ki Dissociation constant of the initial reversible complexFrom the hyperbolic fit of kobs vs. [Inhibitor]
kinact Maximum rate of irreversible inactivationFrom the hyperbolic fit of kobs vs. [Inhibitor]
kinact/Ki Second-order rate constant for covalent modificationCalculated from kinact and Ki
Cellular Assays to Confirm Mechanism

Finally, cellular assays are necessary to confirm that the identified mechanism of action is relevant in a biological context.

Experimental Protocol: Target Engagement Assay

  • Cell Treatment: Treat cells with varying concentrations of this compound.

  • Competitive Probe Incubation: Lyse the cells and incubate the lysate with a fluorescently labeled probe that is known to bind to the active site of the target protein.

  • Analysis: Measure the fluorescence of the probe bound to the target protein (e.g., by in-gel fluorescence or flow cytometry). A decrease in fluorescence in compound-treated cells indicates that the compound is engaging the target in the cellular environment.

Experimental Protocol: Downstream Signaling Pathway Analysis

  • Cell Treatment: Treat cells with the compound.

  • Western Blotting: Perform western blotting to analyze the phosphorylation status or expression levels of known downstream substrates of the target protein.

  • Analysis: A change in the downstream signaling pathway that is consistent with the inhibition of the target protein provides further evidence for the proposed mechanism of action.

Conclusion

The chemical structure of this compound strongly suggests a mechanism of action as a targeted covalent inhibitor. The isocyanate group provides the reactive "warhead" for irreversible modification, while the morpholine-pyridine scaffold likely confers target specificity. The experimental framework outlined in this guide provides a rigorous and comprehensive approach to validating this hypothesis. Successful execution of these experiments will not only elucidate the precise mechanism of action of this promising compound but also pave the way for its further development as a potential therapeutic agent.

References

  • Isocyanate-based multicomponent reactions. RSC Advances.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.
  • Isocyan
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. NIH.
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.
  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
  • An updated review on morpholine derivatives with their pharmacological actions.
  • An updated review on morpholine derivatives with their pharmacological actions. ScienceScholar.
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel
  • Morpholines. Synthesis and Biological Activity.
  • A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules. PMC - NIH.

Sources

Unmasking the Targets: A Technical Guide to Identifying Protein Interactions of 4-(4-isocyanatopyridin-2-yl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Covalent inhibitors have emerged as a powerful modality in drug discovery, capable of achieving high potency and prolonged duration of action. The 4-(4-isocyanatopyridin-2-yl)morpholine scaffold represents a promising starting point for the development of such inhibitors, combining a privileged morpholino-pyridine core, known for its interaction with key protein classes, and a reactive isocyanate warhead. This technical guide provides an in-depth exploration of the potential protein targets of this compound class, with a primary focus on protein kinases. We will delve into the chemical principles of covalent modification by isocyanates and present a comprehensive, step-by-step framework of experimental strategies for the definitive identification and validation of their cellular targets. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to advance the understanding and application of this important class of covalent modifiers.

Introduction: The Rationale for Targeting with this compound Derivatives

The design of targeted covalent inhibitors is a strategic endeavor in modern medicinal chemistry. This approach typically involves a two-component molecular architecture: a scaffold that provides reversible binding affinity and selectivity for the target protein, and a reactive electrophilic "warhead" that forms a stable, covalent bond with a nearby nucleophilic amino acid residue.[1]

The this compound scaffold is a compelling platform for the development of covalent inhibitors. It is comprised of:

  • A Morpholino-Pyridine Core: The morpholine ring is a common feature in a multitude of approved drugs and clinical candidates, often enhancing solubility, metabolic stability, and target engagement. Specifically, the morpholino-pyrimidine and morpholino-triazine scaffolds are well-established pharmacophores in a significant class of protein kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway.[2][3] The morpholine oxygen frequently forms a crucial hydrogen bond with the hinge region of the kinase active site.[4] The pyridine component of the scaffold further contributes to the binding affinity and selectivity.

  • An Isocyanate Warhead: The isocyanate group (-N=C=O) is a highly reactive electrophile capable of forming stable covalent adducts with a variety of nucleophilic amino acid residues on a protein's surface. This covalent interaction can lead to irreversible inhibition, providing sustained target engagement and a durable pharmacological effect.

Given the prevalence of the morpholino-pyridine and related scaffolds in kinase inhibitors, this guide will focus on protein kinases as the primary hypothesized target class for derivatives of this compound.

The Chemistry of Covalent Targeting by Isocyanates

The isocyanate moiety is a potent electrophile that readily reacts with nucleophilic functional groups present in the side chains of several amino acids.[4] This reaction is the cornerstone of the covalent inhibition strategy for this class of compounds. The primary amino acid residues targeted by isocyanates within a protein's binding pocket are:

  • Lysine: The ε-amino group of lysine is a strong nucleophile and reacts with isocyanates to form a stable urea linkage.[5]

  • Cysteine: The thiol group of cysteine is a potent nucleophile and can react with isocyanates to form a thiocarbamate linkage.

  • Tyrosine: The hydroxyl group of tyrosine can also be targeted, leading to the formation of a carbamate ester.

The specificity of the covalent modification is determined by the initial non-covalent binding of the morpholino-pyridine scaffold, which positions the isocyanate warhead in close proximity to a reactive nucleophile within the target's active site.[1]

Caption: Covalent modification of a protein by an isocyanate-containing compound.

Hypothesized Protein Target Class: Protein Kinases

The human kinome comprises over 500 protein kinases, many of which are central nodes in signaling pathways that regulate cell growth, proliferation, and survival.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets.

The rationale for hypothesizing that this compound derivatives target protein kinases is strongly supported by the extensive body of literature on kinase inhibitors with structurally related scaffolds. Numerous potent and selective inhibitors of the PI3K/Akt/mTOR pathway, a critical signaling cascade in cancer, feature a morpholine ring attached to a pyrimidine or triazine core.[2][6] These scaffolds position the morpholine oxygen to act as a hydrogen bond acceptor with a conserved valine residue in the kinase hinge region, a key interaction for ATP-competitive inhibition.[4][7]

Given the structural and electronic similarities between pyridine, pyrimidine, and triazine, it is highly probable that the 4-(pyridin-2-yl)morpholine core directs these molecules to the ATP-binding site of various protein kinases. The appended isocyanate can then covalently modify a nearby nucleophilic residue, leading to irreversible inhibition.

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Workflows for Target Identification and Validation

A multi-pronged experimental approach is essential for the unambiguous identification and validation of the protein targets of this compound derivatives. The following workflows provide a comprehensive strategy, from initial target discovery to precise site-of-modification mapping.

Synthesis of a Chemical Probe

To facilitate target identification, a derivative of the parent compound is synthesized to incorporate a bioorthogonal handle, such as a terminal alkyne. This "chemical probe" retains the core scaffold and the isocyanate warhead, allowing it to covalently label its targets in a cellular context. The alkyne handle enables subsequent "click chemistry" for the attachment of a reporter tag (e.g., biotin) for enrichment or a fluorophore for visualization.

Caption: Workflow for the synthesis of an alkyne-derivatized chemical probe.

Target Discovery using Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique for identifying the targets of covalent inhibitors in a complex biological system, such as a cell lysate or intact cells.[8]

Caption: A comprehensive workflow for Activity-Based Protein Profiling (ABPP).

Detailed Protocol for ABPP:

  • Cellular Treatment and Lysis:

    • Culture cells of interest to ~80% confluency.

    • Treat cells with the alkyne-derivatized probe at various concentrations and time points. Include a DMSO-treated control.

    • Harvest and wash the cells with ice-cold PBS.

    • Lyse the cells in an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[9]

    • Clarify the lysate by centrifugation.

  • Click Chemistry:

    • To the clarified lysate, add the click chemistry reaction cocktail: azide-biotin, copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper chelator (e.g., TBTA).

    • Incubate the reaction for 1-2 hours at room temperature.

  • Enrichment of Labeled Proteins:

    • Add streptavidin-coated agarose or magnetic beads to the lysate and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated proteins.[10]

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE loading buffer) and heat.

    • Separate the eluted proteins by SDS-PAGE.

    • Stain the gel with a protein stain (e.g., Coomassie).

    • Excise the protein bands of interest or the entire lane for in-gel trypsin digestion.[11]

    • Alternatively, perform on-bead trypsin digestion.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Search the acquired MS/MS spectra against a protein database to identify the proteins that were enriched in the probe-treated sample compared to the control.

Target Validation and Site-of-Modification Mapping by Mass Spectrometry

Once candidate target proteins are identified, it is crucial to validate the interaction and pinpoint the exact amino acid residue that is covalently modified. This is achieved through a combination of intact protein analysis and bottom-up proteomics.

4.3.1. Intact Protein Mass Spectrometry

This technique confirms the covalent modification of a purified candidate protein by the inhibitor.

Protocol:

  • Incubate the purified recombinant candidate protein with the this compound derivative.

  • Remove the excess, unbound inhibitor using a desalting column.

  • Analyze the protein by LC-MS.[12]

  • A mass shift in the treated protein corresponding to the molecular weight of the inhibitor confirms covalent adduction.[13]

4.3.2. Bottom-Up Proteomics for Site-of-Modification Mapping

This method identifies the specific peptide and amino acid residue that is covalently modified.

Protocol:

  • Covalently label the purified protein as described above.

  • Denature, reduce, and alkylate the protein.

  • Digest the protein into peptides using a protease such as trypsin.[14]

  • Analyze the peptide mixture by LC-MS/MS.

  • Search the MS/MS data against the protein sequence, specifying a variable modification on nucleophilic residues (Lys, Cys, Tyr) corresponding to the mass of the inhibitor.[15]

  • Specialized software can aid in the identification of modified peptides and the localization of the modification site.[14]

Data Presentation and Interpretation

The results from the target identification and validation experiments should be carefully documented and analyzed.

Table 1: Summary of Potential Target Validation Data

Experimental MethodExpected OutcomeInterpretation
ABPP Enrichment of specific proteins in the probe-treated sample vs. control.Identification of candidate target proteins.
Intact Protein MS Mass increase of the purified protein corresponding to the inhibitor's MW.Confirmation of covalent binding to the candidate protein.
LC-MS/MS of Digested Protein Identification of a peptide with a mass modification matching the inhibitor.Pinpointing the specific peptide and amino acid residue that is covalently modified.
Biochemical Assay Inhibition of the enzymatic activity of the target protein.Functional validation of the target engagement.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel covalent inhibitors, with protein kinases being a highly probable target class. The experimental workflows detailed in this guide, from the synthesis of a chemical probe to advanced mass spectrometry-based proteomics, provide a robust and systematic approach to definitively identify and validate the cellular targets of these compounds. By applying these methodologies, researchers can gain a deep understanding of the mechanism of action of this compound class, enabling their advancement as potential therapeutic agents.

References

  • Arkin, M. R., et al. (2014). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 19(5), 797-806. Available at: [Link]

  • Davis, M. J., et al. (2022). Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry. Analytical Chemistry, 94(7), 3079-3087. Available at: [Link]

  • Beaufils, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(16), 6946-6966. Available at: [Link]

  • Bar-Peled, L., et al. (2017). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. Journal of the American Society for Mass Spectrometry, 28(8), 1637-1646. Available at: [Link]

  • Bradshaw, J. M., et al. (2015). Discovery of a Potent and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase with Oral Anti-Inflammatory Activity. Journal of Medicinal Chemistry, 58(24), 9675-9686. Available at: [Link]

  • Strelow, J. M. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. RSC Chemical Biology, 1(1), 1-22. Available at: [Link]

  • Alpha Lifetech Inc. (n.d.). Understanding Pull-Down Protocol: Key FAQs for Users. Available at: [Link]

  • Singh, R., et al. (2022). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Current Drug Targets, 23(1), 1-17. Available at: [Link]

  • Wright, J. C., et al. (2018). Chemistry for Covalent Modification of Endogenous/Native Proteins: From Test Tubes to Complex Biological Systems. Journal of the American Chemical Society, 140(50), 17372-17387. Available at: [Link]

  • Zhang, T., et al. (2022). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 10, 988631. Available at: [Link]

  • De Pascale, M., et al. (2021). Chemical and Structural Strategies to Selectively Target mTOR Kinase. ChemMedChem, 16(14), 2200-2213. Available at: [Link]

  • Liu, Y., et al. (2023). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 250, 115214. Available at: [Link]

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  • Novinec, M., et al. (2021). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Molecules, 26(24), 7586. Available at: [Link]

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An In-Depth Technical Guide to the Solubility of 4-(4-isocyanatopyridin-2-yl)morpholine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(4-isocyanatopyridin-2-yl)morpholine, a key intermediate in pharmaceutical and materials science research. In the absence of extensive published solubility data for this specific compound, this guide establishes a framework for predicting its solubility based on first principles and the analysis of its structural motifs: a pyridine ring, a morpholine moiety, and a reactive isocyanate group. Furthermore, a detailed, field-proven experimental protocol for the accurate determination of its solubility in a range of organic solvents is presented. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility behavior of this compound for applications in synthesis, formulation, and process development.

Introduction: The Significance of Solubility for this compound

This compound is a heterobifunctional molecule with significant potential in the synthesis of novel chemical entities. The morpholine and pyridine components offer opportunities for further chemical modification, while the highly reactive isocyanate group allows for covalent conjugation to a wide array of nucleophiles. The utility of this compound in drug discovery and materials science is intrinsically linked to its solubility in organic solvents. Understanding and quantifying this solubility is paramount for:

  • Reaction Chemistry: Ensuring homogeneous reaction conditions for predictable and reproducible outcomes.

  • Purification: Selecting appropriate solvents for crystallization or chromatographic purification.

  • Formulation: Developing stable and effective formulations for downstream applications.

  • Process Scale-up: Designing efficient and safe manufacturing processes.

This guide will first delve into the theoretical underpinnings of solubility, followed by a qualitative prediction of the solubility of this compound. The core of this document is a detailed experimental protocol to empower researchers to generate precise and reliable solubility data.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which, in more technical terms, relates to the intermolecular forces between the solute and the solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Several factors influence the solubility of this compound:

  • Molecular Structure: The presence of both polar (pyridine nitrogen, morpholine oxygen and nitrogen, isocyanate group) and non-polar (aromatic ring, aliphatic morpholine backbone) regions gives the molecule a mixed polarity.

  • Hydrogen Bonding: The nitrogen and oxygen atoms in the morpholine and pyridine rings can act as hydrogen bond acceptors. The isocyanate group is a polar functionality but does not possess a hydrogen bond donor.

  • Dipole-Dipole Interactions: The polar nature of the molecule will lead to dipole-dipole interactions with polar solvents.

  • Van der Waals Forces: These forces will be present in all solvent-solute interactions.

  • Crystal Lattice Energy: The energy holding the solid-state structure together must be overcome for dissolution. The melting point of 67°C suggests a moderate crystal lattice energy.

A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP) . HSP theory decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[1][2] A solute is predicted to be soluble in a solvent when their respective HSP values are similar. While specific HSP values for this compound are not available, we can make qualitative predictions based on its constituent parts.

Predicted Solubility Profile of this compound

Based on the molecular structure, a qualitative solubility profile can be predicted:

  • High Solubility Expected in:

    • Polar Aprotic Solvents: Such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (ACN), and tetrahydrofuran (THF). These solvents can engage in dipole-dipole interactions and, in some cases, act as hydrogen bond acceptors, effectively solvating the polar regions of the molecule.

    • Chlorinated Solvents: Such as dichloromethane (DCM) and chloroform. Their ability to solvate a range of polarities makes them good candidates.

  • Moderate Solubility Expected in:

    • Esters: Such as ethyl acetate. These have moderate polarity.

    • Ketones: Such as acetone. These are polar aprotic solvents but may be slightly less effective than DMF or DMSO for highly polar solutes.

  • Low to Negligible Solubility Expected in:

    • Non-polar Solvents: Such as hexanes and toluene. The significant polar character of the target molecule will limit its solubility in these solvents.

    • Polar Protic Solvents (with caution): Such as alcohols (methanol, ethanol) and water. The highly reactive isocyanate group will react with the hydroxyl groups of alcohols and with water, leading to the formation of urethanes and ureas, respectively.[3] Therefore, while the molecule might show some initial solubility, it will be unstable in these solvents. For experimental purposes, aprotic solvents are strongly recommended.

The morpholine moiety generally enhances aqueous solubility in drug candidates; however, the overall lipophilicity of the substituted pyridine ring and the reactivity of the isocyanate group will be the dominating factors in this case.[4]

Experimental Protocol for Solubility Determination

The following detailed protocol describes the determination of the thermodynamic solubility of this compound using the reliable shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).[5][6][7]

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (HPLC grade, anhydrous)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker/incubator

  • Syringe filters (0.22 µm, compatible with the chosen solvents)

  • Autosampler vials

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep_solid Weigh excess solid into vial add_solvent Add known volume of solvent prep_solid->add_solvent shake Shake at constant temperature (e.g., 24h) add_solvent->shake settle Allow to settle shake->settle filter Filter supernatant settle->filter dilute Dilute if necessary filter->dilute hplc HPLC-UV analysis dilute->hplc

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of glass vials. "Excess" means that undissolved solid should be visible after equilibration. A starting point could be ~10-20 mg of solid.

    • To each vial, add a precise volume (e.g., 2.0 mL) of the selected anhydrous organic solvent.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Shake the vials for a sufficient time to ensure equilibrium is reached. A minimum of 24 hours is recommended, but 48 or 72 hours may be necessary. It is advisable to take measurements at different time points (e.g., 24h and 48h) to confirm that the concentration is no longer changing.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for at least 1 hour to allow the excess solid to settle.

    • Carefully draw the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean autosampler vial. This step is critical to remove any undissolved particulates.

    • If the solution is expected to be highly concentrated, perform an accurate dilution with the same solvent to bring the concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Develop a suitable HPLC method. A starting point for a reverse-phase method could be:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is a common starting point for pyridine derivatives.[8][9][10]

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Detection: UV at a wavelength of maximum absorbance (to be determined by a UV scan).

    • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

    • Inject the filtered and diluted samples from the solubility experiment.

    • Calculate the concentration of this compound in the samples using the calibration curve. Remember to account for any dilutions made.

Data Presentation

The solubility data should be presented in a clear and concise table.

SolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)Observations
Dichloromethane3.1Experimental ValueCalculated ValueClear solution
Acetonitrile5.8Experimental ValueCalculated ValueClear solution
Ethyl Acetate4.4Experimental ValueCalculated ValueClear solution
Tetrahydrofuran4.0Experimental ValueCalculated ValueClear solution
N,N-Dimethylformamide6.4Experimental ValueCalculated ValueClear solution
Toluene2.4Experimental ValueCalculated ValueSuspension
Hexane0.1Experimental ValueCalculated ValueSuspension

Causality of Solvent Selection and Potential for Reactivity

The choice of solvents for the solubility study is critical and should span a range of polarities to build a comprehensive profile.

solvent_selection cluster_solvents Solvent Categories Polar Aprotic Polar Aprotic Moderately Polar Moderately Polar Non-polar Non-polar This compound This compound This compound->Polar Aprotic High Solubility (Dipole-Dipole) This compound->Moderately Polar Moderate Solubility This compound->Non-polar Low Solubility

Caption: Rationale for solvent selection based on polarity.

Crucially, the isocyanate functional group is highly electrophilic and will react with nucleophiles. This includes water and alcohols.[3] The reaction with residual water in aprotic solvents can lead to the formation of an unstable carbamic acid, which then decomposes to the corresponding amine and carbon dioxide. This amine can then react with another molecule of the isocyanate to form a urea, which is often insoluble and can precipitate, leading to erroneous solubility measurements.[11]

Self-Validating Protocol for Trustworthiness:

To ensure the integrity of the results, the following precautions must be taken:

  • Use Anhydrous Solvents: All solvents should be of high purity and low water content.

  • Inert Atmosphere: For highly sensitive experiments, conducting the equilibration under an inert atmosphere (e.g., nitrogen or argon) can prevent reaction with atmospheric moisture.

  • Monitor for Degradation: When analyzing the samples by HPLC, look for the appearance of new peaks over time, which could indicate degradation of the solute. A time-course study (e.g., analyzing samples at 24, 48, and 72 hours) can help to assess the stability of the compound in the chosen solvent.

Conclusion

References

  • Borduas, N., et al. (2019). Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides. Atmospheric Chemistry and Physics, 19(7), 4655-4669. [Link]

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  • Reddit. (2015). Pyridine Is miscible with EVERYTHING!?[Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 114(22), 11045-11075. [Link]

  • PubChem. (n.d.). 4-Isocyanatopyridine. [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC press. [Link]

  • Patel, K. R., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 8(3), 127-135. [Link]

  • De Angelis, F., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews, 122(5), 5484-5583. [Link]

  • Costi, R., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2243-2266. [Link]

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  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

  • Van der Maelen, C., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal, 67(11), e17381. [Link]

  • Yamamoto, H., Abbott, S., & Hansen, C. M. (2017). Consideration of Hansen Solubility Parameters. Part 2. Hansen Solubility Parameters 50th anniversary conference, preprint. [Link]

  • NIOSH. (1996). Exposure to isocyanates and organic solvents, and pulmonary-function changes in workers in a polyurethane molding process. Journal of the American Industrial Hygiene Association, 57(4), 374-379. [Link]

  • Mitchell, J. B. O. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics, 15(1), 93. [Link]

  • Yamamoto, H., Abbott, S., & Hansen, C. M. (2017). Consideration of Hansen Solubility Parameters. Part 2. Hansen Solubility Parameters 50th anniversary conference, preprint. [Link]

  • Wikipedia. (n.d.). Isocyanate. [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Chromatography Forum. (2015). Method for pyridine amine derivative. [Link]

  • Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • YouTube. (2019). Introduction to the Hansen Solubility Parameters. [Link]

  • MDPI. (2022). Effect of the Solvent Type on the Colloidal Stability and the Degree of Condensation of Silica Sols Stabilized by Amphiphilic Urethane Acrylate and the Properties of Their Coating Films. Polymers, 14(19), 4069. [Link]

  • chemeurope.com. (n.d.). Pyridine. [Link]

  • NCBI. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Molecules, 26(11), 3326. [Link]

  • Reddit. (2021). Isocyanate Stability and precipitate formation. [Link]

  • Prof Steven Abbott. (n.d.). HSP Basics. [Link]

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stability of 4-(4-isocyanatopyridin-2-yl)morpholine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability of 4-(4-isocyanatopyridin-2-yl)morpholine Under Acidic and Basic Conditions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the chemical stability of this compound, a molecule of interest in medicinal chemistry and drug development, under both acidic and basic conditions. Understanding the stability profile of this compound is critical for its handling, storage, and application in various research and development settings.

Introduction: The Significance of this compound

This compound is a heterocyclic compound featuring a highly reactive isocyanate group (-N=C=O) attached to a pyridine ring, which is further substituted with a morpholine moiety.[1][2] Isocyanates are versatile intermediates in organic synthesis, primarily known for their ability to form stable urethane and urea linkages upon reaction with alcohols and amines, respectively.[3][4] This reactivity makes them valuable reagents in the synthesis of a wide array of compounds, including pharmaceuticals and materials.[5][6][7]

The presence of the pyridine and morpholine rings in this compound introduces unique electronic and steric properties that can influence the reactivity and stability of the isocyanate group.[8][9] The pyridine ring, a heterocyclic amine, can act as a base or a catalyst in certain reactions, while the morpholine group, a saturated heterocycle, can affect the molecule's solubility and electronic properties.[10][11] A thorough understanding of how these functional groups modulate the stability of the isocyanate moiety under different pH conditions is paramount for its effective utilization.

Fundamental Reactivity of Isocyanates

Isocyanates are characterized by a highly electrophilic carbon atom within the -N=C=O group.[6] This electrophilicity drives their reactions with a wide range of nucleophiles. The general reactivity of isocyanates is a critical precursor to understanding the specific stability of this compound.

Reaction with Water (Hydrolysis)

One of the most common degradation pathways for isocyanates is hydrolysis. In the presence of water, the isocyanate group reacts to form an unstable carbamic acid intermediate, which then decomposes to yield a primary amine and carbon dioxide gas.[3] This reaction is often rapid and can be catalyzed by both acids and bases.[12]

RNCO + H₂O → [RNHCOOH] → RNH₂ + CO₂

Reaction with Alcohols and Amines

Isocyanates readily react with alcohols to form urethanes (carbamates) and with primary or secondary amines to form ureas.[3][4] These reactions are fundamental to the synthetic utility of isocyanates but also represent potential degradation pathways if the compound is exposed to such nucleophiles.

RNCO + R'OH → RNHCOOR' (Urethane) RNCO + R'₂NH → RNHCONR'₂ (Urea)

Stability of this compound under Acidic Conditions

Under acidic conditions, the stability of this compound is expected to be compromised due to the protonation of the pyridine nitrogen and the subsequent enhancement of the isocyanate's electrophilicity.

Proposed Degradation Mechanism
  • Protonation of the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom will be readily protonated in an acidic medium, forming a pyridinium ion.

  • Enhanced Electrophilicity: The positive charge on the pyridine ring acts as a strong electron-withdrawing group, significantly increasing the electrophilicity of the isocyanate carbon.

  • Accelerated Nucleophilic Attack: The highly electrophilic isocyanate is now more susceptible to attack by nucleophiles present in the medium, primarily water. This leads to accelerated hydrolysis.

  • Formation of Degradation Products: The final degradation products are the corresponding aminopyridine derivative and carbon dioxide.

Acidic_Degradation cluster_0 Acidic Conditions Molecule This compound Protonation Protonation of Pyridine Nitrogen Molecule->Protonation + H⁺ Pyridinium_Ion Pyridinium Ion Intermediate (Enhanced Electrophilicity) Protonation->Pyridinium_Ion Hydrolysis Nucleophilic Attack by H₂O Pyridinium_Ion->Hydrolysis Degradation_Products 4-amino-2-morpholinopyridine + CO₂ Hydrolysis->Degradation_Products

Figure 1: Proposed degradation pathway of this compound under acidic conditions.

Experimental Protocol for Assessing Acidic Stability

This protocol outlines a method to quantify the degradation of this compound under acidic conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • HPLC grade acetonitrile (ACN) and water

  • Formic acid (or other suitable acid)

  • Volumetric flasks, pipettes, and vials

  • HPLC system with a UV detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in ACN.

  • Acidic Solution Preparation: Prepare acidic aqueous solutions of varying pH (e.g., pH 2, 4, 6) using formic acid.

  • Incubation: In separate vials, add a known volume of the stock solution to each acidic solution to achieve a final desired concentration (e.g., 100 µg/mL).

  • Time Points: Incubate the solutions at a controlled temperature (e.g., 25°C or 40°C). At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching (Optional): If the degradation is rapid, the reaction can be quenched by neutralizing the aliquot with a suitable base.

  • HPLC Analysis: Analyze the samples by HPLC. A typical method would involve a C18 column with a gradient elution of ACN and water (with 0.1% formic acid). Monitor the disappearance of the parent compound at its λmax.

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each pH value. Calculate the degradation rate constants and half-life (t₁/₂) at each pH.

Stability of this compound under Basic Conditions

Under basic conditions, the degradation of this compound can be catalyzed by the base, leading to hydrolysis and potentially other side reactions.

Proposed Degradation Mechanism
  • Base-Catalyzed Hydrolysis: A hydroxide ion (OH⁻) can directly attack the electrophilic carbon of the isocyanate group. This is generally a faster process than uncatalyzed hydrolysis.

  • Formation of Carbamate Anion: The initial adduct is a carbamate anion.

  • Proton Transfer and Decomposition: The carbamate anion can be protonated by water to form the unstable carbamic acid, which then decomposes to the amine and carbonate.

  • Potential for Trimerization: In the absence of sufficient nucleophiles like water, isocyanates can undergo base-catalyzed trimerization to form isocyanurates. The pyridine nitrogen in the molecule itself could potentially catalyze this reaction, especially in a non-protic environment.

Basic_Degradation cluster_1 Basic Conditions Molecule This compound Hydrolysis Nucleophilic Attack by OH⁻ Molecule->Hydrolysis Trimerization Base-Catalyzed Trimerization Molecule->Trimerization [Base] Carbamate_Anion Carbamate Anion Intermediate Hydrolysis->Carbamate_Anion Decomposition Protonation & Decomposition Carbamate_Anion->Decomposition Degradation_Products 4-amino-2-morpholinopyridine + CO₃²⁻ Decomposition->Degradation_Products Isocyanurate Isocyanurate Trimer Trimerization->Isocyanurate

Figure 2: Proposed degradation pathways of this compound under basic conditions.

Experimental Protocol for Assessing Basic Stability

This protocol details a method to evaluate the stability of the target compound under basic conditions.

Materials:

  • This compound

  • HPLC grade acetonitrile (ACN) and water

  • Sodium hydroxide (or other suitable base)

  • Volumetric flasks, pipettes, and vials

  • HPLC system with a UV detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in ACN.

  • Basic Solution Preparation: Prepare basic aqueous solutions of varying pH (e.g., pH 8, 10, 12) using sodium hydroxide.

  • Incubation: In separate vials, add a known volume of the stock solution to each basic solution to achieve a final desired concentration (e.g., 100 µg/mL).

  • Time Points: Incubate the solutions at a controlled temperature (e.g., 25°C). At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching (Optional): If the degradation is rapid, the reaction can be quenched by neutralizing the aliquot with a suitable acid.

  • HPLC Analysis: Analyze the samples by HPLC using a similar method as described for the acidic stability study.

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each pH value. Calculate the degradation rate constants and half-life (t₁/₂) at each pH.

Summary of Stability Profile and Handling Recommendations

The following table summarizes the expected stability of this compound and provides recommendations for its storage and handling.

ConditionExpected StabilityPrimary Degradation PathwayHandling and Storage Recommendations
Neutral (Anhydrous) Relatively StableSlow hydrolysis with trace moistureStore in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[1]
Acidic (Aqueous) UnstableAccelerated HydrolysisAvoid contact with acidic solutions. If use in acidic media is necessary, perform reactions at low temperatures and for short durations.
Basic (Aqueous) Highly UnstableBase-catalyzed HydrolysisAvoid contact with basic solutions. Use aprotic solvents if a basic catalyst is required for a desired reaction.

Conclusion

This compound is a reactive molecule with significant potential in synthetic chemistry. However, its isocyanate functionality renders it susceptible to degradation, particularly in aqueous acidic and basic environments. The presence of the pyridine moiety is predicted to accelerate hydrolysis under acidic conditions due to protonation and enhanced electrophilicity. Under basic conditions, direct nucleophilic attack by hydroxide ions is the likely primary degradation route. For optimal use and longevity, this compound should be handled under anhydrous conditions and stored in a moisture-free, inert atmosphere. The provided experimental protocols offer a framework for researchers to quantitatively assess its stability under their specific experimental conditions, ensuring the integrity of their results and the efficient use of this valuable chemical intermediate.

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  • Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. [Link]

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  • ResearchGate. What conditions are required to react isocyanate with COOH or OH groups? [Link]

  • ChemRxiv. Catalyzed Reaction of Isocyanates (RNCO) with Water. [Link]

  • International journal of health sciences. An updated review on morpholine derivatives with their pharmacological actions. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. The pyridine-catalysed reaction of methanol with phenyl isocyanate in tetrachloromethane. [Link]

  • Google Patents. Preparation of isocyanate from carbamate, useful e.g. as monomers, by decomposition in presence of compound that scavenges reactive decomposition products.
  • ScienceScholar. An updated review on morpholine derivatives with their pharmacological actions. [Link]

  • Semantic Scholar. The pyridine-catalysed reaction of methanol with phenyl isocyanate in tetrachloromethane. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Three fundamental mechanisms of base-catalysed reactions of isocyanates with hydrogen-acidic compounds. [Link]

  • PMC. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. [Link]

  • SciELO. Reaction of aromatic carboxylic acids with isocyanates using ionic liquids as novel and efficient media. [Link]

  • Organic Chemistry Portal. Morpholine synthesis. [Link]

  • Finetech Industry Limited. This compound. [Link]

  • The Journal of Organic Chemistry. Catalysis of Isocyanate Reactions. II. Pyridine N-Oxide Catalysis. [Link]

  • ResearchGate. Mechanism reaction of carboxylic group with isocyanate, NCO, functional... [Link]

  • Mettler Toledo. Isocyanate Reactions. [Link]

  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]

  • Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. [Link]

  • Semantic Scholar. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. [Link]

  • PharmaCompass. 4-(Piperidin-4-Yl)Morpholine. [Link]

  • Beilstein Journals. One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. [Link]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • ResearchGate. Schematic hydrolysis of an aromatic isocyanate and subsequent formation... [Link]

  • NIH. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. [Link]

  • Oriental Journal of Chemistry. One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. [Link]

  • YouTube. (2019, June 19). Hydrolysis of cyanide and iso-cyanide: Basic concept and complete mechanism. [Link]

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Methodological & Application

Application Notes and Protocols for 4-(4-isocyanatopyridin-2-yl)morpholine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Covalent Chemistry in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds.[1][2] By screening low molecular weight fragments (typically < 300 Da), FBDD allows for efficient exploration of chemical space and can identify hits for challenging targets.[1] A growing area of interest within FBDD is the use of covalent fragments, which form a stable, covalent bond with their target protein.[3][4] This approach can offer several advantages, including high potency, prolonged duration of action, and the ability to target shallow or previously "undruggable" binding sites.[3][5]

This guide provides detailed application notes and protocols for the use of 4-(4-isocyanatopyridin-2-yl)morpholine , a covalent fragment with potential for targeting nucleophilic residues on proteins. The isocyanate "warhead" can react with amino acids such as lysine and cysteine, making it a versatile tool for covalent inhibitor discovery.[6] The morpholine and pyridine scaffolds provide a foundation for favorable physicochemical properties and potential for further synthetic elaboration.[7][8]

Chemical Profile of this compound

A thorough understanding of the chemical and physical properties of a fragment is crucial for successful screening and hit validation.

Physicochemical Properties
PropertyValueSource
CAS Number 876316-43-7[9]
Molecular Formula C10H11N3O2[9]
Molecular Weight 205.21 g/mol [9]
Appearance Solid (predicted)-
Storage Store in a dry, sealed place[9]
Proposed Synthesis

G cluster_0 Proposed Synthesis of this compound Start 4-carboxy-2-morpholinopyridine Step1 Acyl Azide Formation (e.g., DPPA, TEA) Start->Step1 Intermediate 4-(azidocarbonyl)-2-morpholinopyridine Step1->Intermediate Step2 Curtius Rearrangement (Heat) Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed synthetic route for this compound.

Reactivity of the Isocyanate Warhead

The electrophilic isocyanate group is key to the function of this fragment. It readily reacts with nucleophilic amino acid residues on a target protein.

G cluster_1 Covalent Modification of Protein Nucleophiles cluster_lys Lysine Modification cluster_cys Cysteine Modification Fragment This compound (R-N=C=O) Lysine Protein-Lys-NH2 Fragment->Lysine Cysteine Protein-Cys-SH Fragment->Cysteine Lysine_Adduct Protein-Lys-NH-C(O)NH-R (Urea Linkage) Lysine->Lysine_Adduct Reaction Cysteine_Adduct Protein-Cys-S-C(O)NH-R (Thiocarbamate Linkage) Cysteine->Cysteine_Adduct Reaction

Caption: Reaction of the isocyanate with lysine and cysteine residues.

Isocyanates can react with the primary amine of lysine to form a stable urea linkage and with the thiol group of cysteine to form a thiocarbamate linkage.[12] The reactivity can be influenced by the pKa of the target residue and the local microenvironment within the protein binding pocket.

Applications in Covalent Fragment Screening

The primary application of this compound is in covalent fragment screening campaigns to identify novel binding sites and starting points for drug discovery.

General Workflow for Covalent Fragment Screening

A typical workflow involves a primary screen to identify fragments that covalently modify the target protein, followed by secondary assays to validate binding and characterize the interaction.

G cluster_workflow Covalent Fragment Screening Workflow Primary_Screen Primary Screen (e.g., Intact Protein MS) Hit_Identification Hit Identification Primary_Screen->Hit_Identification Secondary_Screen Secondary Screen (e.g., Thermal Shift, SPR) Hit_Identification->Secondary_Screen Hit_Validation Hit Validation Secondary_Screen->Hit_Validation Site_of_Modification Site of Modification ID (Peptide Mapping MS) Hit_Validation->Site_of_Modification Kinetics Kinetic Analysis (kinact/Ki) Site_of_Modification->Kinetics Structural_Biology Structural Biology (X-ray, Cryo-EM) Kinetics->Structural_Biology Lead_Optimization Lead Optimization Structural_Biology->Lead_Optimization

Caption: General workflow for a covalent fragment screening campaign.

Protocol: Primary Screening using Intact Protein Mass Spectrometry

Intact protein mass spectrometry (MS) is a common and effective method for primary screening of covalent fragments.[3] It allows for the direct detection of the mass shift corresponding to the covalent adduction of the fragment to the target protein.

Objective: To identify if this compound covalently modifies the target protein.

Materials:

  • Purified target protein of known molecular weight.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Assay buffer (e.g., PBS or HEPES, pH 7.4).

  • LC-MS system capable of intact protein analysis.

Procedure:

  • Protein Preparation: Prepare the target protein at a suitable concentration (e.g., 5-10 µM) in the assay buffer.

  • Incubation:

    • In a microcentrifuge tube, mix the target protein with the fragment to a final concentration of 100-200 µM. Include a DMSO control.

    • Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-4 hours).

  • Sample Preparation for MS:

    • Quench the reaction if necessary (e.g., by adding formic acid).

    • Desalt the protein sample using a suitable method (e.g., C4 ZipTip) to remove non-volatile salts.

  • LC-MS Analysis:

    • Inject the desalted sample onto the LC-MS system.

    • Acquire the mass spectrum of the intact protein.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass of the protein.

    • Compare the mass of the protein incubated with the fragment to the DMSO control. A mass increase of ~205.21 Da indicates covalent modification.

Protocol: Secondary Validation using Thermal Shift Assay (TSA)

TSA, or Differential Scanning Fluorimetry (DSF), can be used to validate the binding of the fragment by measuring changes in the thermal stability of the target protein.

Objective: To confirm that the covalent modification by the fragment alters the melting temperature (Tm) of the target protein.

Materials:

  • Purified target protein.

  • This compound.

  • SYPRO Orange dye.

  • Real-time PCR instrument.

Procedure:

  • Reaction Setup: Prepare reaction mixtures containing the target protein (e.g., 2 µM), SYPRO Orange dye (e.g., 5x), and varying concentrations of the fragment in a 96-well PCR plate. Include a no-fragment control.

  • Incubation: Incubate the plate at room temperature for a set time to allow for covalent modification.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Apply a thermal gradient (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute).

    • Monitor the fluorescence of SYPRO Orange at each temperature increment.

  • Data Analysis:

    • Plot fluorescence versus temperature to generate a melting curve.

    • Determine the Tm for each condition. A significant shift in Tm in the presence of the fragment indicates binding and stabilization or destabilization of the protein.

Hit Validation and Characterization

Once a hit is identified and validated, further characterization is necessary to understand the site of modification and the kinetics of the interaction.

Protocol: Site of Modification Analysis by Peptide Mapping Mass Spectrometry

Peptide mapping is essential for identifying the specific amino acid residue(s) modified by the covalent fragment.[13][14][15]

Objective: To determine the location of the covalent adduct on the protein sequence.

Procedure:

  • Covalent Labeling and Digestion:

    • Incubate the target protein with and without the fragment as in the primary screen.

    • Denature, reduce, and alkylate the protein samples.

    • Digest the proteins into smaller peptides using a protease (e.g., trypsin).

  • LC-MS/MS Analysis:

    • Analyze the peptide digests by LC-MS/MS.

  • Data Analysis:

    • Search the MS/MS data against the protein sequence to identify the peptides.

    • Look for a peptide with a mass shift of +205.21 Da in the fragment-treated sample.

    • The MS/MS fragmentation pattern of the modified peptide will reveal the specific amino acid that is modified.

Kinetic Analysis of Covalent Modification

Determining the kinetic parameters of a covalent inhibitor, such as the inactivation rate constant (k_inact) and the inhibition constant (K_i), is crucial for structure-activity relationship (SAR) studies.[16][17][18][19]

Methodology: The determination of k_inact and K_i typically involves measuring the rate of inhibition at various inhibitor concentrations.[18] This can be achieved using a continuous or discontinuous enzyme activity assay. The data are then fitted to the appropriate kinetic models to derive the kinetic constants.[16][19] The ratio k_inact/K_i is a second-order rate constant that reflects the efficiency of the covalent inhibitor.[18]

Safety and Handling

Isocyanates are reactive compounds and should be handled with care.[20]

  • Health Hazards: Isocyanates can be potent irritants to the skin, eyes, and respiratory tract.[20][21] They are also known sensitizers and may cause allergic reactions, including occupational asthma.[20][21][22] Some isocyanates are suspected carcinogens.[20][22]

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage and Disposal: Store in a tightly sealed container in a cool, dry place.[9] Dispose of waste in accordance with local regulations for chemical waste.

Conclusion

This compound represents a valuable tool for researchers engaged in covalent drug discovery. Its isocyanate warhead provides a means to covalently target nucleophilic residues, while the morpholine and pyridine scaffolds offer a synthetically tractable starting point for optimization. The protocols outlined in this guide provide a framework for the effective use of this fragment in screening and hit characterization campaigns, ultimately aiding in the discovery of novel covalent inhibitors for a range of biological targets.

References

  • WuXi AppTec. (2022). Target to Hit Finding: New Methods in Fragment-Based Drug Discovery. YouTube.
  • Synblock.
  • National Institutes of Health. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.
  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity.
  • PubMed.
  • PubMed.
  • National Institutes of Health. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening.
  • Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate St
  • Patsnap Eureka. (2025).
  • National Institutes of Health.
  • SafeWork NSW.
  • Oxford Academic. (2019). Biophysical screening in fragment-based drug design: a brief overview.
  • RSC Publishing. (2025).
  • ResearchGate. (2024). Isocyanides inhibit bacterial pathogens by covalent targeting of essential metabolic enzymes.
  • ACS Publications. The Characterization of Protein Post-Translational Modifications by Mass Spectrometry | Accounts of Chemical Research.
  • EPA.
  • Evotec. Advancing Drug Discovery With Covalent Fragment Screening.
  • Organic Chemistry Portal. Morpholine synthesis.
  • MS Vision. Characterization of intact and modified proteins by mass spectrometry.
  • CarnaBio USA, Inc. (2020). Kinetic analysis of covalent and irreversible inhibitors.
  • Wikipedia. Polyurethane.
  • YouTube. (2021).
  • JoVE. (2025).
  • MDPI. (2023).
  • National Institutes of Health.
  • National Institutes of Health. (2020). Fragment-based drug discovery: opportunities for organic synthesis.
  • American Chemical Society. (2022). discovery report.
  • Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate St
  • PubMed. (2013).
  • IRBM Medicinal Chemistry. (2025). Optimized Covalent Fragment Library for Drug Discovery.
  • ProQuest.
  • Occupational Safety and Health Administration.
  • YouTube. (2018). Kinetic characterisation of covalent inhibitors on the PHERAstar.
  • Frontiers.
  • E3S Web of Conferences. (2024).
  • MDPI. Recent Advances in Covalent Drug Discovery. [Link]

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Application Notes & Protocols: A Guide to the Efficient Coupling of 4-(4-isocyanatopyridin-2-yl)morpholine with Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis of carbamates via the coupling of 4-(4-isocyanatopyridin-2-yl)morpholine with a diverse range of primary and secondary alcohols. The carbamate linkage is a cornerstone in modern medicinal chemistry, valued for its unique hydrogen bonding capabilities and metabolic stability.[1] This document elucidates the underlying reaction mechanism, details a robust, field-proven experimental protocol, and addresses critical parameters such as catalyst selection, solvent effects, and reaction monitoring. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Introduction: The Significance of the Carbamate Moiety

The formation of a carbamate (urethane) linkage through the reaction of an isocyanate with an alcohol is a fundamental transformation in organic synthesis.[2] The resulting moiety is prevalent in a multitude of biologically active compounds and approved pharmaceuticals. The morpholine scaffold itself is a privileged structure in drug discovery, often imparting favorable physicochemical properties such as improved solubility and metabolic stability.[3][4]

The reagent at the center of this protocol, This compound (CAS: 876316-43-7), combines the reactive isocyanate group with a morpholino-pyridine core.[5][6] This heterobifunctional molecule serves as a valuable synthon for introducing this specific pharmacophore onto alcohol-containing molecules, such as complex natural products, advanced intermediates, or polymer backbones. Understanding the principles of its reactivity is paramount to achieving high-yielding, clean, and reproducible coupling reactions.

Compound Profile:

  • Chemical Name: this compound

  • CAS Number: 876316-43-7[5]

  • Molecular Formula: C₁₀H₁₁N₃O₂[6]

  • Molecular Weight: 205.22 g/mol [7]

Reaction Mechanism and Catalysis

The coupling reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbon of the isocyanate group. This concerted step forms the stable carbamate C-O and N-H bonds.

G cluster_reactants Reactants cluster_product Product Isocyanate This compound (Isocyanate) Carbamate Carbamate Product Isocyanate->Carbamate Alcohol Alcohol (R-OH) Alcohol->Carbamate Catalyst Catalyst (e.g., DBTDL, DABCO) Catalyst->Isocyanate activates Catalyst->Alcohol activates

Caption: Undesired side reaction of isocyanate with water.

3.2. Materials and Reagents

  • Reactants:

    • Alcohol substrate

    • This compound (≥95% purity) [7]* Solvent: Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).

  • Catalyst (choose one):

    • Dibutyltin dilaurate (DBTDL), ~1-5 mol%

    • 1,4-Diazabicyclo[2.2.2]octane (DABCO), ~5-10 mol%

  • Inert Gas: Nitrogen (N₂) or Argon (Ar)

  • Equipment:

    • Round-bottom flask with stir bar

    • Septa and needles

    • Inert gas manifold (or balloon)

    • Magnetic stir plate

    • Standard glassware for workup and purification

3.3. Step-by-Step Procedure

  • Reaction Setup:

    • Place a magnetic stir bar into a flame-dried, two-neck round-bottom flask.

    • Seal the flask with septa and purge with N₂ or Ar for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Preparation:

    • In the reaction flask, dissolve the alcohol substrate (1.0 equiv.) and the chosen catalyst (e.g., DABCO, 0.1 equiv.) in the selected anhydrous solvent (concentration typically 0.1-0.5 M).

    • In a separate, dry vial, dissolve this compound (1.05-1.1 equiv.) in the same anhydrous solvent. Rationale: A slight excess of the isocyanate ensures full conversion of the potentially more valuable alcohol substrate.

  • Reaction Execution:

    • Stir the alcohol/catalyst solution at room temperature (20-25 °C).

    • Slowly add the isocyanate solution dropwise to the stirring alcohol solution via syringe over 5-10 minutes. Rationale: Slow addition helps to control any potential exotherm and minimizes side reactions.

    • Allow the reaction to stir at room temperature.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • A typical TLC analysis would involve co-spotting the reaction mixture with the alcohol starting material. The reaction is complete upon the disappearance of the limiting reagent (typically the alcohol).

    • Reactions are often complete within 2-12 hours. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in a suitable solvent like ethyl acetate or DCM.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove any acidic impurities, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure carbamate product.

Key Parameters and Data Summary

Successful carbamate synthesis depends on the careful selection of reaction parameters. The following table summarizes typical conditions.

ParameterRecommendationRationale & Causality
Stoichiometry 1.05-1.1 equiv. of isocyanate per alcohol -OH groupEnsures complete consumption of the alcohol, which may be the more valuable component.
Solvent Anhydrous aprotic solvents (DCM, THF, MeCN, Toluene)Prevents the unwanted reaction of isocyanate with water or protic solvents. Solvent polarity can influence reaction rate.
Catalyst Organotin (DBTDL): 1-5 mol%Tertiary Amine (DABCO): 5-10 mol%DBTDL is highly active but toxic. [8]Tertiary amines are a good metal-free alternative, though they may require slightly higher loading or longer reaction times. [9]
Temperature Room Temperature (20-25 °C) to 50 °CMost reactions proceed efficiently at room temperature. Gentle heating can overcome activation barriers for sterically hindered alcohols.
Reaction Time 2 - 24 hoursHighly dependent on substrate reactivity and catalyst choice. Must be determined empirically through reaction monitoring (e.g., TLC, LC-MS).

Safety and Handling of Isocyanates

WARNING: Isocyanates are potent respiratory sensitizers and can cause severe asthma-like symptoms upon inhalation. [10]All handling of isocyanates, both as solids and in solution, must be conducted in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear nitrile gloves (or butyl rubber for higher resistance), a lab coat, and chemical safety goggles. * Engineering Controls: Use a well-ventilated fume hood to prevent vapor inhalation. [11]* Spill & Waste: Have an appropriate spill kit ready. Decontaminate isocyanate waste by reacting it with a solution of sodium carbonate (5%), liquid detergent (0.5%), and water.

Product Characterization

The identity and purity of the final carbamate product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the molecular structure. A key feature in the ¹H NMR is the appearance of a new N-H proton signal, typically a broad singlet.

  • Infrared (IR) Spectroscopy: Look for the characteristic carbamate carbonyl (C=O) stretch around 1700-1730 cm⁻¹ and the N-H stretch around 3300-3450 cm⁻¹.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • Wikipedia. (2023). Isocyanate. Retrieved from [Link]

  • V'Lagin, I. A., et al. (2004). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol.
  • Brain Vision. (2023). [Chemistry] Draw a stepwise mechanism for the reaction of an alcohol with an isocyanate to form a ur. YouTube. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • ResearchGate. (2019). Recent progress in the synthesis of morpholines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). EP0456194A2 - Tertiary amine catalysts for polyurethanes.
  • ResearchGate. (2013). Can anyone suggest a good way to do carbamate formation (with either phenyl/hexyl isocyanates) for Poly Aromatic Alcohols (hindered hydrocarbons)? Retrieved from [Link]

  • ACS Publications. (2004). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry. Retrieved from [Link]

  • Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES. Retrieved from [Link]

  • Organic Chemistry Portal. (2010). An Efficient Synthesis of Carbamates by Tin-Catalyzed Transcarbamoylation Reactions of Primary and Secondary Alcohols. Retrieved from [Link]

  • ACS Publications. (1956). The Reactions of Carbamates with Alcohols. Journal of the American Chemical Society. Retrieved from [Link]

  • Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Synlett. (2010). An Efficient Synthesis of Carbamates by Tin-Catalyzed Transcarbamoylation Reactions of Primary and Secondary Alcohols. Retrieved from [Link]

  • Sabtech Machine. (2022). Reaction principle of tertiary amine catalyst. Retrieved from [Link]

  • ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2008). Morpholine derivate from secondary amine/alcohol. Retrieved from [Link]

  • Werner Blank. (n.d.). Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. Retrieved from [Link]

  • International Journal for Pharmaceutical Research Scholars. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. Retrieved from [Link]

  • IChemE. (n.d.). Safety aspects of handling isocyanates in urethane foam production. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Retrieved from [Link]

  • Google Patents. (n.d.). EP2362867A2 - Method for making carbamates, ureas and isocyanates.
  • ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization. Retrieved from [Link]

  • ACS Omega. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. Retrieved from [Link]

  • WorkSafeBC. (n.d.). Isocyanates. Retrieved from [Link]

  • RSC Publishing. (2022). Aliphatic tertiary amine catalysed urethane formation – a combined experimental and theoretical study. Retrieved from [Link]

  • Sabtech Machine. (2024). Important Amine Catalysts and Their Applications. Retrieved from [Link]

  • California Department of Public Health. (n.d.). Isocyanates: Working Safely. Retrieved from [Link]

  • Patent 0065026. (n.d.). Preparation of carbamates from aromatic amines and organic carbonates.
  • Georganics. (n.d.). Quinoline derivatives. Retrieved from [Link]

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Application Notes and Protocols for the Development of Novel Agrochemicals Using 4-(4-isocyanatopyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative for Novel Agrochemical Scaffolds

The global challenge of ensuring food security for a growing population necessitates the continuous innovation of crop protection agents. The emergence of resistance to existing agrochemicals, coupled with an increasingly stringent regulatory landscape, drives the demand for novel molecules with improved efficacy, selectivity, and environmental profiles. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-(4-isocyanatopyridin-2-yl)morpholine as a versatile scaffold for the synthesis and evaluation of new potential agrochemicals.

The selection of this compound is predicated on sound medicinal chemistry principles. The morpholine moiety is a well-established pharmacophore in numerous biologically active compounds, including agrochemicals, often conferring favorable physicochemical properties such as aqueous solubility.[1] The pyridine ring offers a bioisosteric replacement for other aromatic systems and provides a handle for modulating electronic properties and metabolic stability. Critically, the isocyanate functional group is a highly reactive electrophile, enabling facile and efficient derivatization through reactions with a wide array of nucleophiles to generate diverse chemical libraries of ureas, carbamates, and thioureas.[2][3] This reactivity forms the cornerstone of the synthetic strategy outlined herein.

This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental design, empowering researchers to adapt and innovate upon these methodologies.

Section 1: Synthesis and Characterization of a Focused Chemical Library

The cornerstone of any agrochemical discovery program is a chemically diverse library of compounds. The reactivity of the isocyanate group of this compound allows for a straightforward and high-throughput synthesis of a variety of derivatives.

Rationale for Derivative Synthesis: Targeting Key Agrochemical Moieties

The primary synthetic routes will focus on the formation of urea and carbamate linkages, as these functional groups are prevalent in a wide range of commercial herbicides, fungicides, and insecticides.[4]

  • Ureas: Formed by the reaction of the isocyanate with primary or secondary amines. The resulting urea moiety can participate in hydrogen bonding interactions with biological targets.

  • Carbamates: Formed by the reaction of the isocyanate with alcohols. Carbamates are known to act as acetylcholinesterase inhibitors in insecticides, among other modes of action.[5]

General Protocol for the Synthesis of Substituted Ureas

This protocol describes a general method for the parallel synthesis of a library of urea derivatives from this compound and a diverse set of primary and secondary amines.

Materials:

  • This compound

  • A diverse library of primary and secondary amines (aliphatic, aromatic, heterocyclic)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (optional, as a scavenger for any acidic impurities)

  • Nitrogen or argon gas supply

  • 96-well reaction block or individual reaction vials

  • Magnetic stirrer and stir bars

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM to a concentration of 0.2 M.

  • In a separate set of vessels, prepare solutions of the desired primary or secondary amines (1.1 eq) in anhydrous DCM.

  • To the solution of this compound, add the amine solution dropwise at room temperature with vigorous stirring.

  • (Optional) If the amine salt is used, add triethylamine (1.2 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture can be concentrated in vacuo.

  • Purification: The crude product can be purified by one of the following methods:

    • Precipitation: If the urea product is a solid and precipitates from the reaction mixture, it can be isolated by filtration, washed with a small amount of cold DCM, and dried.

    • Column Chromatography: If the product is soluble, it can be purified by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).[6]

    • Preparative HPLC: For high-purity samples required for biological testing, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Characterization: The structure and purity of the synthesized ureas should be confirmed by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • LC-MS: To confirm the molecular weight and assess purity.

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass.

General Protocol for the Synthesis of Carbamates

This protocol outlines a general method for the synthesis of carbamate derivatives from this compound and a variety of alcohols.

Materials:

  • This compound

  • A diverse library of primary and secondary alcohols (aliphatic, aromatic, heterocyclic)

  • Anhydrous THF or toluene

  • Dibutyltin dilaurate (DBTDL) or other suitable catalyst (optional)

  • Nitrogen or argon gas supply

  • Reaction vessels equipped with reflux condensers

  • Magnetic stirrer and stir bars

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq) and the desired alcohol (1.1 eq) in anhydrous THF.

  • (Optional) Add a catalytic amount of DBTDL (0.01-0.05 eq). The use of a catalyst can significantly accelerate the reaction, especially with less reactive alcohols.

  • Heat the reaction mixture to reflux (approximately 66 °C for THF) and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, allow the reaction mixture to cool to room temperature and concentrate in vacuo.

  • Purification: The crude carbamate product can be purified using similar methods as described for the ureas (precipitation, column chromatography, or preparative HPLC).[7]

Characterization: The structure and purity of the synthesized carbamates should be confirmed by ¹H and ¹³C NMR, LC-MS, and HRMS.

Visualization of Synthetic Pathways

Synthesis Scaffold This compound Urea Substituted Urea Scaffold->Urea + Amine (DCM, rt) Carbamate Carbamate Scaffold->Carbamate + Alcohol (THF, reflux, cat.) Amine R1R2NH (Primary/Secondary Amine) Amine->Urea Alcohol R3OH (Alcohol) Alcohol->Carbamate

Caption: General synthetic routes to urea and carbamate derivatives.

Section 2: High-Throughput Screening (HTS) Cascade for Biological Activity

A tiered screening approach is essential for efficiently identifying promising lead compounds from the synthesized library. This section outlines a general HTS cascade for discovering herbicidal, fungicidal, and insecticidal activity.

Primary Screening: Whole Organism Assays

The initial screen should be a cost-effective, high-throughput assay that can rapidly identify compounds with any biological activity.[8]

2.1.1. Herbicide Primary Screen: Lemna minor (Duckweed) Growth Inhibition Assay

  • Principle: Lemna minor is a small aquatic plant that is sensitive to a broad range of herbicides. Inhibition of its growth provides a simple and rapid indication of herbicidal activity.[9]

  • Protocol:

    • Prepare a sterile growth medium for Lemna minor.

    • Dispense the growth medium into 96-well microtiter plates.

    • Add the test compounds (dissolved in a suitable solvent like DMSO, final concentration typically 10-100 µM) to the wells. Include solvent-only controls and a positive control (e.g., a commercial herbicide).

    • Transfer 2-3 healthy Lemna minor fronds to each well.

    • Incubate the plates under controlled light and temperature conditions for 5-7 days.

    • Assess growth inhibition visually or by measuring the frond area or chlorophyll fluorescence.

    • Calculate the percentage of growth inhibition relative to the solvent control.

2.1.2. Fungicide Primary Screen: Fungal Spore Germination Assay

  • Principle: This assay determines the ability of a compound to inhibit the germination of fungal spores, a critical step in the infection process of many plant pathogens.[10]

  • Protocol:

    • Prepare a spore suspension of a representative fungal pathogen (e.g., Botrytis cinerea, Fusarium graminearum) in a suitable germination medium.

    • Dispense the spore suspension into 96-well plates.

    • Add the test compounds to the wells at a final concentration of 10-100 µM. Include solvent controls and a positive control (e.g., a commercial fungicide).

    • Incubate the plates at an optimal temperature for spore germination for 12-24 hours.

    • Assess spore germination inhibition using a microscope or a microplate reader to measure optical density.

    • Calculate the percentage of germination inhibition.

2.1.3. Insecticide Primary Screen: Mosquito Larvae Mortality Assay

  • Principle: Mosquito larvae are a convenient and sensitive model for identifying compounds with insecticidal activity, particularly those targeting the nervous system or developmental processes.[11]

  • Protocol:

    • Dispense deionized water into 96-well plates.

    • Add the test compounds to the wells (final concentration 1-50 µM). Include solvent and positive controls (e.g., a commercial insecticide).

    • Transfer 5-10 first-instar mosquito larvae (e.g., Aedes aegypti) to each well.

    • Incubate at room temperature for 24-48 hours.

    • Assess larval mortality under a dissecting microscope.

    • Calculate the percentage of mortality.

Secondary Screening: Dose-Response and Spectrum of Activity

Compounds that show significant activity in the primary screens ("hits") should be subjected to secondary screening to confirm their activity and determine their potency.

  • Dose-Response Curves: Test the active compounds over a range of concentrations to determine the half-maximal effective concentration (EC₅₀) or lethal concentration (LC₅₀).

  • Spectrum of Activity: Test the active compounds against a broader panel of relevant target organisms (e.g., different weed species, fungal pathogens, or insect pests) to assess their spectrum of activity.

Tertiary Screening: Target-Based Assays (for selected hits)

For promising lead compounds, target-based assays can be employed to elucidate their mechanism of action. This is crucial for understanding structure-activity relationships (SAR) and for lead optimization.

  • Herbicides: Common molecular targets include acetolactate synthase (ALS), protoporphyrinogen oxidase (PPO), and 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS).[12]

  • Fungicides: Key targets include enzymes involved in sterol biosynthesis, respiration (e.g., succinate dehydrogenase), and cell wall synthesis.[13]

  • Insecticides: Important targets include acetylcholinesterase (AChE), the GABA receptor, and voltage-gated sodium channels.

Visualization of HTS Workflow

HTS cluster_0 Primary Screening (Whole Organism) cluster_1 Secondary Screening cluster_2 Tertiary Screening CompoundLibrary Synthesized Library HerbiScreen Herbicidal Screen (Lemna minor) CompoundLibrary->HerbiScreen FungiScreen Fungicidal Screen (Spore Germination) CompoundLibrary->FungiScreen InsectScreen Insecticidal Screen (Mosquito Larvae) CompoundLibrary->InsectScreen DoseResponse Dose-Response (EC50/LC50) HerbiScreen->DoseResponse FungiScreen->DoseResponse InsectScreen->DoseResponse Spectrum Spectrum of Activity DoseResponse->Spectrum TargetAssay Target-Based Assays (Mechanism of Action) Spectrum->TargetAssay LeadCompound Lead Compound(s) TargetAssay->LeadCompound

Caption: A tiered high-throughput screening cascade.

Section 3: Physicochemical and Safety Profiling

Early assessment of physicochemical properties and potential safety liabilities is critical for the successful development of an agrochemical.

Physicochemical Property Determination

Key physicochemical properties that influence the absorption, distribution, metabolism, and excretion (ADME) of a compound, as well as its environmental fate, should be determined for promising leads.

Table 1: Key Physicochemical Properties and Measurement Protocols

PropertyImportanceProtocol
Aqueous Solubility Influences bioavailability and formulation.Protocol: A common method involves the shake-flask technique or high-throughput methods using 96-well filter plates. A known amount of the compound is agitated in a buffered aqueous solution until equilibrium is reached. The concentration of the dissolved compound is then determined by UV-Vis spectroscopy or LC-MS.[14]
LogP (Octanol-Water Partition Coefficient) A measure of lipophilicity, which affects membrane permeability and environmental partitioning.Protocol: The shake-flask method is the gold standard. The compound is partitioned between octanol and water, and the concentration in each phase is measured. Alternatively, reversed-phase HPLC can be used to estimate LogP values.
pKa Determines the ionization state of a compound at different pH values, affecting solubility and biological activity.Protocol: Potentiometric titration or UV-Vis spectrophotometry are common methods for determining the pKa of ionizable compounds.
In Vitro Safety Assessment

Early-stage in vitro safety assays can help to identify compounds with potential toxicological liabilities, allowing for their deprioritization or modification.

3.2.1. Ames Test (Bacterial Reverse Mutation Test)

  • Principle: The Ames test is a widely used method to assess the mutagenic potential of a chemical. It uses several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize it. The test measures the ability of a chemical to cause a reverse mutation that restores the ability of the bacteria to synthesize histidine and grow on a histidine-free medium.[15] This test is often conducted in accordance with OECD Guideline 471.[13]

  • Protocol (Plate Incorporation Method):

    • Prepare a series of dilutions of the test compound.

    • In a test tube, mix the test compound, the bacterial tester strain, and (optionally) a liver S9 fraction for metabolic activation.

    • Add molten top agar to the tube and pour the mixture onto a minimal glucose agar plate.

    • Incubate the plates for 48-72 hours at 37 °C.

    • Count the number of revertant colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

3.2.2. Cytotoxicity Assay

  • Principle: Cytotoxicity assays measure the ability of a compound to kill cells. This is a general indicator of toxicity.

  • Protocol (MTT Assay):

    • Seed a suitable mammalian cell line (e.g., HepG2 for liver toxicity) in a 96-well plate and allow the cells to attach.

    • Treat the cells with a range of concentrations of the test compound for 24-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to the wells. Viable cells will reduce the yellow MTT to a purple formazan product.

    • Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

    • Calculate the cell viability as a percentage of the untreated control. The concentration that reduces cell viability by 50% (IC₅₀) is a measure of cytotoxicity.

Visualization of the Agrochemical Development Pipeline

DevelopmentPipeline Start This compound Synthesis Synthesis of Derivatives (Ureas, Carbamates) Start->Synthesis HTS High-Throughput Screening (Herbicidal, Fungicidal, Insecticidal) Synthesis->HTS HitValidation Hit Validation (Dose-Response, Spectrum) HTS->HitValidation LeadID Lead Identification HitValidation->LeadID PhysChem Physicochemical Profiling (Solubility, LogP, pKa) LeadID->PhysChem Safety In Vitro Safety Assessment (Ames, Cytotoxicity) LeadID->Safety LeadOpt Lead Optimization (Structure-Activity Relationship) PhysChem->LeadOpt Safety->LeadOpt Candidate Agrochemical Candidate LeadOpt->Candidate

Caption: An integrated workflow for novel agrochemical discovery.

Section 4: Data Interpretation and Lead Optimization

The data generated from the synthesis, screening, and profiling stages must be carefully analyzed to identify promising lead compounds and guide their optimization.

Table 2: Hypothetical Data Summary for Lead Prioritization

Compound IDStructureHerbicidal EC₅₀ (µM)Fungicidal EC₅₀ (µM)Insecticidal LC₅₀ (µM)LogPAqueous Solubility (µg/mL)Ames TestCytotoxicity IC₅₀ (µM)
Urea-01 [Structure]>10015.2>1002.850Negative>100
Urea-02 [Structure]5.6>100>1003.125Negative85
Carbamate-01 [Structure]>100>1008.92.575Negative>100
Carbamate-02 [Structure]25.130.545.34.25Positive15

From this hypothetical data, Urea-02 emerges as a promising herbicidal lead due to its potent activity and acceptable initial safety profile. Carbamate-01 shows potential as an insecticide. Carbamate-02, despite its broad-spectrum activity, would likely be deprioritized due to its poor physicochemical properties and positive Ames test result.

The next steps would involve synthesizing analogues of the lead compounds to establish a Structure-Activity Relationship (SAR). This iterative process of design, synthesis, and testing is aimed at improving potency, selectivity, and safety to ultimately identify a candidate for further development.

Conclusion

This compound represents a valuable and highly versatile starting point for the discovery of novel agrochemicals. Its reactive isocyanate handle allows for the rapid generation of diverse chemical libraries of ureas and carbamates. The integrated workflow of synthesis, high-throughput screening, and early safety and physicochemical profiling outlined in these application notes provides a robust framework for identifying and optimizing new lead compounds. By understanding the underlying scientific principles and diligently applying these protocols, researchers can significantly enhance their efforts in developing the next generation of effective and sustainable crop protection solutions.

References

  • Al-Tamiemi, E. O., Khammas, S. J., & Al-Kaissi, S. S. (2016).
  • Anonymous. (2024). Morpholine derivate from secondary amine/alcohol. Sciencemadness Discussion Board. Retrieved from [Link]

  • Anonymous. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. LinkedIn. Retrieved from [Link]

  • Anonymous. (2019). High-throughput screening (HTS). BMG LABTECH. Retrieved from [Link]

  • Anonymous. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry, 79(10), 4527-4534.
  • Duke, S. O. (2023). Molecular Targets of Herbicides and Fungicides: Are There Useful Overlaps for Fungicide Discovery? Journal of Agricultural and Food Chemistry, 71(51), 20979-20990.
  • European Patent Office. (2011).
  • European Patent Office. (2011).
  • Grygier, A., et al. (2019). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. International Journal of Molecular Sciences, 20(10), 2583.
  • Karche, A. D., et al. (2022). An "on-water" reaction of (thio)isocyanates with amines enables a facile, sustainable, and chemoselective synthesis of unsymmetrical (thio)ureas. Organic Process Research & Development, 26(11), 3141-3152.
  • Matlock, J. V., et al. (2015). A Concise Synthesis of Stereodefined C-Substituted Morpholines and Piperazines. Organic Letters, 17(20), 5044-5047.
  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

  • Organic Syntheses. (2014). ALLYL ISOCYANATE. Retrieved from [Link]

  • Ortega-Gonzalez, M., et al. (2023).
  • Ortiz, K. G., et al. (2024).
  • Tiwari, L., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Green Chemistry, 20(12), 2748-2752.
  • Tox Lab. (n.d.). Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Physicochemical Property Guidelines for Modern Agrochemicals. Retrieved from [Link]

  • Usharani, V., et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Oriental Journal of Chemistry, 27(3), 963-970.
  • Vainberg, M. M., et al. (2020).
  • Various Authors. (n.d.). Urea Formation. Retrieved from [Link]

  • Vontas, J., et al. (2012). A High-Throughput Screening Method to Identify Potential Pesticides for Mosquito Control. Journal of Medical Entomology, 49(1), 103-107.
  • Weed Science Society of America. (n.d.). In Vitro Assays. Retrieved from [Link]

  • CPT Labs. (n.d.). Ames Mutagenicity Testing (OECD 471). Retrieved from [Link]

  • Nucro-Technics. (2019). OECD 471: Bacterial Reverse Mutation Test (Ames Assay). Retrieved from [Link]

  • Rosa, N. S., et al. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Synlett, 31(12), 1183-1186.
  • Duke, S. O. (2023). Molecular Targets of Herbicides and Fungicides: Are There Useful Overlaps for Fungicide Discovery? Journal of Agricultural and Food Chemistry, 71(51), 20979-20990.
  • Zhang, M., et al. (2015). Physicochemical Profiles of the Marketed Agrochemicals and Clues for Agrochemical Lead Discovery and Screening Library Development. Journal of Agricultural and Food Chemistry, 63(21), 5145-5151.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-(4-Isocyanatopyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(4-isocyanatopyridin-2-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to facilitate the successful use of this versatile reagent in your synthetic endeavors. Our goal is to empower you with the knowledge to anticipate challenges, optimize reaction conditions, and ensure the integrity of your results.

Introduction to this compound

This compound is a heterocyclic compound featuring a highly reactive isocyanate group.[1][2] This functional group makes it a valuable building block in medicinal chemistry and materials science, primarily for the synthesis of ureas, carbamates, and other derivatives through reactions with nucleophiles like amines and alcohols.[3][4] The presence of the morpholine and pyridine moieties imparts specific solubility, polarity, and potential biological activity to the resulting molecules.[5][6]

However, the high reactivity of the isocyanate group also presents challenges, including sensitivity to moisture and the potential for side reactions. This guide will address these common issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound that I should be aware of?

A1: Understanding the fundamental properties of this reagent is crucial for its proper handling and use.

PropertyValueSource
Molecular Formula C₁₀H₁₁N₃O₂[1]
Molecular Weight 205.21 g/mol [1][2]
Appearance White to light brown crystalline powder[7] (by analogy)
Melting Point 67°C[1]
Boiling Point 382.8°C at 760 mmHg[1]
Density 1.27 g/cm³[1]
Solubility Soluble in many organic solvents. Reacts with water and other protic solvents.[8] (general isocyanate reactivity)

Q2: How should I properly store and handle this compound to ensure its stability?

A2: Due to the high reactivity of the isocyanate group, stringent storage and handling procedures are necessary to prevent degradation.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).[9] Moisture is the primary concern as it leads to the formation of urea byproducts (see Q3).

  • Handling: All handling should be performed in a fume hood to avoid inhalation of vapors, which can cause respiratory irritation and sensitization.[3][10][11] Use personal protective equipment (PPE), including gloves (nitrile or butyl rubber are recommended), safety goggles, and a lab coat.[9] Avoid contact with skin and eyes.[11]

Q3: My reaction is producing a significant amount of an insoluble white precipitate. What is it and how can I prevent its formation?

A3: The insoluble white precipitate is most likely a disubstituted urea, a common byproduct in isocyanate reactions.

  • Mechanism of Formation: This occurs when the isocyanate reacts with water. The initial reaction forms an unstable carbamic acid, which then decarboxylates to yield a primary amine. This newly formed amine is highly nucleophilic and rapidly reacts with another molecule of the isocyanate to form a stable, and often insoluble, urea. This side reaction consumes two equivalents of your isocyanate for every mole of water present.[12]

  • Troubleshooting and Prevention:

    • Dry Solvents and Reagents: Ensure all solvents and reagents are rigorously dried before use. Use freshly distilled solvents or solvents from a solvent purification system.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to exclude atmospheric moisture.

    • Careful Addition of Reagents: If your nucleophile is an amine salt that requires deprotonation with a base, ensure the base is anhydrous.

Q4: Besides urea formation, what other side reactions should I be aware of?

A4: Several other side reactions can occur, particularly at elevated temperatures or in the presence of certain catalysts.

  • Allophanate and Biuret Formation: At higher temperatures (typically above 100-140°C), the isocyanate can react with the desired urethane or urea linkages to form allophanates and biurets, respectively.[12]

  • Isocyanurate (Trimer) Formation: Isocyanates can undergo self-condensation to form a stable cyclic trimer known as an isocyanurate. This is often catalyzed by bases, certain metals, and heat.[12]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during reactions with this compound.

Problem 1: Low or No Product Yield
Potential Cause Diagnostic Check Recommended Solution
Degraded Isocyanate Analyze the starting material by IR (isocyanate peak ~2250-2270 cm⁻¹) or ¹H NMR.Purchase fresh reagent. Ensure proper storage conditions (cool, dry, inert atmosphere).[9]
Presence of Moisture Observe for the formation of insoluble urea precipitate.Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere.
Insufficiently Nucleophilic Reagent Review the pKa of your nucleophile.Consider using a stronger, non-nucleophilic base to deprotonate the nucleophile if applicable. A catalyst (e.g., dibutyltin dilaurate for alcohol reactions) may be necessary.
Steric Hindrance Examine the 3D structure of your nucleophile.Increase reaction temperature and/or time. A less sterically hindered nucleophile may be required.
Incorrect Stoichiometry Re-verify calculations and measurements of all reagents.Accurately weigh all reagents. Use a slight excess (1.05-1.1 equivalents) of the isocyanate if the nucleophile is precious.
Problem 2: Complex Product Mixture/Difficult Purification
Potential Cause Diagnostic Check Recommended Solution
Side Reactions (Urea, Allophanate, Trimer) Analyze the crude reaction mixture by LC-MS or ¹H NMR to identify byproducts.Control reaction temperature. Avoid excessive heat. Use the minimum effective amount of catalyst. Ensure anhydrous conditions.[12]
Decomposition of Product or Starting Material Monitor the reaction by TLC or LC-MS over time to observe the appearance of degradation products.Lower the reaction temperature. Reduce the reaction time.
Impure Starting Materials Check the purity of all reagents before starting the reaction.Purify starting materials if necessary.
Purification Issues The desired product may be difficult to separate from byproducts due to similar polarities.Explore alternative purification techniques such as crystallization or preparative HPLC. For urea byproducts, filtration is often effective due to their low solubility.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Urea Derivative

This protocol outlines a general method for reacting this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine of interest

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Syringes and needles

Procedure:

  • Set up a dry, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

  • Dissolve the amine (1.0 equivalent) in the anhydrous solvent.

  • In a separate dry flask, dissolve this compound (1.05 equivalents) in the anhydrous solvent.

  • Slowly add the isocyanate solution to the stirred amine solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture can be concentrated under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Monitoring Reaction Progress by TLC

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Appropriate eluent system (e.g., ethyl acetate/hexanes, DCM/methanol)

  • UV lamp (254 nm)

Procedure:

  • Spot the crude reaction mixture, the isocyanate starting material, and the amine starting material on a TLC plate.

  • Develop the plate in the chosen eluent system.

  • Visualize the spots under a UV lamp. The product should appear as a new spot with a different Rf value than the starting materials.

Visualizing Reaction Pathways and Troubleshooting Logic

Diagram 1: Key Reactions of this compound

G Isocyanate This compound Urea Desired Urea Product Isocyanate->Urea + Amine Carbamate Desired Carbamate Product Isocyanate->Carbamate + Alcohol Carbamic_Acid Unstable Carbamic Acid Isocyanate->Carbamic_Acid + Water Amine R-NH₂ Alcohol R-OH Water H₂O Urea_Byproduct Insoluble Urea Byproduct Intermediate_Amine Intermediate Amine Carbamic_Acid->Intermediate_Amine - CO₂ Intermediate_Amine->Urea_Byproduct + Isocyanate G Start Low Yield Observed Check_SM Check Starting Material Purity Start->Check_SM Check_Moisture Evidence of Moisture? (Urea Precipitate) Check_SM->Check_Moisture [Purity OK] Solution_SM Use Fresh/Purified Reagent Check_SM->Solution_SM [Impure] Check_Nucleophilicity Is Nucleophile Sufficiently Reactive? Check_Moisture->Check_Nucleophilicity [Anhydrous] Solution_Moisture Use Anhydrous Solvents/Inert Atmosphere Check_Moisture->Solution_Moisture [Yes] Check_Conditions Re-evaluate Reaction Conditions Check_Nucleophilicity->Check_Conditions [Sufficiently Reactive] Solution_Nucleophilicity Add Catalyst or Stronger Base Check_Nucleophilicity->Solution_Nucleophilicity [No] Solution_Conditions Adjust Temperature, Time, or Stoichiometry Check_Conditions->Solution_Conditions [Suboptimal]

Caption: A logical workflow for troubleshooting low reaction yields.

Safety Information

Isocyanates are potent respiratory and skin sensitizers. [3][11]Chronic exposure can lead to asthma. [3][11]Always work in a well-ventilated fume hood and wear appropriate personal protective equipment. [9][10]In case of a spill, neutralize with a decontaminating solution (e.g., a mixture of water, detergent, and sodium carbonate) and absorb with an inert material. [9]

References

  • Safe Work Australia. (2020). Guide to Handling Isocyanates. [Link]

  • Ataman Kimya. MORPHOLINE. [Link]

  • Canada.ca. (2022). Isocyanates: Control measures guideline. [Link]

  • U.S. Environmental Protection Agency. OTM-14 -- Method for Measuring Isocyanates in Stationary Source Emissions. [Link]

  • Chemscape. Isocyanate Exposure: Health Risks & Safety Precautions. [Link]

  • Centers for Disease Control and Prevention. (2003). ISOCYANATES, TOTAL (MAP) 5525. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8083, Morpholine. [Link]

  • Finetech Industry Limited. This compound | CAS: 876316-43-7. [Link]

  • Occupational Safety and Health Administration. Isocyanates - Overview. [Link]

  • Google Patents.
  • ResearchGate. The microbial degradation of morpholine. [Link]

  • Google Patents. CN104974085A - Preparation method of 2-chloro-4-aminopyridine.
  • Lakeland Industries. 5 Ways to Protect Yourself From Isocyanate Exposure. [Link]

  • Justia Patents. Method for the purification of isocyanates. [Link]

  • National Center for Biotechnology Information. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. [Link]

  • Eawag. Morpholine Degradation Pathway. [Link]

  • International Journal of Pharmaceutical and Biological Archives. (2022). An updated review on morpholine derivatives with their pharmacological actions. [Link]

  • National Center for Biotechnology Information. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. [Link]

  • The Journal of Organic Chemistry. One-Pot Synthesis of Ureas from Boc-Protected Amines. [Link]

  • SpringerLink. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. [Link]

Sources

side reactions of 4-(4-isocyanatopyridin-2-yl)morpholine with nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Navigating Side Reactions with Nucleophiles

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 4-(4-isocyanatopyridin-2-yl)morpholine. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical troubleshooting for experiments involving this versatile reagent. Our goal is to equip you with the knowledge to anticipate and mitigate common side reactions, ensuring the success and reproducibility of your synthetic protocols.

Introduction: The Double-Edged Sword of Reactivity

This compound is a valuable building block, prized for the high electrophilicity of its isocyanate functional group (-N=C=O). This reactivity allows for efficient bond formation with a wide range of nucleophiles, making it a powerful tool in bioconjugation, polymer science, and medicinal chemistry.[1] However, this same reactivity is indiscriminate and presents a significant experimental challenge. The isocyanate group will readily react with not only the intended target nucleophile but also with trace impurities like water, or even with the desired product itself under certain conditions.

This guide provides a structured, question-and-answer-based approach to understanding and controlling these undesired pathways.

Part 1: Frequently Asked Questions (FAQs) - Core Reactivity and Common Byproducts

This section addresses the fundamental principles governing the reactivity of this compound and the common side products that may arise.

Q1: What are the primary side reactions I should be aware of when using this compound?

A1: The isocyanate group is a potent electrophile, making it susceptible to attack by various nucleophiles.[2] While you may intend for it to react with a specific amine or alcohol, it will also readily react with other nucleophilic species present in the reaction medium. The most common side reactions include:

  • Reaction with Water (Hydrolysis): This is the most frequent and problematic side reaction, leading to the formation of an unstable carbamic acid, which rapidly decomposes to an amine and carbon dioxide. The newly formed amine then reacts with a second molecule of the isocyanate to yield a highly stable, and often insoluble, disubstituted urea.[3][4] This process consumes two equivalents of your isocyanate for every one equivalent of water.

  • Reaction with Alcohols: While often the desired reaction to form a urethane (carbamate) linkage, the presence of unintended alcohol nucleophiles (e.g., solvent impurities) will consume the reagent.[2]

  • Self-Condensation (Trimerization): Under certain conditions, particularly at elevated temperatures or in the presence of specific catalysts, isocyanates can react with themselves to form a highly stable cyclic trimer known as an isocyanurate.[3][5]

  • Secondary Reactions: The desired urethane or urea products can sometimes react further with excess isocyanate, especially at higher temperatures, to form allophanates (from urethanes) and biurets (from ureas), respectively.[2][3]

G cluster_desired Desired Reactions cluster_side Side Reactions isocyanate This compound (R-NCO) TargetAmine Target Amine (R'-NH2) isocyanate->TargetAmine Primary Amine Nucleophile TargetAlcohol Target Alcohol (R'-OH) isocyanate->TargetAlcohol Alcohol Nucleophile Water Water (H2O) isocyanate->Water Most Common Contaminant ExcessNCO Excess R-NCO isocyanate->ExcessNCO Self-Reaction (Heat/Catalyst) Urea_desired Desired Urea (R-NH-CO-NH-R') TargetAmine->Urea_desired Urethane_desired Desired Urethane (Carbamate) (R-NH-CO-OR') TargetAlcohol->Urethane_desired Biuret Biuret Urea_desired->Biuret Excess R-NCO Allophanate Allophanate Urethane_desired->Allophanate Excess R-NCO Urea_side Symmetrical Urea (R-NH-CO-NH-R) Water->Urea_side 2:1 Stoichiometry Trimer Isocyanurate (Trimer) ExcessNCO->Trimer

Fig 1. Overview of desired vs. side reaction pathways for isocyanates.
Part 2: Troubleshooting Guide - Specific Scenarios & Solutions

This section provides actionable advice for common experimental problems encountered when working with this compound.

Scenario 1: Hydrolysis and Urea Formation

Q2: I added my isocyanate reagent to the reaction, and an insoluble white precipitate immediately crashed out. What is it and why did it form?

A2: You are almost certainly observing the formation of a disubstituted urea byproduct. This is the hallmark of water contamination in your reaction system. The isocyanate group reacts very rapidly with even trace amounts of water. The reaction proceeds through a two-step mechanism:

  • Hydrolysis: One molecule of the isocyanate reacts with water to form an unstable carbamic acid intermediate, which then decarboxylates to yield a primary amine and carbon dioxide gas.[2][4]

  • Urea Formation: The resulting primary amine is a potent nucleophile and immediately attacks a second molecule of the isocyanate, forming a symmetrical, highly stable, and often poorly soluble urea.[2][6]

This cascade is particularly detrimental as it consumes two molecules of your valuable reagent for every single molecule of water present, leading to significantly reduced yields of your intended product.[3]

G R_NCO1 Isocyanate (1 eq.) R-NCO CarbamicAcid Unstable Carbamic Acid [R-NH-COOH] R_NCO1->CarbamicAcid + H2O H2O Water (H2O) Amine Primary Amine R-NH2 CarbamicAcid->Amine Fast Decomposition CO2 Carbon Dioxide (CO2) CarbamicAcid->CO2 - CO2 Urea Symmetrical Urea (Insoluble Byproduct) R-NH-CO-NH-R Amine->Urea Fast Reaction R_NCO2 Isocyanate (1 eq.) R-NCO R_NCO2->Urea

Fig 2. Mechanism of water-induced urea formation consuming two isocyanate equivalents.

Q3: How can I prevent hydrolysis and the formation of urea byproducts?

A3: The prevention of hydrolysis hinges on the rigorous exclusion of water from your reaction system. This requires meticulous preparation of all components.

  • Solvents: Use only high-purity, anhydrous solvents. If the solvent is not freshly opened from a sealed bottle, it must be dried using appropriate methods. For common solvents like THF, DCM, or DMF, distillation over a suitable drying agent (e.g., calcium hydride) or passing through an activated alumina column is recommended. Storing dried solvents over activated 4Å molecular sieves is a standard practice.[3]

  • Glassware: All glassware must be thoroughly dried before use. The most effective method is to oven-dry the glassware at >100°C for several hours and allow it to cool in a desiccator or under a stream of inert gas (e.g., argon or nitrogen) immediately before use.

  • Reagents: Ensure your other reagents, especially the nucleophile, are anhydrous. If your starting material is a salt (e.g., a hydrochloride salt of an amine), it must be neutralized and thoroughly dried before being added to the reaction.

  • Atmosphere: The reaction should be set up and run under a positive pressure of a dry, inert atmosphere. This prevents atmospheric moisture from entering the system.

(See Part 3 for a detailed experimental protocol on setting up an anhydrous reaction).

Scenario 2: Reactions with Alcohols and Secondary Reactions

Q4: My goal is to form a urethane with a hindered secondary alcohol, but the reaction is sluggish and yields are low. What factors could be at play?

A4: While isocyanates react readily with primary alcohols, reactions with secondary or tertiary alcohols can be significantly slower due to steric hindrance. Several factors can contribute to low yields in this scenario:

  • Competitive Hydrolysis: If the reaction is slow, any trace moisture in the system has a longer opportunity to react, leading to the competitive formation of urea byproducts.

  • Alcohol Self-Association: Alcohols can form hydrogen-bonded dimers, trimers, or higher-order polymers in solution. The reactivity of these alcohol clusters towards isocyanates is often greater than that of the alcohol monomer.[7] For sterically hindered alcohols, the formation of more reactive aggregates may be less favorable, contributing to slower overall reaction rates.

  • Catalysis: The reaction between an isocyanate and an alcohol can be catalyzed. Common catalysts include tertiary amines (like DABCO) and organotin compounds.[5] For a sluggish reaction with a hindered alcohol, the addition of a catalyst may be necessary. However, be aware that catalysts can also promote side reactions like trimerization.

Q5: I've observed a product with a mass corresponding to my desired urethane plus an additional molecule of the isocyanate. What is this species?

A5: You are likely observing the formation of an allophanate . This occurs when the N-H proton of your newly formed urethane product acts as a nucleophile and attacks another molecule of the isocyanate.[3][5]

  • Reaction: R-NCO + R'-O-CO-NH-R → R'-O-CO-N(R)-CO-NH-R

  • Conditions: This reaction is generally disfavored at room temperature but becomes significant at elevated temperatures (often >100 °C) or if a large excess of the isocyanate is used.[3] Certain catalysts can also promote allophanate formation.

A similar side reaction can occur with urea products to form biurets . If you are performing an amine coupling and using excess isocyanate, the urea product can react further to yield a biuret.[2]

Summary Troubleshooting Table
Observed Problem Probable Cause Underlying Chemistry Recommended Solution(s)
Insoluble white precipitate forms Water contaminationHydrolysis of isocyanate to an amine, which reacts with a second isocyanate to form a symmetrical urea.[2][3]Rigorously dry all solvents, reagents, and glassware. Run the reaction under an inert atmosphere.
Low yield with alcohol nucleophile Slow reaction kinetics; competition with waterSteric hindrance of the alcohol slows the desired reaction, allowing trace water to react preferentially.[7]Use a catalyst (e.g., DABCO, DBTDL). Ensure impeccable anhydrous conditions. Consider increasing the reaction temperature modestly, monitoring for allophanate formation.
Product mass is too high Excess isocyanate and/or high temperatureFormation of allophanates (from urethane products) or biurets (from urea products).[3][5]Use a 1:1 stoichiometry of reactants. Maintain a low reaction temperature. Add the isocyanate solution slowly to the nucleophile solution to avoid localized excess.
Complex mixture; loss of starting material without desired product Inappropriate catalyst or high temperatureSelf-condensation of the isocyanate to form a stable isocyanurate trimer.[3][5]Avoid strong basic catalysts if trimerization is not desired. Keep reaction temperatures as low as feasible.
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for Anhydrous Reaction with this compound

This protocol provides a self-validating system for minimizing water-related side reactions.

  • Glassware Preparation:

    • Place a round-bottom flask, magnetic stir bar, and condenser in an oven at 120°C for at least 4 hours (or overnight).

    • Assemble the glassware hot and immediately place it under a positive pressure of dry argon or nitrogen gas. Allow the system to cool to room temperature. This "flame-drying" alternative ensures an anhydrous environment.

  • Reagent Preparation:

    • Dissolve your nucleophile (e.g., amine or alcohol) in the required volume of anhydrous solvent (previously dried, see Protocol 2) and add it to the reaction flask via a cannula or a dry syringe.

    • In a separate, dry flask, prepare a stock solution of this compound in the anhydrous solvent.

  • Reaction Execution:

    • Begin stirring the solution of the nucleophile.

    • Using a syringe pump for precise control, add the isocyanate solution dropwise to the nucleophile solution over a prolonged period (e.g., 30-60 minutes). Causality: Slow addition prevents localized excess of the isocyanate, minimizing secondary reactions like allophanate/biuret formation and trimerization.

    • Monitor the reaction by a suitable method (e.g., TLC, LC-MS).

  • Quenching and Work-up:

    • Once the reaction is complete, quench any remaining isocyanate by adding a small amount of a primary amine (e.g., butylamine) or an alcohol (e.g., methanol). This converts the highly reactive isocyanate into a more easily separable urea or urethane derivative.

    • Proceed with your standard aqueous work-up and purification protocol.

Protocol 2: Distillation of Tetrahydrofuran (THF) from Sodium-Benzophenone

This procedure yields an ultra-dry, oxygen-free solvent, ideal for sensitive isocyanate reactions.

  • Pre-Drying: Let the THF stand over activated 4Å molecular sieves or calcium hydride for at least 24 hours to remove the bulk of the water.[3]

  • Apparatus Setup: Assemble a distillation apparatus in a fume hood. Ensure all glassware is oven-dried and the system is under a positive pressure of an inert gas.[3]

  • Still Preparation:

    • Add sodium metal (cut into small pieces) and a small amount of benzophenone to the pre-dried THF in the distillation flask.

    • Heat the mixture to reflux. A deep blue or purple color should develop. Causality: This color is indicative of the sodium-benzophenone ketyl radical, which forms only under strictly anhydrous and anaerobic conditions. It serves as a visual indicator that the solvent is dry.[3] If the color fades, it indicates the presence of water or oxygen, and more sodium may be required.

  • Distillation & Storage:

    • Once the blue/purple color is stable, distill the required amount of THF directly into the reaction vessel or a dry storage flask.

    • Use the freshly distilled solvent immediately or store it under an inert atmosphere over activated molecular sieves.[3]

References
  • Wikipedia. Isocyanate. [Link]

  • Charles, J., et al. (1976). Hypersensitivity pneumonitis after exposure to isocyanates. Journal of Allergy and Clinical Immunology.
  • Dongsen Chemicals. (2023). Decoding isocyanates: A deep dive into isocyanates. [Link]

  • Varghese, J. J., et al. (2009). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry.
  • van der Wal, S., et al. (2023). Induced Bioconjugation via On-Demand Isocyanate Formation. PubMed. [Link]

  • Wesdemiotis, C., et al. (2021). Catalyzed Reaction of Isocyanates (RNCO) with Water. ChemRxiv. [Link]

  • Google Patents. (2011).
  • Alabugin, I. V., et al. (2023). Induced Bioconjugation via On-Demand Isocyanate Formation. ResearchGate. [Link]

  • Al-Tamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

  • ResearchGate. (2013). Can anyone suggest a good way to do carbamate formation (with either phenyl/hexyl isocyanates) for Poly Aromatic Alcohols (hindered hydrocarbons)? [Link]

  • ResearchGate. Reaction of Isocyanates with amines. [Link]

  • ResearchGate. Reaction of Isocyanates with water. [Link]

  • PCI Magazine. (2025). Resins: Isocyanates, Part I: Fundamentals and Reactivity. [Link]

  • Safe Work Australia. (2020). Guide to Handling Isocyanates. [Link]

  • ACS Publications. (2023). A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules. Bioconjugate Chemistry. [Link]

  • ACS Publications. The Reactions of Carbamates with Alcohols. [Link]

  • Organic Chemistry Portal. Urea Formation - Common Conditions. [Link]

  • Occupational Safety and Health Administration. Isocyanates - Overview. [Link]

  • National Institutes of Health. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. PMC. [Link]

  • YouTube. (2020). Hydrolysis of isocyanate. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1979). The kinetics of hydrolysis of methyl and phenyl lsocyanates. [Link]

  • National Institutes of Health. (2023). A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules. PMC. [Link]

  • Chemscape. Isocyanate Exposure: Health Risks & Safety Precautions. [Link]

  • RSC Publishing. (2024). Isocyanate-based multicomponent reactions. RSC Advances. [Link]

  • Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. [Link]

  • Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. [Link]

  • ACS Publications. Mechanism of Amine-Catalyzed Reaction of Isocyanates with Hydroxyl Compounds. Industrial & Engineering Chemistry Fundamentals. [Link]

  • Safework Health. (2023). Isocyanates Hazards and Safety Measures – Guide for Employers. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1998). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. [Link]

  • Google Patents. (2015).
  • ACS Publications. (2021). Bioorthogonal Chemistry and Its Applications. [Link]

  • YouTube. (2025). [Chemistry] Draw a stepwise mechanism for the reaction of an alcohol with an isocyanate to form a ur. [Link]

  • MDPI. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. [Link]

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Technical Support Center: Purification of Ureas Derived from 4-(4-isocyanatopyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of ureas derived from 4-(4-isocyanatopyridin-2-yl)morpholine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification of this important class of compounds.

Introduction: The Chemistry of Pyridyl-Morpholino Ureas

Ureas derived from this compound are a significant scaffold in medicinal chemistry, often investigated for their potential as kinase inhibitors and other therapeutic agents. The synthesis typically involves the reaction of the isocyanate precursor with a primary or secondary amine. While the synthesis may appear straightforward, the purification of the resulting urea can present several challenges. The presence of the basic pyridine ring, the polar morpholine group, and the hydrogen-bonding urea functionality imparts a unique set of physicochemical properties that must be carefully considered during purification.

This guide will equip you with the knowledge to anticipate and overcome these challenges, ensuring the isolation of your target compound in high purity.

General Workflow for Synthesis and Purification

The overall process for synthesizing and purifying ureas from this compound can be visualized as follows:

Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Initial Workup cluster_purification Purification A This compound C Reaction (Anhydrous Solvent, Inert Atmosphere) A->C B Amine (R-NH2) B->C D Reaction Quenching C->D E Crude Product Isolation (e.g., Precipitation, Extraction) D->E F Recrystallization E->F G Column Chromatography E->G H Final Product F->H G->H

Caption: General workflow for the synthesis and purification of pyridyl-morpholino ureas.

Troubleshooting Guide

This section addresses common issues encountered during the purification of ureas derived from this compound.

Problem 1: Low Yield of Isolated Product

Symptoms:

  • After the workup, a smaller than expected amount of crude product is obtained.

  • Significant material loss is observed during purification steps.

Potential Causes and Solutions:

Cause Explanation Troubleshooting Steps
Incomplete Reaction The reaction between the isocyanate and the amine may not have gone to completion.- Monitor the reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the limiting reagent. - Extend reaction time: Some amine nucleophiles react slower than others. - Increase temperature: Gently heating the reaction can increase the rate, but be cautious of potential side reactions. - Check reagent purity: Ensure the amine is of high purity and free of water.
Hydrolysis of Isocyanate This compound is sensitive to moisture and can hydrolyze to the corresponding amine, which will not react to form the desired urea.[1][2] This can also lead to the formation of a symmetrical urea byproduct.- Use anhydrous solvents and reagents: Dry all solvents and reagents thoroughly before use. - Maintain an inert atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude moisture.
Product Solubility The desired urea may have some solubility in the solvent used for precipitation or washing, leading to losses.- Optimize the precipitation solvent: If precipitating the product, use a solvent in which it is least soluble. Test small aliquots with different anti-solvents. - Minimize washing volume: Use the minimum amount of cold solvent necessary to wash the crude product.
Adsorption to Glassware Polar ureas can sometimes adhere to glass surfaces, especially if the product is a fine powder.- Rinse glassware thoroughly: Use a suitable solvent to rinse all reaction and filtration glassware to recover any adsorbed product.
Problem 2: Persistent Impurities in the Final Product

Symptoms:

  • NMR or LC-MS analysis of the purified product shows the presence of one or more unwanted signals.

Potential Impurities and Purification Strategies:

Impurity Origin Identification Purification Strategy
Unreacted Amine Excess starting material or incomplete reaction.Characteristic signals in the 1H NMR spectrum (e.g., aromatic or aliphatic protons of the amine). A distinct peak in the LC-MS chromatogram.- Column Chromatography: A silica gel column with a gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., dichloromethane or hexanes) is often effective.[3][4] - Acid Wash: If the desired urea is not acid-sensitive, a dilute acid wash during workup can remove the basic amine impurity.
Symmetrical Urea Hydrolysis of the isocyanate to the corresponding amine, followed by reaction with another molecule of isocyanate.[1]A peak in the LC-MS corresponding to the mass of the symmetrical urea. May have distinct signals in the 1H NMR, often with higher symmetry than the desired product.- Recrystallization: This impurity often has different solubility properties than the desired unsymmetrical urea, making recrystallization a good option.[5] - Column Chromatography: As with unreacted amine, chromatography is a reliable method for separation.[3][4]
Unreacted Isocyanate Incomplete reaction.A characteristic isocyanate peak in the IR spectrum (around 2250-2275 cm-1). The isocyanate is highly reactive and may not be observed directly but as its derivatives with the chromatography solvent or water.- Quenching: Add a small amount of a primary amine (e.g., a few drops of butylamine) or methanol to the crude reaction mixture before workup to convert the unreacted isocyanate into a more easily separable urea or carbamate derivative.
Byproducts from Amine Degradation Some amines can be unstable under the reaction conditions.Unidentified signals in NMR and LC-MS.- Optimize reaction conditions: Use milder conditions (lower temperature, shorter reaction time) if amine degradation is suspected. - Purify the starting amine: Ensure the amine is pure before use.
Problem 3: Difficulty in Crystallization

Symptoms:

  • The product oils out during recrystallization attempts.

  • The product precipitates as an amorphous solid rather than crystals.

Troubleshooting Crystallization:

  • Solvent Screening: The choice of solvent is critical for successful recrystallization. A good solvent system will dissolve the compound when hot but have low solubility when cold.

    • Single Solvents: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene).

    • Solvent Pairs: Use a binary solvent system. Dissolve the compound in a good solvent at an elevated temperature and then add a poor solvent (anti-solvent) dropwise until the solution becomes turbid. Then, add a small amount of the good solvent to redissolve the solid and allow it to cool slowly. Common pairs include dichloromethane/hexanes, ethyl acetate/hexanes, and methanol/water.[5]

  • Cooling Rate: Allow the solution to cool slowly to room temperature, and then in a refrigerator or freezer. Rapid cooling often leads to the formation of small, impure crystals or an amorphous solid.

  • Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the supersaturated solution to induce crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization.

  • Concentration: Ensure the solution is sufficiently concentrated. If the solution is too dilute, crystallization may not occur.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions when working with this compound?

A1: Isocyanates are potent respiratory and skin sensitizers and should be handled with extreme caution in a well-ventilated fume hood.[6][7] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of dust and vapors. In case of skin contact, wash the affected area immediately with soap and water.[7]

Q2: How should I store this compound?

A2: This reagent is moisture-sensitive.[1] It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place. A desiccator is recommended for long-term storage.

Q3: My reaction is clean by TLC, but I get a complex NMR spectrum after workup. What could be the issue?

A3: This could be due to the presence of rotamers. The partial double bond character of the C-N bonds in the urea moiety can lead to restricted rotation, resulting in multiple species in solution at room temperature and, consequently, a more complex NMR spectrum.[8] Try acquiring the NMR spectrum at an elevated temperature (e.g., 50-80 °C). This can often cause the rotameric signals to coalesce into a single set of averaged peaks, simplifying the spectrum.

Q4: What are typical solvent systems for column chromatography of these ureas?

A4: The polarity of these compounds can vary significantly depending on the substituent on the other side of the urea. A good starting point is a gradient elution on silica gel.[4]

  • For less polar analogues: Start with a low percentage of ethyl acetate in hexanes or dichloromethane and gradually increase the polarity.

  • For more polar analogues: A gradient of methanol in dichloromethane is often effective. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing of the basic pyridine-containing compounds on the acidic silica gel.

Q5: How can I confirm the identity and purity of my final product?

A5: A combination of analytical techniques is recommended:

  • 1H and 13C NMR: To confirm the structure of the compound.

  • LC-MS: To determine the mass of the compound and assess its purity.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic urea carbonyl stretch (typically around 1630-1680 cm-1).

  • Melting Point: A sharp melting point is a good indicator of purity.

Data and Protocols

Table 1: Recommended Solvents for Recrystallization
Compound Polarity Single Solvents Solvent Pairs
Low to Medium Ethyl Acetate, Isopropanol, AcetonitrileDichloromethane/Hexanes, Ethyl Acetate/Hexanes, Toluene/Hexanes
Medium to High Ethanol, MethanolMethanol/Water, Ethanol/Water, Acetonitrile/Water

Note: The optimal solvent system should be determined experimentally for each individual compound.[9]

Protocol 1: General Procedure for Column Chromatography
  • Slurry Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Add a small amount of silica gel to this solution and concentrate it to a dry powder under reduced pressure.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.

  • Loading: Carefully add the dried product-silica mixture to the top of the packed column.

  • Elution: Begin eluting with the initial mobile phase, gradually increasing the polarity of the eluent over time.

  • Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
  • Column: A C18 reverse-phase column is typically suitable.

  • Mobile Phase: A gradient of acetonitrile in water or methanol in water is commonly used. A buffer, such as ammonium acetate or formic acid (0.1%), can be added to improve peak shape.

  • Detection: UV detection at a wavelength where the aromatic rings of the compound absorb (e.g., 254 nm) is standard.

Visualization of Troubleshooting Logic

The following diagram illustrates a decision-making process for troubleshooting common purification issues.

Troubleshooting Logic cluster_yield Low Yield cluster_purity Impurity Detected cluster_cryst Crystallization Fails start Purification Issue yield_q1 Reaction Complete? start->yield_q1 purity_q1 Identify Impurity (NMR, LC-MS) start->purity_q1 cryst_q1 Product Oiling Out? start->cryst_q1 yield_a1_yes Check Workup/Purification Losses yield_q1->yield_a1_yes Yes yield_a1_no Optimize Reaction Conditions yield_q1->yield_a1_no No purity_a1_amine Column Chromatography or Acid Wash purity_q1->purity_a1_amine Unreacted Amine purity_a1_symm Recrystallization or Chromatography purity_q1->purity_a1_symm Symmetrical Urea purity_a1_unknown Re-evaluate Reaction & Starting Materials purity_q1->purity_a1_unknown Unknown cryst_a1_yes Screen Different Solvents/ Use Slower Cooling cryst_q1->cryst_a1_yes Yes cryst_a1_no Try Seeding or Scratching cryst_q1->cryst_a1_no No

Caption: A decision tree for troubleshooting common purification problems.

References

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. [Link]

  • Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. MDPI. [Link]

  • 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. MDPI. [Link]

  • Polysubstituted Pyridines from 1,4-Oxazinone Precursors. PMC. [Link]

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  • N 3-aryl Ureas Showing Potent Multi-Tyrosine Kinase Inhibitory Activities - PubMed. PubMed. [Link]

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  • Purification of urea - US2663731A - Google Patents.
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  • Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PubMed Central. PubMed Central. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - MDPI. MDPI. [Link]

  • A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. Organic Chemistry Portal. [Link]

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  • (PDF) Impurity profile of amino acids? - ResearchGate. ResearchGate. [Link]

  • Isocyanate - Wikipedia. Wikipedia. [Link]

  • (PDF) Synthesis of stationary phases containing pyridine, phenol, aniline and morpholine via click chemistry and their characterization and evaluation in supercritical fluid chromatography - ResearchGate. ResearchGate. [Link]

  • Effects of solvents and crystallization conditions on the polymorphic behaviors and dissolution rates of valsartan - ResearchGate. ResearchGate. [Link]

  • Identification, characterization and HPLC quantification of process-related impurities in Trelagliptin succinate bulk drug: Six identified as new compounds - ResearchGate. ResearchGate. [Link]

  • Hydrolysis reaction of isocyanate. | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

  • (PDF) Spectrofluorimetric determination of selected genotoxic impurities in pharmaceutical raw materials and final products - ResearchGate. ResearchGate. [Link]

  • Identification and structure-activity relationships of 1-aryl-3-piperidin-4-yl-urea derivatives as CXCR3 receptor antagonists - PubMed. PubMed. [Link]

    • Chapter 24 – Amines and Heterocycles Solutions to Problems - NC State University Libraries. NC State University Libraries. [Link]

  • Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - MDPI. MDPI. [Link]

  • Morpholine - SAFETY DATA SHEET. Penta. [Link]

  • Valorization of the Isocyanate-Derived Fraction from Polyurethane Glycolysis by Synthesizing Polyureas and Polyamides - PMC - NIH. National Institutes of Health. [Link]

  • Substances yield after recrystallization from different solvents. - ResearchGate. ResearchGate. [Link]

  • Schematic hydrolysis of an aromatic isocyanate and subsequent formation... - ResearchGate. ResearchGate. [Link]

  • Safety Data Sheet: Morpholine - Chemos GmbH&Co.KG. Chemos GmbH & Co. KG. [Link]

  • 4-Morpholinopiperidine | C9H18N2O | CID 795724 - PubChem. PubChem. [Link]

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scale-up synthesis challenges with 4-(4-isocyanatopyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of complex synthetic chemistry, this Technical Support Center guide is dedicated to navigating the intricate process of scaling up the synthesis of 4-(4-isocyanatopyridin-2-yl)morpholine. Designed for the discerning researcher, scientist, and drug development professional, this document moves beyond simple protocols to provide a deep, mechanistic understanding of the challenges you may face. As your virtual Senior Application Scientist, my goal is to equip you with the foresight and troubleshooting expertise necessary for a successful and efficient scale-up campaign.

Introduction: The Significance of this compound

This compound is a crucial building block in medicinal chemistry and materials science. The morpholine moiety is a privileged structure known to improve the pharmacokinetic properties of drug candidates, while the isocyanate group serves as a highly reactive electrophile for forming key linkages like ureas and carbamates.[1][2] Its successful synthesis at scale is pivotal for advancing development programs. However, the journey from benchtop to pilot plant is fraught with challenges inherent to the reactive nature of the isocyanate functional group.[3] This guide provides a structured, problem-solving approach to these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes to this compound?

There are two main strategies for synthesizing aryl isocyanates: phosgene-based methods and non-phosgene alternatives.[4]

  • Phosgenation: The traditional and most direct route involves reacting the precursor amine, 4-(2-morpholinopyridin-4-yl)aniline, with phosgene (COCl₂) or a phosgene equivalent like triphosgene (bis(trichloromethyl) carbonate).[3][5] While often high-yielding, this method involves handling extremely toxic reagents, requiring specialized equipment and safety protocols.

  • Non-Phosgene Routes: These methods avoid the use of phosgene and are gaining traction for improved safety.[6] They typically involve the thermal or catalytic decomposition of precursors like carbamates or the use of rearrangement reactions (e.g., Curtius, Hofmann, or Lossen).[3] While safer, these routes can require harsher conditions (e.g., high temperatures) or more complex multi-step syntheses.[4]

Q2: What are the critical safety concerns when handling this isocyanate?

Isocyanates as a class are potent respiratory and skin sensitizers.[7][8] Key safety measures include:

  • Engineering Controls: All manipulations must be conducted in a certified, high-flow chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, solvent-resistant overalls, and double-gloving with nitrile or butyl rubber gloves.[9]

  • Respiratory Protection: For operations with a high risk of aerosol generation, an air-purifying respirator with an organic vapor cartridge or a supplied-air respirator is mandatory.

  • Emergency Preparedness: Ensure immediate access to an emergency shower, eyewash station, and a spill kit containing an isocyanate neutralizer (e.g., a solution of sodium carbonate and a surfactant).

Q3: Why is this compound so sensitive to moisture?

The carbon atom of the isocyanate group (-N=C=O) is highly electrophilic. It readily reacts with nucleophiles, with water being one of the most common. The initial reaction forms an unstable carbamic acid, which rapidly decarboxylates to regenerate the starting amine. This newly formed amine can then react with another molecule of the isocyanate to form a highly insoluble and often difficult-to-remove symmetric diaryl urea impurity. This side reaction is a primary cause of yield loss and purification difficulties.

Scale-Up Synthesis & Troubleshooting Guide

This section addresses specific problems encountered during the synthesis, purification, and storage of this compound.

Part 1: The Phosgenation Reaction
Problem 1: My reaction is sluggish or stalls, and I see unreacted starting amine.
  • Potential Cause A: Inefficient HCl Scavenging. The phosgenation of an amine generates two equivalents of hydrogen chloride (HCl).[3] If not effectively removed or neutralized, the HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. In a scale-up scenario, localized high concentrations of HCl can be a significant issue.

    • Solution:

      • Inert Gas Sparging: On a larger scale, bubbling a steady stream of dry nitrogen or argon through the reaction mixture can effectively remove gaseous HCl as it forms.

      • Non-Nucleophilic Base: The addition of a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine can be used to scavenge HCl. However, this adds another reagent that must be removed later. Test this on a small scale first to ensure it doesn't cause side reactions.

  • Potential Cause B: Poor Reagent Quality. The phosgene or triphosgene reagent may have degraded. Triphosgene, while a solid, can hydrolyze over time if not stored properly.

    • Solution: Use a fresh bottle of triphosgene or titrate your phosgene solution before use. Ensure all solvents are rigorously dried (e.g., passed through activated alumina columns or distilled from appropriate drying agents) before use.

Problem 2: My yield is low, and I've isolated a significant amount of a white, insoluble solid.
  • Potential Cause: Urea Formation. As described in FAQ Q3, this is almost certainly the symmetrically substituted urea formed from the reaction of the product isocyanate with the starting amine or with the amine formed from hydrolysis. This is exacerbated by the presence of moisture or localized "hot spots" where the starting amine concentration is high relative to the phosgenating agent.

    • Solution:

      • Inverse Addition: Instead of adding the phosgene/triphosgene to the amine, add the amine solution slowly to a solution of the phosgenating agent. This maintains an excess of the phosgenating agent throughout the addition, ensuring the amine reacts to form the isocyanate before it can react with already-formed product.

      • Rigorous Anhydrous Conditions: Dry all glassware in an oven ( >120°C) and cool under an inert atmosphere. Use high-purity, anhydrous solvents.

      • Temperature Control: Run the reaction at a low temperature (e.g., 0°C to -10°C) to control the exotherm and minimize side reactions.

Part 2: Work-up and Purification
Problem 3: My product decomposes during solvent removal or distillation.
  • Potential Cause: Thermal Degradation. Isocyanates can undergo thermal degradation, leading to dimerization, trimerization to form isocyanurates, or polymerization.[10] This is a major concern during scale-up, where heating times are longer.

    • Solution:

      • Avoid High Temperatures: Concentrate the reaction mixture using a rotary evaporator with a low bath temperature (< 40°C).

      • High-Vacuum Distillation: If distillation is required for purification, use a short-path distillation apparatus under high vacuum to minimize the residence time of the product at high temperatures.

      • Non-Distillative Purification: Consider alternative purification methods like crystallization or solvent precipitation if the product is a solid and thermally labile.

Problem 4: I'm trying to purify by column chromatography, but my recovery is very low.
  • Potential Cause: Reaction with Silica Gel. Standard silica gel has surface silanol groups (-Si-OH) which are nucleophilic and can react with the isocyanate, irreversibly binding it to the column.

    • Solution:

      • Avoid Silica Gel: This is the best option. Explore other purification methods.

      • Deactivation: If chromatography is unavoidable, deactivate the silica gel. This can be done by pre-treating it with a non-nucleophilic silylating agent or by eluting the column with your solvent system containing a small amount (e.g., 0.5-1%) of a non-nucleophilic base like triethylamine, immediately before loading your sample.

      • Use Alternative Stationary Phases: Consider using a less reactive stationary phase like neutral alumina, but be aware that it can also have active sites.

Part 3: Stability and Storage
Problem 5: My purified product turns into a solid or becomes hazy upon storage.
  • Potential Cause A: Moisture Ingress. Even trace amounts of atmospheric moisture leaking into the container over time will cause the formation of insoluble urea.

    • Solution: Store the final product in a sealed container (e.g., an amber bottle with a poly-lined cap) under a positive pressure of an inert gas like argon or nitrogen. Use parafilm or a secondary seal for extra protection.

  • Potential Cause B: Oligomerization/Polymerization. Over time, especially if exposed to light or trace impurities that can act as catalysts, the isocyanate can self-react.[10]

    • Solution: Store the product in a cool, dark place, such as a refrigerator or freezer rated for chemical storage. If the material is a liquid that freezes, minimize freeze-thaw cycles. Consider aliquoting the batch into smaller, single-use quantities.

Experimental Protocols & Data

Overall Synthesis Workflow

The following diagram outlines the critical stages in the scale-up synthesis of this compound.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Isocyanate Formation cluster_2 Stage 3: Purification & Isolation cluster_3 Stage 4: QC & Storage Precursor_Start 4-Nitro-2-chloropyridine Precursor_Morpholine Nucleophilic Aromatic Substitution with Morpholine Precursor_Start->Precursor_Morpholine Precursor_Reduction Nitro Group Reduction (e.g., H₂, Pd/C) Precursor_Morpholine->Precursor_Reduction Precursor_Amine Precursor Amine: 4-(2-morpholinopyridin-4-yl)aniline Precursor_Reduction->Precursor_Amine Phosgenation Phosgenation with Triphosgene in Anhydrous Solvent (e.g., Toluene) < 0°C Precursor_Amine->Phosgenation Input Workup Filtration of Salts/ Urea Byproducts Phosgenation->Workup Crude Product Concentration Low-Temperature Solvent Removal Workup->Concentration Purification High-Vacuum Short-Path Distillation OR Crystallization Concentration->Purification Final_Product Final Product: This compound Purification->Final_Product QC Quality Control (FT-IR, NMR, Purity) Final_Product->QC Analysis Storage Inert Atmosphere (Argon/Nitrogen) Refrigerated Storage QC->Storage

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Decision Tree: Low Yield

This diagram provides a logical path to diagnose the cause of low product yield.

G Start Problem: Low Final Yield Check_Reaction Analyze Crude Reaction Mixture (TLC, LC-MS, IR) Start->Check_Reaction Check_Workup Analyze Aqueous & Organic Layers Post-Workup Start->Check_Workup Check_Purification Analyze Purification Residues & Fractions Start->Check_Purification Incomplete_Reaction Observation: High % of Starting Amine Check_Reaction->Incomplete_Reaction Is reaction complete? Urea_Formation Observation: High % of Urea Byproduct Check_Reaction->Urea_Formation Is urea the main byproduct? Mechanical_Loss Observation: Product in Aqueous Phase or Emulsion Check_Workup->Mechanical_Loss Degradation Observation: Product in Distillation Pot or Column Baseline Check_Purification->Degradation Sol_HCl Root Cause: Ineffective HCl Scavenging Solution: Increase N₂ sparge rate or add non-nucleophilic base. Incomplete_Reaction->Sol_HCl Sol_Moisture Root Cause: Moisture Contamination Solution: Rigorously dry all solvents/ glassware. Use inverse addition. Urea_Formation->Sol_Moisture Sol_Extraction Root Cause: Poor Phase Separation Solution: Adjust pH or add brine to break emulsion. Mechanical_Loss->Sol_Extraction Sol_Thermal Root Cause: Thermal Degradation Solution: Use lower temperatures. Employ high-vac, short-path distillation. Degradation->Sol_Thermal

Caption: A decision tree for troubleshooting low yield in isocyanate synthesis.

Key Analytical Data

This table summarizes the expected analytical data for confirming the product's identity.

Analytical MethodExpected ResultPurpose
FT-IR (Neat or solution)Strong, sharp absorbance at ~2250-2270 cm⁻¹ Confirms the presence of the -N=C=O (isocyanate) functional group.
¹H NMR (CDCl₃, 400 MHz)Signals corresponding to the morpholine and pyridine protons. Absence of the broad -NH₂ signal from the starting amine.Confirms the integrity of the core structure.
¹³C NMR (CDCl₃, 100 MHz)Isocyanate carbon signal at ~120-130 ppm . Signals for the pyridine and morpholine carbons.Confirms the presence of the isocyanate carbon and overall structure.
Purity (by derivatization) An aliquot is reacted with anhydrous methanol to form the stable methyl carbamate. The purity is then determined by HPLC-UV or qNMR against an internal standard.Provides an accurate, stable measure of purity, avoiding on-column reactions.
Comparison of Isocyanate Synthesis Methods
FeaturePhosgenation (using Triphosgene)Non-Phosgene (Carbamate Decomposition)
Primary Reagents 4-(2-morpholinopyridin-4-yl)aniline, Triphosgene, Anhydrous SolventN-Aryl carbamate precursor, Catalyst (optional), High-boiling solvent
Temperature Low (-10°C to 25°C)High (150°C to 250°C+)
Key Challenge Handling of highly toxic reagents/byproducts (phosgene, HCl).[3]High energy input; potential for thermal side reactions.[4]
Typical Yield High (often >90%)Moderate to High (can be equilibrium-limited)
Pros High efficiency, well-established, direct conversion.Avoids highly toxic phosgene, potentially "greener" process.[6]
Cons Extreme toxicity, requires specialized handling and scrubbing equipment.Harsh reaction conditions, may require precursor synthesis.

References

  • GUIDE TO HANDLING ISOCYANATES. Safe Work Australia. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Isocyanate. Wikipedia. [Link]

  • How To Get Isocyanate?. ACS Omega. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

  • Recent progress in the synthesis of morpholines. ResearchGate. [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. National Institutes of Health (NIH). [Link]

  • The chemical synthesis method of aryl isocyanate.
  • Phosgene Derivatives. The Preparation of Isocyanates, Carbamyl Chlorides and Cyanuric Acid. Journal of the American Chemical Society. [Link]

  • Stabilization of isocyanates.
  • Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. United States Environmental Protection Agency (EPA). [Link]

  • Synthesis of Aryl and Heteroaryl Isocyanides from Nitroso Compounds. Sci-Hub. [Link]

  • Isocyanates - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • Catalytic Synthesis of Isocyanates or Carbamates from Nitroaromatics Using Group VIII Transition Metal Catalysts. ResearchGate. [Link]

  • A Mild and Simple Method for the Preparation of Isocyanates from Aliphatic Amines Using Trichloromethyl Chloroformate. Synthesis of an Isocyanate Containing an Activated Disulfide. The Journal of Organic Chemistry. [Link]

  • Isocyanate Stability and precipitate formation. Reddit. [Link]

  • (PDF) A laboratory comparison of analytical methods used for isocyanates. ResearchGate. [Link]

  • Non-phosgene route to the manufacture of organic isocyanates.
  • ISOCYANATES, TOTAL (MAP) 5525. Centers for Disease Control and Prevention (CDC). [Link]

  • Figure 2. Various approaches for synthesis of morpholine. ResearchGate. [Link]

  • Construction hazardous substances: Isocyanates. Health and Safety Executive (HSE). [Link]

  • Purification of organic isocyanates.
  • Thermal stability of isocyanate-based polymers. 1. Kinetics of the thermal dissociation of urethane, oxazolidone, and isocyanurate groups. Macromolecules. [Link]

  • Chemoselective Synthesis of Cyanoformamides from Isocyanates and a Highly Reactive Nitrile Anion Reservoir. University of Turin. [Link]

  • Synthetic routes for the synthesis of the ligand 4‐(4‐nitrophenoxy). ResearchGate. [Link]

  • european journal of pharmaceutical and medical research. EJPMR. [Link]

  • Non-phosgene Synthesis of Isocyanate Precursors. Lanzhou Institute of Chemical Physics, Chinese Academy of Sciences. [Link]

  • Isocyanates: Working Safely. California Department of Public Health. [Link]

  • Method for the purification of isocyanates. Justia Patents. [Link]

  • Process for the synthesis of isocyanates and of isocyanate derivatives.
  • 2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol. MDPI. [Link]

  • Synthesis of High-Tg Nonisocyanate Polyurethanes via Reactive Extrusion and Their Batch Foaming. Macromolecules. [Link]

  • Isocyanates technical fact sheet. SafeWork NSW. [Link]

  • MDHS25/3 Organic isocyanates in air. Cambridge Safety. [Link]

Sources

Technical Support Center: Managing the Moisture Sensitivity of 4-(4-isocyanatopyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for 4-(4-isocyanatopyridin-2-yl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the moisture sensitivity of this versatile isocyanate. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to ensure the integrity of your experiments and the success of your research.

Introduction: The Challenge of Moisture Sensitivity

This compound is a valuable reagent in chemical synthesis and drug discovery, prized for its ability to form stable urea and urethane linkages. However, the isocyanate functional group (-N=C=O) is highly electrophilic and susceptible to reaction with nucleophiles, most notably water. This inherent reactivity necessitates careful handling to prevent premature degradation and ensure reproducible experimental outcomes.

This guide provides a foundational understanding of the moisture-sensitive nature of this compound and offers practical solutions to common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

A1: Due to its air and moisture sensitivity, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon.[1] For long-term storage, it is recommended to keep the container in a freezer.[1] Before use, allow the container to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the cold compound upon opening.

Q2: What are the visible signs of degradation of this compound?

A2: The primary degradation product resulting from moisture exposure is the corresponding symmetrical urea, which is often a white, insoluble solid. The appearance of a white precipitate or cloudiness in a solution of the isocyanate is a strong indicator of degradation. You may also observe a decrease in the expected reactivity of the isocyanate in your experiments.

Q3: Which solvents are recommended for use with this isocyanate?

A3: It is crucial to use anhydrous (dry) solvents. Common choices for reactions involving isocyanates include anhydrous dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and acetonitrile (MeCN). Always ensure your solvents are rigorously dried before use, as even trace amounts of water can lead to significant degradation of the isocyanate.

Q4: How can I confirm the quality of a new or stored batch of this compound?

A4: The most direct method is through Fourier-Transform Infrared (FT-IR) spectroscopy. A fresh, high-quality sample will show a strong, sharp absorption band characteristic of the isocyanate group (-N=C=O) around 2270 cm⁻¹.[2] The presence or increase in intensity of a broad peak around 1640 cm⁻¹ (C=O stretch of a urea) and a broad N-H stretch around 3300 cm⁻¹ would indicate the formation of the urea byproduct.[3]

Troubleshooting Guides

Issue 1: Low or No Reaction Yield

Possible Cause: Inactivation of this compound by moisture.

Troubleshooting Steps:

  • Verify Solvent Anhydrousness:

    • Action: Before your next reaction, confirm the water content of your solvent using Karl Fischer titration.[3] This is the most accurate method for determining trace amounts of water.[4]

    • Rationale: Many commercially available "anhydrous" solvents can absorb moisture over time. Karl Fischer titration provides a quantitative measure of water content, ensuring your solvent meets the stringent requirements for moisture-sensitive reactions.[5]

  • Implement Rigorous Anhydrous Techniques:

    • Action: Assemble your reaction glassware hot from the oven and cool it under a stream of dry nitrogen or argon.[6] Use septa to seal your reaction vessel and perform all liquid transfers using syringes or cannulas under a positive pressure of inert gas (Schlenk line or glovebox).[7]

    • Rationale: Atmospheric moisture can quickly contaminate a reaction. Establishing and maintaining an inert atmosphere is critical to prevent the hydrolysis of the isocyanate.[8]

  • Check Reagent Quality:

    • Action: Analyze a small sample of your this compound by FT-IR.

    • Rationale: This will confirm the presence of the isocyanate group and help identify any significant degradation to the urea byproduct.

Issue 2: Presence of an Insoluble White Precipitate

Possible Cause: Formation of the symmetrical urea byproduct due to reaction with water.

Troubleshooting Steps:

  • Characterize the Precipitate:

    • Action: Isolate the precipitate by filtration and analyze it by FT-IR and/or melting point.

    • Rationale: The FT-IR spectrum of the urea will lack the characteristic isocyanate peak at ~2270 cm⁻¹ and will show characteristic amide I (C=O stretch) and N-H stretching bands. Comparing the melting point to known urea derivatives can further confirm its identity.

  • Review Handling and Reaction Setup:

    • Action: Re-evaluate your experimental procedure for any potential points of moisture ingress. This includes solvent quality, glassware preparation, and the inertness of your reaction atmosphere.

    • Rationale: The formation of the urea is a direct consequence of the isocyanate reacting with water. Identifying and eliminating the source of water is essential.

Issue 3: Inconsistent Reaction Outcomes

Possible Cause: Variable levels of moisture contamination between experiments.

Troubleshooting Steps:

  • Standardize Anhydrous Procedures:

    • Action: Develop and strictly adhere to a standard operating procedure (SOP) for all moisture-sensitive reactions. This should include detailed steps for solvent drying, glassware preparation, and inert atmosphere techniques.

    • Rationale: Consistency in your experimental setup is key to achieving reproducible results with sensitive reagents.

  • Utilize a Glovebox:

    • Action: If available, perform all manipulations of this compound inside a nitrogen or argon-filled glovebox.[9]

    • Rationale: A glovebox provides the most controlled environment for handling air- and moisture-sensitive compounds, minimizing variability between experiments.[6]

Key Experimental Protocols

Protocol 1: Solvent Drying and Verification

This protocol provides a general method for drying common organic solvents.

SolventDrying AgentProcedureWater Content Verification
Dichloromethane (DCM)Calcium Hydride (CaH₂)Stir over CaH₂ overnight, then distill under an inert atmosphere.Karl Fischer Titration
Tetrahydrofuran (THF)Sodium/BenzophenoneReflux under an inert atmosphere until a persistent deep blue or purple color is obtained, then distill.The blue/purple color of the benzophenone ketyl radical anion is a visual indicator of anhydrous conditions.
Acetonitrile (MeCN)Calcium Hydride (CaH₂)Stir over CaH₂ overnight, then distill under an inert atmosphere.Karl Fischer Titration

Note: Always handle drying agents with appropriate safety precautions.

Protocol 2: Setting up a Reaction under Inert Atmosphere (Schlenk Line)
  • Glassware Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours. Assemble the hot glassware and allow it to cool under a stream of dry nitrogen or argon.

  • Inert Atmosphere Purge: Connect the assembled apparatus to a Schlenk line. Evacuate the flask and then backfill with inert gas. Repeat this "evacuate-fill" cycle at least three times to ensure the removal of atmospheric gases.[7]

  • Reagent Addition: Add the this compound and any other solid reagents to the reaction flask under a positive flow of inert gas.

  • Solvent Addition: Add the anhydrous solvent via a syringe through a rubber septum.

  • Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction, which can be monitored with an oil bubbler.

Protocol 3: Monitoring Reaction Progress and Degradation by FT-IR
  • Sample Preparation: Withdraw a small aliquot of the reaction mixture under inert atmosphere and dissolve it in a dry, IR-transparent solvent (e.g., anhydrous chloroform).

  • Data Acquisition: Acquire the FT-IR spectrum.

  • Analysis:

    • Isocyanate Peak: Monitor the disappearance of the strong, sharp peak at approximately 2270 cm⁻¹ (-N=C=O stretch).

    • Urea Peak (Degradation): Monitor the appearance or growth of a broad peak around 1640 cm⁻¹ (C=O stretch of urea).

    • Product Peak: Monitor the appearance of the characteristic peaks for your desired product (e.g., urethane or urea).

Visualizing Key Processes

Reaction with Water

The reaction of this compound with water proceeds in two main steps: initial formation of an unstable carbamic acid, followed by decarboxylation to an amine. This amine is highly reactive and quickly reacts with another molecule of the isocyanate to form a stable, often insoluble, symmetrical urea.

Moisture_Sensitivity Isocyanate This compound (R-N=C=O) Carbamic_Acid Carbamic Acid Intermediate (R-NHCOOH) Isocyanate->Carbamic_Acid + Water H₂O Water->Carbamic_Acid Amine Amine (R-NH₂) Carbamic_Acid->Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 Urea Symmetrical Urea (R-NH-CO-NH-R) Amine->Urea + Isocyanate2 Another Isocyanate (R-N=C=O) Isocyanate2->Urea

Caption: Reaction pathway of this compound with water.

Troubleshooting Workflow for Low Reaction Yield

This workflow provides a logical sequence of steps to diagnose and resolve low reaction yields when using this compound.

Troubleshooting_Workflow Start Low Reaction Yield Check_Solvent Verify Solvent Anhydrousness (Karl Fischer Titration) Start->Check_Solvent Solvent_OK Solvent Dry? Check_Solvent->Solvent_OK Dry_Solvent Dry and Re-verify Solvent Solvent_OK->Dry_Solvent No Check_Technique Review Anhydrous Reaction Technique Solvent_OK->Check_Technique Yes Dry_Solvent->Check_Solvent Technique_OK Technique Robust? Check_Technique->Technique_OK Improve_Technique Implement Glovebox or Improve Schlenk Technique Technique_OK->Improve_Technique No Check_Reagent Analyze Isocyanate Quality (FT-IR) Technique_OK->Check_Reagent Yes Improve_Technique->Check_Technique Reagent_OK Reagent Good? Check_Reagent->Reagent_OK New_Reagent Source Fresh Reagent Reagent_OK->New_Reagent No Other_Issues Investigate Other Reaction Parameters (Temperature, Stoichiometry, etc.) Reagent_OK->Other_Issues Yes New_Reagent->Check_Reagent

Caption: Troubleshooting workflow for low reaction yields.

References

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • Wikipedia. (n.d.). Isocyanate. [Link]

  • Wikipedia. (n.d.). Karl Fischer titration. [Link]

  • Fisher Scientific. (2025). Safety Data Sheet: 4-(4-Isocyanatopyrid-2-yl)morpholine. [Link]

  • Dongsen Chemicals. (2023). Decoding isocyanates: A deep dive into isocyanates. [Link]

  • ResearchGate. (n.d.). Reaction of Isocyanates with water. [Link]

  • School of Chemistry, University of Bristol. (2018). SOP For Operation Of Glove Boxes. [Link]

  • METTLER TOLEDO. (n.d.). Water Determination by Karl Fischer Titration. [Link]

  • JoVE (Journal of Visualized Experiments). (2015). Schlenk Lines Transfer of Solvents to Avoid Air and Moisture. [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of (a) isocyanate-terminated polyurethane prepolymer and (b) N-methylaniline-blocked polyisocyanate. [Link]

  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). [Link]

  • METTLER TOLEDO. (n.d.). What Is Karl Fischer Titration?. [Link]

  • The Schlenk Line Survival Guide. (n.d.). The Schlenk Line Survival Guide. [Link]

Sources

Technical Support Center: Analytical Methods for Monitoring 4-(4-isocyanatopyridin-2-yl)morpholine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for monitoring reactions involving 4-(4-isocyanatopyridin-2-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals who require robust analytical methods to track reaction kinetics, optimize yields, and characterize products and impurities. As a highly reactive electrophile, the isocyanate functional group presents unique analytical challenges. This document provides in-depth, field-proven insights into overcoming these challenges using common analytical techniques.

Core Principle: The Challenge of the Isocyanate Group

The defining feature of this compound is the isocyanate (-N=C=O) group. This group is highly susceptible to nucleophilic attack by amines, alcohols, and even water. This high reactivity is a double-edged sword: it drives the desired reaction but also makes the starting material prone to degradation and side reactions, complicating analysis. Therefore, any analytical workflow must account for the inherent instability of the isocyanate and ensure that the analytical results are a true snapshot of the reaction mixture at the time of sampling.

Below is a general workflow for analyzing these reactions.

G cluster_0 Reaction Phase cluster_1 Sample Preparation cluster_2 Analysis & Data Interpretation A Start Reaction (e.g., add nucleophile) B Take Time-Point Aliquot (t=x) A->B Reaction Progress C Immediate Quenching (e.g., with dibutylamine) B->C Crucial Step! D Dilute with Appropriate Solvent C->D E Add Internal Standard (for quantitative analysis) D->E F Select Analytical Method (HPLC, NMR, FTIR) E->F G Acquire Data F->G H Process Data (Integration, Calibration) G->H I Determine % Conversion, Yield, Impurity Profile H->I

Caption: General workflow for monitoring isocyanate reactions.

High-Performance Liquid Chromatography (HPLC) and LC-Mass Spectrometry (LC-MS)

HPLC is the cornerstone technique for monitoring these reactions due to its ability to separate the starting material, product(s), and potential impurities, allowing for accurate quantification of each component.

Frequently Asked Questions (FAQs)

Q: Why must I "quench" my reaction aliquot before HPLC analysis? A: The isocyanate group is highly reactive and can continue to react in the vial after sampling, or even on the HPLC column with certain mobile phases (like those containing water or alcohol). Quenching involves adding a reagent that rapidly and irreversibly reacts with any remaining this compound. This "freezes" the reaction at a specific time point, ensuring the chromatogram accurately reflects the state of the reaction when the sample was taken.

Q: What is an effective quenching and derivatizing agent for this isocyanate? A: A secondary amine, such as dibutylamine (DBA) , is an excellent choice. It reacts quickly with the isocyanate to form a stable urea derivative. This process serves two purposes: it quenches the reaction and derivatizes the unreacted starting material into a stable, easily detectable compound.[1][2] This is crucial because isocyanates themselves can be challenging to analyze directly. Other reagents like 1-(2-methoxyphenyl)piperazine (MPP) are also used.[3]

Q: What type of HPLC column and mobile phase should I start with? A: A reversed-phase C18 column is a robust starting point for separating the relatively polar morpholine-containing compounds from their less polar urea or urethane products. A gradient elution using acetonitrile and water (often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape) is typically effective.

Q: How does LC-MS enhance my analysis? A: LC-MS is invaluable for identifying unknown peaks in your chromatogram.[4] While HPLC with UV detection tells you how much of something is present, the mass spectrometer provides the mass-to-charge ratio (m/z) of the eluting compounds. This allows you to confirm the identity of your product and starting material and, more importantly, to identify unexpected byproducts, such as those formed from reactions with water or other nucleophiles in the system.

Troubleshooting Guide

G Start Unexpected Peak(s) in HPLC Chromatogram Q1 Is the peak present in a 'time-zero' (t=0) sample? Start->Q1 A1_Yes Likely an impurity in the starting material or solvent. Q1->A1_Yes Yes A1_No It's a reaction product or degradation product. Q1->A1_No No Q2 Does the peak area increase over time? A1_No->Q2 A2_Yes It's a reaction product (desired or side). Q2->A2_Yes Yes A2_No Could be a transient intermediate or a quenching artifact. Q2->A2_No No Action1 Analyze by LC-MS to determine the mass of the unknown peak. A2_Yes->Action1 A2_No->Action1 Q3 Does the mass correspond to a plausible side reaction? (e.g., +H₂O, +dimer) Action1->Q3 A3_Yes Side reaction confirmed. Optimize conditions to minimize. Q3->A3_Yes Yes A3_No Investigate other sources: - Quenching agent impurity - Reaction with mobile phase - Contamination Q3->A3_No No

Caption: Troubleshooting unexpected HPLC peaks.

Experimental Protocol: HPLC Monitoring
  • Prepare Quenching Solution: Prepare a solution of 5% dibutylamine in your HPLC diluent (e.g., acetonitrile).

  • Sampling: At your desired time point, withdraw a small, accurately measured aliquot of the reaction mixture (e.g., 20 µL).

  • Quenching & Dilution: Immediately dispense the aliquot into a pre-prepared HPLC vial containing a larger volume of the quenching solution (e.g., 1 mL). Mix thoroughly. This stops the reaction and derivatizes the remaining isocyanate.

  • System Suitability: Before analyzing samples, inject a standard mixture of the starting material derivative and expected product to verify column performance, retention times, and detector response.

  • Analysis: Inject the quenched sample onto the HPLC system.

  • Quantification: Use the peak areas from the chromatogram to determine the relative amounts of each component. For absolute quantification, use a calibration curve generated from standards of known concentration.

ParameterTypical Starting ConditionRationale
Column C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle sizeGood retention and separation for a wide range of polarities.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier improves peak shape and ionization for MS.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent for reversed-phase chromatography.
Gradient Start at 5-10% B, ramp to 95% B over 5-10 minutesEnsures elution of both polar starting materials and non-polar products.
Flow Rate 0.5 - 1.0 mL/minStandard for analytical scale columns.
Column Temp. 30-40 °CImproves peak shape and reduces viscosity.
Detection UV Diode Array Detector (DAD) at 254 nm and/or MS254 nm is a good starting point for aromatic/heterocyclic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a powerful, non-destructive method for monitoring reactions, providing both structural and quantitative information, often without the need for derivatization.[5][6]

Frequently Asked Questions (FAQs)

Q: Can I monitor my reaction directly in an NMR tube? A: Yes, this is a significant advantage of NMR.[7] You can initiate the reaction directly in the NMR tube by adding the final reagent and then acquiring spectra at regular intervals. This provides real-time kinetic data without the need for quenching. However, this is only feasible for reactions that are slow enough to allow for shimming and data acquisition.

Q: Which proton signals are best to monitor for this specific reaction? A: You should identify signals that are unique to the starting material and the product and are in a clear region of the spectrum. For this compound, the protons on the pyridine ring are excellent reporters. Upon reaction of the isocyanate, their chemical environment will change, leading to a shift in their signals. Similarly, the appearance of a new N-H proton signal from the newly formed urea or urethane bond is a clear indicator of product formation.

Q: How do I get quantitative data from my NMR spectrum? A: The area under an NMR peak is directly proportional to the number of protons it represents. To get accurate quantitative data, you must add a known amount of an unreactive internal standard to your sample. The standard should have a simple spectrum with at least one peak that does not overlap with any of your reactant or product signals. By comparing the integration of your analyte peaks to the integration of the internal standard's peak, you can calculate the concentration of each species.

Troubleshooting Guide
  • Q: My peaks are broad, making integration difficult. What's wrong?

    • A: This is often due to poor magnetic field homogeneity ("shimming"). Re-shim the spectrometer carefully. If the sample is viscous or contains solids, this can also cause broadening. Diluting the sample may help.

  • Q: The solvent peak is huge and is obscuring my signals. What can I do?

    • A: Use a deuterated solvent for your reaction if possible. If not, many modern spectrometers have solvent suppression pulse sequences that can significantly reduce the intensity of the solvent signal.

  • Q: My signal-to-noise ratio is too low for accurate quantification.

    • A: Increase the number of scans. The signal-to-noise ratio increases with the square root of the number of scans. Also, ensure your sample is as concentrated as possible without causing viscosity or solubility issues.

Protocol: NMR Monitoring with an Internal Standard
  • Choose an Internal Standard: Select a standard that is soluble in your reaction solvent but does not react with any components (e.g., 1,3,5-trimethoxybenzene, dimethyl sulfone).

  • Prepare Sample: At your desired time point, take an aliquot of the reaction mixture and transfer it to a vial. Add a precise amount of the internal standard.

  • Solvent: Add the appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve the mixture.

  • Acquisition: Transfer the solution to an NMR tube. Acquire a ¹H NMR spectrum, ensuring the relaxation delay (d1) is long enough (at least 5 times the longest T1) for full relaxation of all protons being quantified.

  • Processing: Process the spectrum and carefully integrate the peaks for the starting material, product, and the internal standard.

  • Calculation: Calculate the concentration of your analyte based on the known concentration of the internal standard and the relative peak integrals.

Compound TypeCharacteristic ¹H NMR Signal (ppm)Notes
Starting Material Pyridine-H signalsWill shift upon reaction.
Starting Material Morpholine-H signals (~3.7-3.9 ppm)May show subtle shifts.
Urea Product New N-H signal (amide-like)Broad, variable shift (5-9 ppm), confirms product formation.
Urethane Product New N-H signal (carbamate)Broad, variable shift (5-9 ppm), confirms product formation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is an excellent technique for real-time, in-situ reaction monitoring, particularly for isocyanates. Its primary advantage is the ability to directly observe the consumption of the isocyanate functional group.[8]

Frequently Asked Questions (FAQs)

Q: What is the key IR absorption I should be looking for? A: The isocyanate group (-N=C=O) has a very strong, sharp, and highly characteristic absorption band around 2250-2285 cm⁻¹ . This region of the IR spectrum is often called the "isocyanate window" because very few other functional groups absorb here, making it an unambiguous marker for the presence of your starting material.

Q: How can I use FTIR to monitor my reaction in real-time? A: The best way is to use an Attenuated Total Reflectance (ATR) fiber-optic probe. This probe can be inserted directly into the reaction vessel, allowing you to collect spectra continuously as the reaction proceeds without taking any samples. By plotting the absorbance of the isocyanate peak at ~2270 cm⁻¹ over time, you can generate a kinetic profile of the reaction.

Q: Can I get quantitative data from FTIR? A: Yes. According to the Beer-Lambert law, absorbance is proportional to concentration. You can create a calibration curve by measuring the absorbance of the isocyanate peak for several standards of known concentration. This allows you to convert the absorbance measured during the reaction directly into concentration.

Troubleshooting Guide
  • Q: The isocyanate peak isn't decreasing, but I know the reaction is working.

    • A: Check if the ATR crystal is properly submerged in the reaction mixture. If the mixture is not well-stirred, you may be measuring a static layer near the probe. Also, ensure the product is not precipitating onto the crystal surface, which would block the signal.

  • Q: My baseline is drifting.

    • A: This can be caused by changes in temperature, refractive index, or the formation of bubbles on the ATR crystal. Ensure the reaction temperature is well-controlled and the mixture is adequately stirred to prevent bubble formation.

  • Q: I see a broad peak around 3300 cm⁻¹ that is growing.

    • A: This is likely the N-H stretch of the newly formed urea or urethane product, confirming that the reaction is proceeding.

Functional GroupCharacteristic Absorption (cm⁻¹)Appearance During Reaction
Isocyanate (-N=C=O) ~2270 (strong, sharp) Decreases
Urea/Urethane (N-H) ~3300 (broad)Increases
Urea/Urethane (C=O) ~1640-1720 (strong)Increases

References

  • Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD . U.S. Environmental Protection Agency. [Link]

  • Method of detecting isocyanates.
  • Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents . (2022). RSC Advances. [Link]

  • ISOCYANATES, TOTAL (MAP) 5525 . Centers for Disease Control and Prevention. [Link]

  • A laboratory comparison of analytical methods used for isocyanates . (2014). Journal of Occupational and Environmental Hygiene. [Link]

  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts . (2023). Frontiers in Chemistry. [Link]

  • HPLC Methods for analysis of Morpholine . HELIX Chromatography. [Link]

  • Method for Measuring Isocyanates in Stationary Source Emissions . U.S. Environmental Protection Agency. [Link]

  • Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry . (2013). Journal of Chromatography A. [Link]

  • Mid-IR spectrum of isocyanate reaction mixture from 2200 to 2400 cm-1 . ResearchGate. [Link]

  • Method for removing non-reacted isocyanate from its reaction product.
  • Quantification with the Pearl FTIR accessory . Specac Ltd. [Link]

  • Liquid phase method for morpholine . (2023). Prance Gold. [Link]

  • Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study . (2022). Scientific Reports. [Link]

  • In-line monitoring of reactive extrusion by mid- and near-infrared spectroscopies for quantitative tracking of isocyanate content . (2021). Polymer Testing. [Link]

  • Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids . (2023). Journal of Pharmaceutical Analysis. [Link]

  • Isocyanates and Amines - Sampling and Analytical Procedures . (2007). Diva Portal. [Link]

  • Development of a Novel Derivatization Reagent for the Sampling and Analysis of Total Isocyanate Group in Air and Comparison of its Performance with that of Several Established Reagents . (2001). American Industrial Hygiene Association Journal. [Link]

  • Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe . Remspec Corporation. [Link]

  • Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry . (2013). ResearchGate. [Link]

  • Reaction Monitoring . Magritek. [Link]

  • Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting . (1989). IARC Monographs. [Link]

  • MORPHOLINE . Ataman Kimya. [Link]

  • NMR Reaction-Monitoring Robust to Spectral Distortions . (2021). Analytical Chemistry. [Link]

  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts . (2023). Frontiers in Chemistry. [Link]

  • Quantitative Determination of Isocyanate Concentration in Crosslinked Polyurethane Coatings . (1991). Journal of Coatings Technology. [Link]

  • Morpholine . PubChem. [Link]

  • Method for detecting morpholine and/or tetramethyl methane diamine from roflumilast intermediate.
  • An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin . (2007). Journal of Environmental Monitoring. [Link]

  • Recent progress in the synthesis of morpholines . (2019). Chemistry of Heterocyclic Compounds. [Link]

  • Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis . (1998). The Analyst. [Link]

  • NMR Reaction-Monitoring as a Process Analytical Technique . (2015). Pharmaceutical Technology. [Link]

  • Reaction Monitoring by NMR . (2021). YouTube. [Link]

  • Measurement of the potential exposure to isocyanates monomers and oligomers during spray painting . (2015). YouTube. [Link]

Sources

Technical Support Center: Characterization of Impurities in 4-(4-isocyanatopyridin-2-yl)morpholine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(4-isocyanatopyridin-2-yl)morpholine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis and handling of this versatile building block. Given the high reactivity of the isocyanate functional group, maintaining purity is paramount. This guide provides in-depth, experience-driven answers to troubleshoot impurity formation and outlines robust analytical protocols for their characterization.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when working with this compound and other isocyanates.

Q1: What is this compound and why is impurity control so critical?

A: this compound (CAS 876316-43-7) is a chemical intermediate featuring a highly reactive isocyanate (-N=C=O) group.[1][2] This functional group makes it an essential building block for creating more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals, by forming urea, urethane, and carbamate linkages.[3]

Impurity control is critical for two primary reasons:

  • Reactivity: The isocyanate group readily reacts with various nucleophiles, including water and amines.[4] Impurities are often formed from unintended side reactions, which can consume the starting material, reduce yield, and introduce contaminants that are difficult to remove.

  • Regulatory & Safety: In drug development, the impurity profile of any intermediate must be rigorously characterized. Unidentified impurities can have their own pharmacological or toxicological effects, posing a safety risk and creating regulatory hurdles. Isocyanates themselves can be toxic and sensitizing agents.[5][6][7]

Q2: What are the most common types of impurities I should expect in my reaction?

A: The most prevalent impurities arise from the inherent reactivity of the isocyanate group. You should primarily watch for:

  • Symmetrical Urea (Dimer Impurity): Formed from the reaction of the isocyanate with trace amounts of water. The isocyanate first hydrolyzes to a primary amine, which is highly nucleophilic and quickly reacts with another molecule of the parent isocyanate.[4]

  • Isocyanurate (Trimer Impurity): A cyclic trimer formed by the self-condensation of three isocyanate molecules.[8] This reaction is often catalyzed by bases (including tertiary amines), heat, or certain metal catalysts.[9][10]

  • Unreacted Starting Materials: Depending on the synthetic route, you may have residual starting materials, such as the corresponding amine (if using phosgenation) or acyl azide (if using a Curtius rearrangement).[4][11]

  • Biurets: Formed if a urea impurity further reacts with another isocyanate molecule.[4]

Q3: My reaction solvent was "anhydrous," but I still see urea impurities. Why?

A: This is a common and frustrating issue. The term "anhydrous" on a solvent bottle does not mean it is completely devoid of water. Several factors could be at play:

  • Atmospheric Moisture: Isocyanate reactions are highly sensitive to moisture from the air. Even brief exposure during reagent transfer can introduce enough water to cause significant urea formation. Conducting reactions under a strictly inert atmosphere (e.g., dry Nitrogen or Argon) is essential.

  • "Dry" Glassware: Glassware that has been oven-dried must be cooled in a desiccator under vacuum or in a stream of inert gas. A hot flask cooled on the benchtop will pull in moist air as it cools, leading to a film of condensed water on the inner surface.

  • Reagent-Borne Water: Other reagents in the reaction, if not properly dried, can be a source of water. Molecular sieves can be used to dry reagents and solvents just before use.[12]

Q4: How can I perform a quick quality check on my starting this compound before starting a reaction?

A: An excellent practice is to run a quick FTIR spectrum. The isocyanate functional group has a very strong and sharp absorption band around 2250-2270 cm⁻¹ .[13][14] The presence of a strong peak in this region confirms the integrity of the functional group. If this peak is weak or absent, and you see broad peaks in the N-H stretching region (3200-3400 cm⁻¹), it suggests significant hydrolysis or other reactions have occurred, and the reagent should not be used.

Part 2: Troubleshooting Guide: Specific Experimental Issues

This guide addresses specific problems you might encounter, providing the causal chemistry and actionable solutions.

Q5: I see an unexpected peak in my LC-MS analysis with a mass of 428.4 g/mol . My product's mass is 205.2 g/mol . What is this impurity?

A: This mass corresponds to a symmetrical urea dimer. The calculation is as follows: (2 x Mass of Isocyanate) - Mass of CO₂ = (2 x 205.21) - 44.01 = 366.41 g/mol . Wait, the user said 428.4 g/mol . Let me re-read the chemistry. Isocyanate (R-NCO) + H₂O -> [R-NH-COOH] (unstable carbamic acid) -> R-NH₂ + CO₂. Then, R-NCO + R-NH₂ -> R-NH-C(=O)-NH-R (Symmetrical Urea). So the mass should be: (Mass of R-NH₂) + (Mass of R-NCO) = (Mass of R-NCO - CO + H₂) + (Mass of R-NCO) = (205.21 - 28 + 2) + 205.21 = 179.21 + 205.21 = 384.42 g/mol . The mass of the urea is (2 * Molecular Formula of starting material) - CO = (2 * C₁₀H₁₁N₃O₂) - CO = C₂₀H₂₂N₆O₄ - CO = C₁₉H₂₂N₆O₃. Let's calculate the mass of this. C(1912.011) + H(221.008) + N(614.007) + O(315.999) = 228.209 + 22.176 + 84.042 + 47.997 = 382.424 g/mol . The user's observed mass is 428.4 g/mol . Let's re-examine the possibilities. Maybe it's a reaction with the solvent or another reagent. Let's consider the trimer. 3 x 205.21 = 615.63 g/mol . That's not it. Let's reconsider the urea formation. The reaction is R-NCO + H₂O -> R-NH₂ + CO₂. Then R-NCO + R-NH₂ -> Urea. The mass of the urea is 2 * Mass(R) + Mass(NH-CO-NH). The mass of the starting isocyanate is Mass(R) + Mass(NCO). Mass(R-NH₂) = 205.21 (Isocyanate) - 42.02 (NCO) + 16.02 (NH₂) = 179.21 g/mol . Mass(Urea) = 179.21 (Amine) + 205.21 (Isocyanate) = 384.42 g/mol . This is the expected mass of the symmetrical urea.

The user's mass of 428.4 g/mol is puzzling. Let me re-check the search results for other common reactions. Perhaps it's a reaction with a common laboratory solvent. If the solvent is acetonitrile (CH₃CN, MW=41.05), could it react? Not typically under these conditions. If the solvent is DMF (C₃H₇NO, MW=73.09), isocyanates can react with the trace amine impurities (dimethylamine) in DMF. Dimethylamine (MW = 45.08) + Isocyanate (205.21) -> Urea derivative (MW = 250.29). Not it. Let's assume the user made a typo and meant 384.4 g/mol . This is the most likely scenario for a major impurity. I will answer based on the symmetrical urea and also address how to approach an unknown peak.

A: An unexpected mass peak requires systematic investigation. The most probable impurity derived directly from the starting material is the symmetrical urea , which would have an expected [M+H]⁺ of approximately 385.4 g/mol . Your observed mass of 428.4 g/mol is significantly different and may point to an adduct with another species in your reaction or an incorrect assignment.

Here is the troubleshooting process:

  • Verify the Urea Mass: Double-check your chromatogram for a peak with m/z ~385.4. This impurity is almost always present to some extent. Its formation mechanism is the hydrolysis of the isocyanate to an amine, followed by the reaction of that amine with another isocyanate molecule.[4]

  • Consider Solvent Adducts: If you are using a reactive solvent or have impurities in your solvent, an adduct may have formed. For example, if your reaction is run in an alcohol (ROH), you will form a urethane with a mass of (205.21 + Mass of ROH). Check if this matches your observation.

  • Analyze the Isotope Pattern: High-resolution mass spectrometry (HRMS) is invaluable. The exact mass and isotopic pattern can help confirm the elemental composition of the unknown peak, ruling out or confirming potential structures.

  • Isolate and Characterize: If the impurity is present in significant quantities (>1%), consider preparative HPLC to isolate it. A pure sample can then be analyzed by NMR for definitive structural elucidation.

Causality & Prevention: The root cause of urea formation is exposure to water. To prevent this:

  • Use freshly distilled solvents dried over molecular sieves.

  • Flame-dry all glassware under vacuum and backfill with an inert gas like argon.

  • Transfer all reagents via cannula or syringe under a positive pressure of inert gas.

Q6: My product, which was initially a free-flowing solid/oil, became an insoluble, glass-like solid upon storage. What happened?

A: This is a classic sign of trimerization or polymerization. The isocyanate has reacted with itself to form a highly stable, cyclic isocyanurate trimer.[8]

  • Causality: This process is often initiated by trace amounts of nucleophiles or bases that can act as catalysts.[9][10] Common culprits include residual tertiary amines from the synthesis, basic salts from a workup, or even the basic nature of the pyridine ring in your own molecule under certain conditions. The reaction is often accelerated by heat.

  • Identification:

    • FTIR Spectroscopy: The defining characteristic will be the complete or near-complete disappearance of the sharp isocyanate peak at ~2270 cm⁻¹. You will likely see the appearance of strong C=O stretching bands characteristic of the isocyanurate ring around 1700 cm⁻¹.

    • Solubility: Isocyanurates are often much less soluble than their corresponding isocyanate monomers.

  • Prevention:

    • Purification: Ensure all catalytic impurities (e.g., amines, bases) are rigorously removed during purification. An acidic wash during workup can help remove basic catalysts.

    • Storage: Store the purified isocyanate in a cool, dark place under an inert atmosphere. For long-term storage, consider dissolving it in a dry, non-reactive solvent like toluene or dioxane and storing it as a solution in the freezer.

Q7: My ¹H NMR spectrum is complex, showing more than just the signals for this compound. How do I identify the impurities?

A: NMR is excellent for identifying and quantifying stable impurities. Here's how to approach the analysis:

  • Assign the Product Peaks: First, be certain of the chemical shifts for your desired product. The morpholine protons will typically appear as two multiplets around 3.3-3.9 ppm, and the pyridine protons will be in the aromatic region (7.0-8.5 ppm).

  • Look for Symmetrical Urea Signals: The symmetrical urea impurity will have a very similar NMR spectrum to the parent compound but will be C2-symmetric. You will see a new set of morpholine and pyridine signals, slightly shifted from the main product. Crucially, look for a new N-H proton signal, which will likely be a broad singlet.

  • Look for Urethane Signals: If an alcohol was present (e.g., from a solvent or reagent), you will form a urethane. Look for signals corresponding to the alkyl group of the alcohol and a characteristic N-H proton.

  • Use 2D NMR: Techniques like COSY (to see H-H correlations) and HSQC/HMBC (to see H-C correlations) are powerful tools to piece together the structure of unknown impurities.

Part 3: Key Analytical Protocols

These protocols provide a framework for the reliable characterization of your product and its impurities.

Protocol 1: In-Process Reaction Monitoring by FTIR Spectroscopy

This technique provides a real-time or near-real-time snapshot of your reaction's progress by monitoring the consumption of the starting material or the appearance of the isocyanate.

  • Objective: To determine reaction completion and detect the formation of isocyanate intermediates.

  • Methodology:

    • Acquire a background spectrum of the reaction solvent at the reaction temperature.

    • Acquire a spectrum of the starting material (e.g., the corresponding carboxylic acid or acyl azide) in the solvent. Note its key vibrational bands.

    • Start the reaction and acquire spectra at regular intervals (e.g., every 15-30 minutes).

    • Monitor the disappearance of a key starting material peak (e.g., the azide stretch at ~2140 cm⁻¹ if using a Curtius rearrangement) and the concurrent appearance of the strong, sharp isocyanate (-NCO) peak at ~2270 cm⁻¹ .[14]

    • The reaction is complete when the starting material peak has disappeared and the isocyanate peak has reached its maximum intensity.

  • Expert Insight: This is a powerful technique for optimization. If the isocyanate peak appears and then begins to decrease before the starting material is fully consumed, it indicates that the isocyanate is degrading or participating in side reactions under the reaction conditions. This might prompt you to lower the temperature or change the reaction time.

Protocol 2: Impurity Profiling by Reverse-Phase HPLC-MS

This is the gold standard for separating and identifying non-volatile impurities.

  • Objective: To separate, identify, and quantify the main product and related impurities.

  • Sample Preparation:

    • Carefully quench a small aliquot of the reaction mixture in a vial containing a derivatizing agent, such as dibutylamine in acetonitrile, to convert the reactive isocyanate into a stable urea derivative. This prevents degradation on the column.[15][16]

    • Alternatively, for analysis of the final, isolated product, dissolve a small amount (~1 mg) in 1 mL of mobile phase solvent (e.g., acetonitrile/water).

  • HPLC Conditions (Example):

    • Column: C18, 2.1 x 100 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

  • MS Detector (ESI+):

    • Scan Range: m/z 100-1000

    • Data Interpretation: Look for the [M+H]⁺ ion of your product (206.2). Then, extract ion chromatograms for the expected masses of key impurities (e.g., m/z 385.4 for the symmetrical urea, m/z 616.6 for the trimer).[17][18]

Part 4: Summary of Analytical Data

This table summarizes the expected analytical signatures for this compound and its most common impurities.

Compound NameStructureMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Key FTIR Bands (cm⁻¹)Key ¹H NMR Features
This compound C₁₀H₁₁N₃O₂205.21[1]206.2~2270 (strong, sharp -NCO) , ~1600 (C=N)Signals for morpholine and 3 unique pyridine protons.
Symmetrical Urea Impurity C₁₉H₂₂N₆O₃382.42383.4~3300 (N-H), ~1650 (Amide I C=O)Symmetrical set of morpholine/pyridine signals; new N-H peak.
Isocyanurate Trimer Impurity C₃₀H₃₃N₉O₆615.63616.6~1700 (strong C=O) , absence of -NCO peakComplex, potentially broad signals due to oligomerization.

Part 5: Visualizing Reaction Pathways and Workflows

Diagrams created using DOT language to illustrate key processes.

Synthesis and Impurity Formation Pathways

cluster_main Main Synthesis Pathway cluster_impurities Common Impurity Side Reactions start Precursor (e.g., 4-amino-2-morpholinopyridine) product This compound (Product) start->product Phosgenation or Curtius Rearrangement amine Intermediate Amine product->amine Hydrolysis urea Symmetrical Urea (Dimer Impurity) product->urea + Another Product Molecule trimer Isocyanurate (Trimer Impurity) product->trimer Self-Reaction (3x) (Base/Heat Catalyst) water Trace H₂O amine->urea

Caption: Synthesis of the target isocyanate and its degradation to common urea and trimer impurities.

Analytical Characterization Workflow

sample Reaction Sample (Crude or Purified) ftir Step 1: FTIR Screening sample->ftir decision1 Is -NCO peak (~2270 cm⁻¹) present? ftir->decision1 lcms Step 2: HPLC-MS Profiling decision2 Are unexpected peaks present in chromatogram? lcms->decision2 nmr Step 3: NMR Confirmation result_good Product is likely pure. Proceed to Step 2. decision1->result_good Yes result_bad Product has degraded. (Trimerization/Hydrolysis). Investigate further. decision1->result_bad No result_pure Purity Confirmed. decision2->result_pure No result_impure Impurity Detected. Proceed to Step 3 for structural elucidation. decision2->result_impure Yes result_good->lcms result_impure->nmr

Caption: A logical workflow for the comprehensive analysis of product purity and impurity identification.

References

  • AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). (Source: ResearchGate) [Link: https://www.researchgate.
  • Ghosh, A. K., Sarkar, A., & Brindisi, M. (2018). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry, 16(12), 2006–2027. [Link: https://doi.org/10.1039/C8OB00138C]
  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137. [Link: https://www.ijprs.com/abstract.php?id=2650]
  • Lebel, H., & Leogane, O. (2005). Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement. Organic Letters, 7(19), 4107–4110. [Link: https://doi.org/10.1021/ol051428b]
  • Mettler Toledo. (n.d.). Isocyanate Reactions. Retrieved January 26, 2026. [Link: https://www.mt.
  • Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved January 26, 2026. [Link: https://www.organic-chemistry.org/namedreactions/curtius-rearrangement.shtm]
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Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 4-(4-isocyanatopyridin-2-yl)morpholine Analogs as Covalent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Morpholinopyridine Scaffold as a Privileged Motif in Kinase Inhibition

The morpholine moiety is a versatile and privileged pharmacophore in medicinal chemistry, frequently incorporated into drug candidates to enhance potency and modulate pharmacokinetic properties.[1] When fused with a pyridine ring, the resulting morpholinopyridine scaffold has emerged as a particularly successful framework for the development of potent kinase inhibitors, most notably targeting the Phosphatidylinositol 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway.[2] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many human cancers.[3][4] The oxygen atom of the morpholine ring often forms a critical hydrogen bond with the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.[2]

This guide focuses on a specific class of morpholinopyridine derivatives: 4-(4-isocyanatopyridin-2-yl)morpholine analogs . The incorporation of a reactive isocyanate group at the 4-position of the pyridine ring transforms these molecules into covalent inhibitors. This covalent-binding approach offers the potential for enhanced potency, prolonged duration of action, and the ability to overcome drug resistance compared to their non-covalent counterparts. This guide will provide a comparative analysis of the structure-activity relationships (SAR) of these analogs, drawing upon data from closely related covalent PI3K inhibitors disclosed in the patent literature, and detail the experimental protocols necessary for their evaluation.

The PI3K/mTOR Signaling Pathway: A Key Target in Oncology

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that is frequently hyperactivated in cancer, driving tumor progression and resistance to therapy.[3][5] Upon activation by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a plethora of substrates, leading to the activation of mTOR, a master regulator of protein synthesis and cell growth.

PI3K_mTOR_Pathway RTK Growth Factor Receptor (e.g., EGFR, HER2) RAS RAS RTK->RAS PI3K PI3K RAS->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor This compound Analog (Covalent Inhibitor) Inhibitor->PI3K Covalently Inhibits

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the site of action for this compound analogs.

Structure-Activity Relationship (SAR) of Covalent Morpholinopyridine Analogs

Core Scaffold and the Importance of the Morpholine Moiety

The 2-morpholinopyridine core is fundamental for activity. As previously mentioned, the morpholine oxygen is critical for hinge binding. The nitrogen of the pyridine ring often acts as a hydrogen bond acceptor.

The Isocyanate "Warhead" and Covalent Engagement

The isocyanate group at the 4-position of the pyridine ring is a key feature, acting as an electrophilic "warhead" that forms a covalent bond with a nucleophilic residue, typically a cysteine or lysine, in the ATP-binding pocket of the target kinase. This irreversible or slowly reversible binding can lead to a more profound and sustained inhibition of the target. The reactivity of the isocyanate can be modulated by electronic effects of substituents on the pyridine ring.

Substitutions on the Pyridine Ring

Substitutions on the pyridine ring, other than the morpholine and isocyanate groups, can significantly impact potency and selectivity. Electron-withdrawing groups can enhance the electrophilicity of the isocyanate, potentially increasing the rate of covalent bond formation. However, excessive reactivity can lead to off-target effects and toxicity. Steric bulk on the pyridine ring can also influence the orientation of the inhibitor in the binding pocket and its ability to access the target nucleophile.

Modifications of the Morpholine Ring

While the core morpholine is generally well-tolerated, substitutions on the morpholine ring can be explored to fine-tune physicochemical properties such as solubility and cell permeability. However, bulky substituents may disrupt the crucial hinge-binding interactions.

Alternative Covalent Warheads

While this guide focuses on the isocyanate group, it is worth noting that other electrophilic moieties can be employed as covalent warheads in this scaffold. These include acrylamides, vinyl sulfonamides, and cyanamides, each with distinct reactivity profiles and targeting preferences for different nucleophilic amino acid residues.

Table 1: Inferred Structure-Activity Relationship of this compound Analogs Based on Related Covalent PI3K Inhibitors

Modification Position Effect on Activity Rationale
Pyridine Ring Substituents 3, 5, 6Small, electron-withdrawing groups may increase potency. Bulky groups may decrease potency.Modulates the electronics of the isocyanate warhead and steric interactions within the binding pocket.
Morpholine Ring Substituents AnyGenerally disfavored, but small, polar groups might improve solubility.Potential to disrupt critical hinge-binding interactions.
Isocyanate Replacement 4Replacement with other electrophiles (e.g., acrylamide) is possible but will alter reactivity and target profile.Different warheads have different intrinsic reactivities and preferences for nucleophilic residues (e.g., cysteine vs. lysine).

Note: The data in this table represents a qualitative synthesis of SAR from related series of covalent PI3K inhibitors and should be considered predictive for the this compound scaffold.

Experimental Evaluation of Covalent Inhibitors: Protocols and Workflows

The evaluation of covalent inhibitors requires a multi-faceted approach to characterize their biochemical potency, cellular activity, mechanism of action, and in vivo efficacy.

Biochemical Kinase Inhibition Assay

This assay determines the direct inhibitory effect of the compounds on the target kinase. For covalent inhibitors, it is crucial to assess the time-dependent nature of the inhibition.

Kinase_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis A Prepare kinase, substrate, and ATP solutions C Pre-incubate kinase and inhibitor for varying time points A->C B Prepare serial dilutions of inhibitor compounds B->C D Initiate reaction by adding substrate and ATP C->D E Incubate at 37°C D->E F Stop reaction E->F G Detect signal (e.g., luminescence, fluorescence, radioactivity) F->G H Calculate % inhibition G->H I Determine IC50 values at each time point H->I

Figure 2: General workflow for a time-dependent biochemical kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the purified recombinant kinase (e.g., PI3Kα) in an appropriate kinase buffer.

    • Prepare stock solutions of the kinase substrate (e.g., PIP2) and ATP.

    • Prepare serial dilutions of the test compounds and a known reference inhibitor in DMSO.

  • Pre-incubation:

    • In a multi-well plate, add the kinase solution to wells containing the diluted test compounds.

    • Incubate the kinase-inhibitor mixture for various time points (e.g., 0, 15, 30, 60, 120 minutes) at room temperature to allow for covalent bond formation.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

    • Incubate the reaction plate at 37°C for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction according to the specific assay kit instructions (e.g., by adding a stop solution).

    • Measure the signal (e.g., luminescence for ADP-Glo™ assay) using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration at each pre-incubation time point relative to a DMSO control.

    • Plot the percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value at each time point. A decrease in IC50 with increasing pre-incubation time is indicative of covalent inhibition.

Cellular Assays for Target Engagement and Pathway Inhibition

Cell-based assays are essential to confirm that the inhibitors can penetrate the cell membrane, engage their target, and inhibit the downstream signaling pathway.

a) Western Blotting for Phospho-Akt:

A direct way to measure the inhibition of the PI3K pathway in cells is to quantify the phosphorylation of its downstream effector, Akt.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed cancer cells known to have an activated PI3K pathway (e.g., MCF-7, U87-MG) in multi-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for a specified time (e.g., 2, 6, 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-Akt signal to the total Akt signal and the loading control.

    • Determine the IC50 for p-Akt inhibition.

b) Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®):

This assay assesses the effect of the inhibitors on cell viability and proliferation.

Step-by-Step Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density.

    • After 24 hours, treat the cells with serial dilutions of the test compounds.

  • Incubation:

    • Incubate the cells for 72 hours at 37°C in a humidified incubator.

  • Assay Procedure (for MTT):

    • Add MTT solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO or a proprietary solution) to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) for each compound.

Confirmation of Covalent Adduct Formation by Mass Spectrometry

Mass spectrometry (MS) is the gold standard for confirming the covalent binding of an inhibitor to its target protein.[7] This technique can identify the formation of the protein-inhibitor adduct and, with further experimentation, pinpoint the specific amino acid residue that has been modified.

Mass_Spec_Workflow cluster_incubation Adduct Formation cluster_digestion Proteolytic Digestion cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation A Incubate purified kinase with excess inhibitor B Denature and reduce the protein A->B C Alkylate cysteine residues B->C D Digest with trypsin C->D E Separate peptides by liquid chromatography (LC) D->E F Analyze peptides by tandem mass spectrometry (MS/MS) E->F G Search MS/MS data against protein sequence database F->G H Identify peptide with mass shift corresponding to the inhibitor G->H I Confirm modified residue from fragmentation pattern H->I

Figure 3: Workflow for identifying the site of covalent modification by mass spectrometry.

Step-by-Step Protocol:

  • Protein-Inhibitor Adduct Formation:

    • Incubate the purified target kinase with a molar excess of the covalent inhibitor for a sufficient time to ensure complete reaction.

    • Include a control sample with the protein and DMSO.

  • Sample Preparation for Proteomics:

    • Denature the protein samples (e.g., with urea), reduce disulfide bonds (with DTT), and alkylate free cysteines (with iodoacetamide).

    • Digest the protein into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis:

    • Separate the resulting peptides by reverse-phase liquid chromatography.

    • Analyze the eluted peptides using a high-resolution tandem mass spectrometer.

  • Data Analysis:

    • Search the acquired MS/MS spectra against the protein sequence database, specifying the mass of the inhibitor as a potential modification.

    • Identify the peptide that contains the mass shift corresponding to the covalent adduct.

    • Manual inspection of the MS/MS fragmentation pattern of the modified peptide can confirm the exact site of modification.

In Vivo Efficacy Studies in Xenograft Models

To evaluate the anti-tumor activity of the lead compounds in a physiological setting, in vivo efficacy studies are conducted, typically using human tumor xenograft models in immunocompromised mice.

Step-by-Step Protocol:

  • Animal Model:

    • Use immunocompromised mice (e.g., nude or SCID mice).

    • Implant human cancer cells (e.g., from a cell line with a known PI3K pathway mutation) subcutaneously into the flank of the mice.

  • Tumor Growth and Randomization:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer the test compound and vehicle control to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Monitoring:

    • Measure tumor volume (using calipers) and body weight regularly (e.g., twice weekly).

    • Monitor the animals for any signs of toxicity.

  • Endpoint and Analysis:

    • At the end of the study (or when tumors reach a predetermined maximum size), euthanize the animals and excise the tumors.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Tumor samples can be further analyzed by immunohistochemistry or western blotting to assess target engagement and pathway modulation in vivo.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of potent and selective covalent inhibitors of the PI3K/mTOR pathway. The isocyanate warhead provides a mechanism for achieving sustained target inhibition, which may translate to improved efficacy and the potential to overcome resistance. The SAR insights derived from related compound series suggest that strategic modifications to the pyridine ring can be used to optimize the potency and pharmacokinetic properties of these analogs.

The comprehensive experimental workflow outlined in this guide, from biochemical and cellular characterization to in vivo efficacy studies, provides a robust framework for the evaluation and comparison of novel analogs. The confirmation of covalent target engagement through mass spectrometry is a critical step in validating the mechanism of action and guiding further drug development efforts. Future work in this area will likely focus on fine-tuning the reactivity of the covalent warhead to balance potency with selectivity and minimize off-target toxicities, as well as exploring the therapeutic potential of these inhibitors in various cancer types with dysregulated PI3K signaling.

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A Senior Application Scientist's Guide to Selecting Cytotoxicity Assays for Novel Isocyanate-Containing Compounds: A Case Study with 4-(4-isocyanatopyridin-2-yl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Bio-Reactive Scaffolds

In the landscape of modern drug discovery, morpholine-containing scaffolds are frequently explored due to their favorable physicochemical properties and proven roles in biologically active compounds.[1][2][3] The introduction of a highly reactive isocyanate group, as seen in 4-(4-isocyanatopyridin-2-yl)morpholine and its derivatives, presents both a unique opportunity for covalent drug design and a significant challenge for bioassay development.[4]

The isocyanate functional group (R−N=C=O) is an electrophile, known for its high reactivity towards nucleophiles such as the amine and thiol groups found in proteins.[5][6][7] This inherent reactivity, while potentially beneficial for therapeutic targeting, can also lead to non-specific cellular damage and, critically, interfere with the chemical reporters used in standard in vitro assays.[8] Consequently, selecting an appropriate cytotoxicity assay is not a trivial decision; it requires a deep understanding of both the compound's chemistry and the assay's mechanism to avoid generating misleading data.

This guide provides an in-depth comparison of common and advanced cytotoxicity assays, framed through the lens of evaluating novel compounds derived from this compound. We will dissect the causality behind experimental choices, provide validated protocols, and offer a strategic framework for generating reliable and mechanistically informative cytotoxicity data.

Pillar 1: Assessing Metabolic Viability with Tetrazolium Reduction (MTT Assay)

The MTT assay is a ubiquitous first-line screening tool for assessing cell viability.[9] Its popularity stems from its cost-effectiveness and simple colorimetric readout.

The Principle of Action The assay's core principle relies on the activity of mitochondrial dehydrogenases in metabolically active cells.[10] These enzymes cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), a yellow, water-soluble salt, to form formazan, a purple, insoluble crystal.[10][11] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is proportional to the number of viable, metabolically active cells.[12]

Expert Considerations for Isocyanate Compounds While the MTT assay is a workhorse, its reliance on a chemical reduction reaction makes it susceptible to interference from highly reactive compounds like isocyanates. There is a tangible risk that the isocyanate moiety could directly react with the MTT reagent or with the cellular enzymes responsible for its reduction. This can lead to either an underestimation (inhibition of enzymes) or overestimation (direct, non-enzymatic reduction of MTT) of cytotoxicity. Therefore, while useful for high-throughput screening, MTT data for this compound class should never be interpreted in isolation. It must be validated by an orthogonal method that relies on a different biological principle.

Experimental Protocol: MTT Assay
  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) controls and untreated controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock 1:10 in serum-free medium to a working concentration of 0.5 mg/mL.[13]

  • Incubation: Remove the compound-containing medium and add 100 µL of the MTT working solution to each well. Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[14]

  • Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.[13]

  • Data Acquisition: Place the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan. Read the absorbance at 570 nm using a microplate reader.[12]

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition plate 1. Seed Cells in 96-well Plate treat 2. Treat with Compound Dilutions plate->treat 24h Incubation add_mtt 3. Add MTT Reagent (0.5 mg/mL) treat->add_mtt 24-72h Incubation incubate_mtt 4. Incubate 2-4h (Formazan Formation) add_mtt->incubate_mtt solubilize 5. Solubilize Crystals (DMSO) incubate_mtt->solubilize read 6. Read Absorbance at 570 nm solubilize->read

Fig 1. Standard workflow for the MTT cytotoxicity assay.

Pillar 2: Quantifying Membrane Integrity with the LDH Release Assay

To obtain a more direct measure of cell death that bypasses metabolic pathways, the Lactate Dehydrogenase (LDH) release assay is an excellent choice. It serves as a perfect orthogonal method to validate or challenge the findings from an MTT screen.

The Principle of Action LDH is a stable cytosolic enzyme present in most eukaryotic cells.[15][16] When the plasma membrane is compromised—a hallmark of necrosis or late-stage apoptosis—LDH is released into the extracellular culture medium. The assay quantifies the amount of released LDH through a coupled enzymatic reaction: LDH oxidizes lactate to pyruvate, reducing NAD+ to NADH. A second enzyme, diaphorase, then uses NADH to reduce a tetrazolium salt into a colored formazan product, which is measured at 490 nm.[17][18] The signal intensity is directly proportional to the number of lysed cells.[18]

Expert Considerations for Isocyanate Compounds The primary advantage of the LDH assay in this context is that the measurement occurs in the cell culture supernatant, physically separated from the viable cells. The highly reactive isocyanate compound will likely have reacted with media components or been internalized by cells long before the final LDH measurement is taken. This spatial and temporal separation significantly reduces the probability of direct chemical interference with the assay reagents, making it a much more trustworthy method for this class of compounds.

Experimental Protocol: LDH Release Assay
  • Cell Plating & Treatment: Follow steps 1 and 2 of the MTT protocol. It is critical to set up parallel plates for the LDH assay rather than using the same wells as the MTT assay.

  • Establish Controls: For proper data normalization, prepare three sets of control wells:

    • Spontaneous LDH Release: Untreated cells (measures background LDH release).

    • Maximum LDH Release: Untreated cells lysed with 10 µL of a 10X Lysis Buffer (e.g., Triton X-100 based) for 45 minutes before supernatant collection.

    • Vehicle Control: Cells treated with the highest concentration of the compound's vehicle (e.g., DMSO).

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate. Add 50 µL of the LDH Reaction Mixture (containing substrate, cofactor, and diaphorase) to each well.[17]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction & Data Acquisition: Add 50 µL of Stop Solution. Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[17]

  • Calculation: Cytotoxicity (%) = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

LDH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition plate 1. Seed & Treat Cells in 96-well Plate controls 2. Prepare Controls (Spontaneous, Max Release) plate->controls centrifuge 3. Centrifuge Plate controls->centrifuge transfer 4. Transfer Supernatant to New Plate centrifuge->transfer add_reagent 5. Add LDH Reaction Mixture transfer->add_reagent incubate 6. Incubate 30 min add_reagent->incubate stop 7. Add Stop Solution incubate->stop read 8. Read Absorbance at 490 nm stop->read

Fig 2. Workflow for the LDH release cytotoxicity assay.

Pillar 3: Elucidating Mechanism with Apoptosis Assays (Caspase-Glo® 3/7)

Determining how a compound kills cells is as important as determining if it kills them. Is the cell death programmed and controlled (apoptosis), or is it a result of catastrophic membrane failure (necrosis)? The Caspase-Glo® 3/7 assay provides a specific and highly sensitive method to quantify apoptosis.

The Principle of Action Executioner caspases-3 and -7 are key proteases that are activated during the apoptotic cascade. The Caspase-Glo® 3/7 assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7.[19][20] This cleavage releases aminoluciferin, which is then used by luciferase to generate a stable, "glow-type" luminescent signal that is directly proportional to the amount of active caspase-3/7 in the sample.[21] The "add-mix-measure" format makes it exceptionally suited for high-throughput screening.[20]

Expert Considerations for Isocyanate Compounds This assay offers high specificity for a biological pathway. The likelihood of an isocyanate compound directly interfering with the highly specific DEVD substrate cleavage or the subsequent luciferase reaction is low compared to a broad metabolic assay like MTT. A positive result in this assay provides strong, self-validating evidence that the compound induces apoptosis. Comparing the dose-response curve from the Caspase-Glo assay with that of the LDH assay can reveal the dominant cell death modality at different concentrations.

Apoptosis_Pathway cluster_pathway Apoptotic Cascade cluster_assay Caspase-Glo® 3/7 Assay compound Isocyanate Compound (Apoptotic Stimulus) initiator Initiator Caspases (e.g., Caspase-8, 9) compound->initiator executioner Executioner Caspases (Caspase-3, 7) initiator->executioner Activation substrates Cellular Substrates (e.g., PARP) executioner->substrates Cleavage pro_sub Proluminescent Substrate (contains DEVD sequence) executioner->pro_sub blebbing Apoptotic Body Formation (Membrane Blebbing) substrates->blebbing luciferin Aminoluciferin pro_sub->luciferin Cleavage light Luminescent Signal (Measured) luciferin->light Luciferase Reaction

Fig 3. The apoptotic pathway and the Caspase-Glo® 3/7 assay mechanism.
Experimental Protocol: Caspase-Glo® 3/7 Assay
  • Cell Plating & Treatment: Follow steps 1 and 2 of the MTT protocol, using opaque-walled 96-well plates suitable for luminescence measurements to prevent well-to-well crosstalk.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.[21]

  • Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of medium.

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 2 minutes. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Advanced Strategy: Multiparametric High-Content Imaging (HCI)

For lead candidates, a deeper, more nuanced understanding of cytotoxicity is required. High-Content Imaging (HCI) provides a powerful, multiparametric approach to visualize and quantify multiple cell health indicators simultaneously within the same cell population.[22][23]

The Principle of Action HCI combines automated fluorescence microscopy with sophisticated image analysis software.[24] Cells are treated with a cocktail of fluorescent dyes that report on different cellular states. An automated microscope then captures images of the cells, and software quantifies various parameters on a per-cell basis. Common parameters include:

  • Cell Number & Nuclear Morphology: Using a nuclear stain like Hoechst to count cells and detect nuclear condensation (a sign of apoptosis).

  • Mitochondrial Membrane Potential: Using dyes like TMRM to measure the health of mitochondria, which is often compromised early in apoptosis.[25]

  • Plasma Membrane Permeability: Using dyes like YO-PRO-1 or propidium iodide that only enter cells with compromised membranes, indicating necrosis or late apoptosis.[25]

  • Oxidative Stress & Other Markers: Specific probes can be used to measure reactive oxygen species, lysosomal mass, and other indicators of cellular stress.[22]

Expert Considerations for Isocyanate Compounds HCI is the ultimate tool for de-risking a novel compound. It provides a rich, visual dataset that can confirm the mechanism of action (e.g., observing nuclear condensation and preserved membrane integrity confirms apoptosis). Furthermore, it can reveal heterogeneous responses within a cell population and identify sub-lethal toxicity at lower concentrations. This level of detail is invaluable for making informed decisions in a drug development pipeline.

HCI_Workflow cluster_staining Multiplexed Staining cluster_analysis Image Analysis Software start Cells Treated with Compound in Imaging Plate stain_nuc Hoechst (Nuclei) start->stain_nuc stain_mito TMRM (Mitochondria) start->stain_mito stain_mem YO-PRO-1 (Membrane Permeability) start->stain_mem acquire Automated Image Acquisition (High-Content Imager) out_count Cell Count acquire->out_count out_nuc Nuclear Intensity & Size acquire->out_nuc out_mito Mitochondrial Potential acquire->out_mito out_perm Membrane Permeability acquire->out_perm

Fig 4. Conceptual workflow for a multiparametric High-Content Imaging assay.

Comparative Summary and Strategic Recommendations

Assay Principle Primary Endpoint Throughput Potential for Isocyanate Interference Mechanistic Insight
MTT Assay Enzymatic reduction of tetrazolium salt[11]Metabolic Activity / ViabilityHighHigh: Risk of direct reaction with reagent or cellular reductases.Low (Indirect)
LDH Release Measures released cytosolic enzymeMembrane Integrity / NecrosisHighLow: Assay performed on supernatant, minimizing direct interaction.Moderate (Distinguishes cytolysis)
Caspase-Glo® 3/7 Luminescence from cleaved DEVD substrate[19]Apoptosis ExecutionHighVery Low: Highly specific enzymatic reaction.High (Confirms apoptosis)
High-Content Imaging Multiplexed fluorescence microscopy[22]Multiple (Viability, Apoptosis, Necrosis, Stress)MediumLow: Visual confirmation mitigates artifacts.Very High: Provides spatial, single-cell, and multiparametric data.

Recommended Strategy:

  • Primary Screening: Use the LDH Release Assay as the primary screen. Its reliability in the face of reactive compounds provides a solid foundation. The MTT assay can be run in parallel, but any discrepancies must be investigated, with the LDH data being considered more reliable.

  • Mechanism of Action: For active compounds, immediately follow up with the Caspase-Glo® 3/7 Assay to determine if the observed cytotoxicity is driven by apoptosis.

  • In-Depth Profiling: For high-priority lead candidates, employ High-Content Imaging to generate a comprehensive cytotoxicity profile, confirming the mechanism of cell death and identifying any potential sub-lethal effects.

By layering these assays, researchers can build a self-validating dataset that moves from a simple "is it toxic?" to a nuanced understanding of "how, and at what concentration, does it induce cell death?", a critical step in the development of any novel therapeutic.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Mandavilli, B. S., et al. (n.d.). Tools to Measure Cell Health and Cytotoxicity Using High Content Imaging and Analysis. PubMed. Retrieved from [Link]

  • Kennah, E., et al. (2021). Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells. Cancer Immunology, Immunotherapy. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • Lifeline Cell Technology. (2022). Evaluating Isocyanate Toxicity using Skin Cells. Retrieved from [Link]

  • National Toxicology Program (NTP). (n.d.). Section 1: In Vitro Cytotoxicity Test Methods. Retrieved from [Link]

  • Al-Amiery, A. A. (2015). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal. Retrieved from [Link]

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  • U.S. Environmental Protection Agency (EPA). (n.d.). Toxicology: Isocyanates Profile. Retrieved from [Link]

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  • Legrand, C., et al. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. PubMed. Retrieved from [Link]

  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • PubMed. (2024). Isocyanates and isocyanides - life-threatening toxins or essential compounds?. Retrieved from [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

  • Frontiers. (2023). Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs. Retrieved from [Link]

  • ResearchGate. (2023). Cytotoxic Properties of Polyurethane Foams for Biomedical Applications as a Function of Isocyanate Index. Retrieved from [Link]

  • PubMed Central (PMC). (2023). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. Retrieved from [Link]

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Morpholine - PubChem. Retrieved from [Link]

  • Baghdad Science Journal. (2015). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Retrieved from [Link]

  • DCU Research Repository. (n.d.). CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. Retrieved from [Link]

  • Wikipedia. (n.d.). Isocyanate. Retrieved from [Link]

  • American Elements. (n.d.). 4-(2-Fluoropyridin-4-yl)morpholine. Retrieved from [Link]

  • Protocol Online. (2011). Caspase 3/7 Glo assay from Promega. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Unique High-Throughput Assay to Identify Novel Small Molecule Inhibitors of Chemotaxis and Migration. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Retrieved from [Link]

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A Medicinal Chemist's Guide: Morpholine vs. Piperidine Analogs in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of heterocyclic scaffolds is a cornerstone of rational drug design. Among the most utilized are the six-membered saturated heterocycles, piperidine and morpholine. Both are considered "privileged structures," appearing frequently in a vast array of clinically approved drugs.[1][2][3] However, the choice between them is not arbitrary. The simple substitution of a methylene group in piperidine for an oxygen atom in morpholine introduces profound changes in physicochemical and pharmacological properties.

This guide provides an in-depth comparison of these two critical scaffolds. We will dissect their fundamental differences, explore the resulting impact on pharmacokinetics and pharmacodynamics, and provide field-proven experimental protocols to evaluate these properties. Our goal is to equip medicinal chemists with the causal understanding needed to strategically select the right heterocycle to accelerate lead optimization and overcome common drug development hurdles.

The Foundational Comparison: Physicochemical Properties

The journey begins with understanding the intrinsic structural and electronic differences between piperidine and morpholine. These differences are the root cause of their divergent behaviors in biological systems.

Caption: Chemical structures of Piperidine and Morpholine.

The most impactful distinction is the presence of the oxygen atom in the morpholine ring. This single atomic substitution creates a cascade of effects:

  • Basicity (pKa): The electron-withdrawing inductive effect of the morpholine oxygen pulls electron density away from the nitrogen atom. This makes the nitrogen's lone pair of electrons less available to accept a proton, rendering morpholine significantly less basic (pKa ≈ 8.7) than piperidine (pKa ≈ 11.2).[4] This has direct consequences for salt formation, solubility at physiological pH, and the ability to form ionic bonds with acidic residues (e.g., Asp, Glu) in a target protein.

  • Lipophilicity (LogP): The polar oxygen atom makes the morpholine ring more hydrophilic than the purely aliphatic piperidine ring. Consequently, incorporating a morpholine moiety generally lowers a compound's LogP, increasing its aqueous solubility.[5] This is often a deliberate strategy to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a lipophilic drug candidate.

  • Hydrogen Bonding: While both scaffolds have a secondary amine that can act as a hydrogen bond donor, morpholine possesses an additional, crucial feature: its oxygen atom acts as a hydrogen bond acceptor.[6] This provides an extra potential point of interaction with a biological target, which can enhance binding affinity and selectivity.

Table 1: Comparative Physicochemical Properties

PropertyPiperidineMorpholineRationale for Difference
Structure (CH₂)₅NHO(CH₂CH₂)₂NHSaturated six-membered ring.
pKa ~11.2~8.7Inductive electron withdrawal by oxygen in morpholine reduces nitrogen basicity.
Calculated LogP ~0.88~ -0.85The polar ether oxygen in morpholine increases hydrophilicity.
H-Bond Donor 1 (NH)1 (NH)Both possess a secondary amine.
H-Bond Acceptor 1 (N)2 (N, O)Morpholine's oxygen provides an additional H-bond acceptor site.
Metabolic Liability Often higherOften lowerC-H bonds adjacent to the nitrogen are susceptible to CYP450 oxidation; this is partially deactivated in morpholine by the oxygen's inductive effect.

The Practical Implications: Pharmacokinetics & Pharmacodynamics

The choice between these scaffolds is a classic medicinal chemistry trade-off, balancing potency with developability.

Pharmacokinetic (ADME) Profile
  • Solubility & Permeability: The most common reason to introduce a morpholine is to enhance aqueous solubility.[7] This can be critical for achieving adequate concentrations for oral absorption or intravenous formulation. However, this comes at the cost of lipophilicity. A piperidine analog, being more lipophilic, may exhibit better passive permeability across cell membranes, a key factor for oral bioavailability and CNS penetration.[8]

  • Metabolic Stability: Piperidine rings can be a site of metabolic liability, particularly through oxidation by Cytochrome P450 (CYP) enzymes at the carbons alpha to the nitrogen. The electron-withdrawing nature of the morpholine oxygen can increase the stability of these adjacent C-H bonds, often leading to improved metabolic stability and a longer in vivo half-life.[4][9] This is a significant advantage, as poor metabolic stability is a primary reason for drug candidate failure.

Pharmacodynamic (Target Binding) Profile

The impact on target binding is highly context-dependent and can be dramatic. A change from piperidine to morpholine can alter potency by orders of magnitude.

  • Ionic Interactions: The stronger basicity of piperidine means it will be fully protonated at physiological pH (7.4), making it an excellent cation for forming strong salt-bridge interactions with anionic residues in a binding pocket. The weaker basicity of morpholine means a smaller fraction will be protonated, potentially weakening this key interaction.

  • Hydrogen Bonding: If a binding pocket has a hydrogen bond donor positioned correctly, the morpholine oxygen can form an additional hydrogen bond, anchoring the ligand more tightly. This additional interaction can sometimes compensate for, or even outweigh, a weaker ionic bond.

  • Steric and Conformational Effects: While structurally similar, the C-O bond is shorter than a C-C bond, which can subtly alter the ring conformation and the orientation of substituents. This can influence the overall fit of the molecule within the binding site.

Case Study: Quinoxaline-Based Antitumor Agents

A compelling example of these principles in action comes from a study on 2-(benzimidazol-2-yl)quinoxalines as potential anticancer agents.[10][11] Researchers synthesized a series of analogs containing N-methylpiperazine, piperidine, and morpholine moieties and evaluated their cytotoxic activity.

The initial lead compounds containing an N-methylpiperazine fragment showed potent, selective activity against human lung adenocarcinoma (A549) cells. However, when this fragment was replaced with either piperidine or morpholine, the results were stark.

Table 2: Cytotoxic Activity (IC₅₀, μM) of Quinoxaline Analogs against A549 Cancer Cells[10][11]

Compound ScaffoldKey HeterocycleIC₅₀ (μM) against A549
Lead Compound N-methylpiperazine~2.3 (as potent as doxorubicin)
Analog 1 Piperidine26.3
Analog 2 Morpholine> 100 (inactive)

Analysis: The replacement of the N-methylpiperazine with piperidine resulted in a greater than 10-fold loss in potency.[10][11] The switch to a morpholine analog led to a complete loss of cytotoxic activity.[10][11] This demonstrates that for this specific biological target, the electronic properties, basicity, and/or specific interactions provided by the piperazine ring were critical for activity. Neither the higher basicity of piperidine nor the H-bond accepting capability of morpholine could compensate for the loss of the optimal pharmacophore. This case underscores a crucial lesson: there is no universally "better" scaffold; the choice must be validated empirically for each new target and chemical series.

Essential Experimental Protocols

To rationally guide the choice between morpholine and piperidine, robust experimental data is non-negotiable. Below are methodologies for assessing the key differentiating properties.

Protocol 1: Determination of Lipophilicity (LogP) by RP-HPLC

This method provides a high-throughput alternative to the traditional shake-flask method for estimating LogP.[12][13] It relies on the correlation between a compound's retention time on a reverse-phase (hydrophobic) column and its lipophilicity.

Methodology:

  • System Preparation: Use a C18 reverse-phase HPLC column. The mobile phase is typically a gradient of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic solvent (e.g., acetonitrile or methanol).

  • Calibration: Prepare a set of 5-7 calibration standards with known LogP values that span the expected range of your test compounds.

  • Sample Analysis: Inject the calibration standards one by one and record their retention times (t_R).

  • Test Compound Injection: Dissolve test compounds in a suitable solvent (e.g., DMSO) and inject them under the identical HPLC conditions. Record their retention times.

  • Data Analysis:

    • Calculate the capacity factor (k') for each compound: k' = (t_R - t_0) / t_0, where t_0 is the column dead time (measured with a non-retained compound like uracil).

    • Plot log(k') of the standards against their known LogP values.

    • Perform a linear regression to obtain a calibration curve.

    • Use the log(k') of your test compounds to calculate their LogP values from the regression equation.

Protocol 2: In Vitro Metabolic Stability Assay

This assay is critical for comparing the intrinsic clearance of morpholine vs. piperidine analogs by liver enzymes, primarily CYPs.[14][15][16]

Caption: Workflow for a typical in vitro microsomal stability assay.

Methodology:

  • Reagent Preparation:

    • Prepare test compound working solutions (e.g., 1 µM final concentration) in a phosphate buffer (pH 7.4).

    • Prepare a liver microsomal suspension (e.g., 0.5 mg/mL protein) in the same buffer.

    • Prepare an NADPH-regenerating system solution (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase) to ensure a constant supply of the necessary cofactor, NADPH.[14]

  • Incubation:

    • In a 96-well plate, combine the test compound and the microsomal suspension. Include positive controls (compounds with known high and low clearance, e.g., verapamil and diazepam) and negative controls (incubations without the NADPH system).[17]

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system to all wells (except the negative controls).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in specific wells by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard for LC-MS analysis).[15]

  • Sample Processing & Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a calibrated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line from this plot is the elimination rate constant (k).

    • Calculate the half-life (t₁/₂): t₁/₂ = 0.693 / k.

    • Calculate the intrinsic clearance (Cl_int) in µL/min/mg protein: Cl_int = (0.693 / t₁/₂) / (mg/mL microsomal protein).

Protocol 3: Target Binding Affinity (IC₅₀ Determination)

This protocol determines the concentration of a compound required to inhibit a given biological process (e.g., enzyme activity, receptor binding) by 50%.[18]

Methodology:

  • Assay Setup: Prepare a multi-well plate (96- or 384-well) with all necessary assay components (e.g., enzyme, substrate, receptor preparation, radioligand) in a suitable buffer.

  • Compound Dilution: Perform a serial dilution of your test compounds. A typical setup involves 8-12 concentrations, covering a wide range (e.g., from 100 µM down to 1 pM) using a 3-fold or 10-fold dilution series.

  • Incubation: Add the diluted compounds to the assay plate and incubate for a predetermined time at a specific temperature to allow the system to reach equilibrium.

  • Signal Detection: Measure the assay signal. This could be fluorescence, absorbance, luminescence, or radioactivity, depending on the assay format. Include controls for 0% inhibition (vehicle only) and 100% inhibition (a known potent inhibitor or no enzyme).

  • Data Analysis:

    • Normalize the data: Set the average of the 0% inhibition controls to 100% activity and the 100% inhibition controls to 0% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using a suitable software package (e.g., GraphPad Prism).[19]

    • The IC₅₀ is one of the parameters derived from this curve fit, representing the concentration at the inflection point of the curve.[20]

A Strategic Decision Framework

The decision to use a morpholine or piperidine scaffold is a strategic one based on the specific goals of the drug discovery program.

G start Lead Compound Properties sol_issue Poor Aqueous Solubility? start->sol_issue met_issue High Metabolic Clearance? sol_issue->met_issue No use_morph Strategy: Synthesize Morpholine Analog sol_issue->use_morph Yes perm_issue Low Permeability / CNS Penetration? met_issue->perm_issue No met_issue->use_morph Yes pot_issue Sub-optimal Potency? perm_issue->pot_issue No use_pipe Strategy: Synthesize Piperidine Analog perm_issue->use_pipe Yes pot_issue->use_morph Yes (Need H-bond acceptor?) pot_issue->use_pipe Yes (Need higher pKa or lipophilicity?)

Caption: Decision logic for selecting between morpholine and piperidine.

Conclusion

Both piperidine and morpholine are powerful tools in the medicinal chemist's arsenal, but they are not interchangeable. Piperidine offers higher lipophilicity and basicity, which can be advantageous for membrane permeability and strong ionic interactions with a target.[8][21] Morpholine provides a reliable strategy for improving aqueous solubility and metabolic stability, while also offering a hydrogen bond-accepting oxygen that can forge new, beneficial interactions within a binding site.[7][22]

The optimal choice is never theoretical. It must be driven by the specific challenges presented by a lead compound—be it poor solubility, rapid metabolism, or insufficient potency. By understanding the fundamental physicochemical differences and employing the rigorous experimental protocols outlined here, drug discovery teams can make informed, data-driven decisions, systematically engineering molecules with a superior balance of properties and a higher probability of clinical success.

References

  • Zharikova, A., et al. (2022). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. National Institutes of Health (NIH). [Link]

  • Berillo, D., et al. (n.d.). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). ResearchGate. [Link]

  • Mamedova, Y. G., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Publications. [Link]

  • Mamedova, Y. G., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. National Institutes of Health (NIH). [Link]

  • Khamitova, K., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [Link]

  • Al-Ghorbani, M., et al. (2015). Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]

  • Singh, S., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Zharikova, A., et al. (2022). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. ResearchGate. [Link]

  • Sun, H., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. National Institutes of Health (NIH). [Link]

  • Zhang, J. H., et al. (2012). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. National Institutes of Health (NIH). [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]

  • Vitale, P., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

  • Sahn, J. J., et al. (2016). Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands. National Institutes of Health (NIH). [Link]

  • Janeba, J. (2021). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

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A Comprehensive Guide to the Spectroscopic Confirmation of 4-(4-isocyanatopyridin-2-yl)morpholine Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the synthesis of novel molecular entities with high precision and predictability is paramount. Among the versatile building blocks utilized, 4-(4-isocyanatopyridin-2-yl)morpholine stands out as a valuable reagent, particularly in the construction of urea-based compounds which are prevalent in many therapeutic agents, including kinase inhibitors. The isocyanate group's high reactivity towards nucleophiles, such as amines, provides a straightforward route to a diverse array of functionalized molecules. However, this reactivity also necessitates rigorous confirmation of the resulting product's structure to ensure the desired chemical transformation has occurred and to rule out potential side reactions.

This technical guide, designed for researchers and drug development professionals, provides an in-depth exploration of the spectroscopic techniques essential for the unambiguous confirmation of reaction products derived from this compound. We will delve into the characteristic spectral signatures in Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, and Mass Spectrometry (MS), offering a comparative analysis and supporting experimental data to ensure the integrity of your synthesized compounds.

The Chemistry of this compound and the Importance of Spectroscopic Validation

This compound combines the reactivity of an isocyanate with the structural motifs of a pyridine and a morpholine ring. This unique combination makes it a sought-after reagent in the synthesis of complex molecules, particularly in the development of kinase inhibitors where the urea linkage often plays a crucial role in binding to the target protein.

The fundamental reaction involves the nucleophilic addition of an amine to the electrophilic carbon of the isocyanate group, forming a stable urea derivative.

reaction_pathway reagent1 This compound product 1-Alkyl-3-(4-(2-morpholinopyridin-4-yl))urea reagent1->product + reagent2 Primary Amine (R-NH2) reagent2->product

Caption: General reaction of this compound with a primary amine.

Given the potential for side reactions, such as the reaction of the isocyanate with water to form an unstable carbamic acid that can decompose to an amine and carbon dioxide, or self-polymerization, robust analytical techniques are indispensable for confirming the identity and purity of the desired product.

A Multi-faceted Approach to Spectroscopic Confirmation

A combination of spectroscopic methods provides a comprehensive and self-validating system for product confirmation. Each technique offers unique insights into the molecular structure, and their collective data provides a high degree of confidence in the final product's identity.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Disappearance of the Isocyanate and Appearance of the Urea

FTIR spectroscopy is a powerful first-line technique for monitoring the reaction progress and confirming the formation of the urea linkage. The key diagnostic signals are:

  • Disappearance of the Isocyanate Stretch: The starting material, this compound, exhibits a strong and sharp absorption band characteristic of the N=C=O asymmetric stretch, typically in the range of 2250-2285 cm⁻¹ . The complete disappearance of this peak is a primary indicator of a successful reaction.

  • Appearance of Urea Carbonyl Stretch: The formation of the urea product is marked by the appearance of a new, strong absorption band for the carbonyl (C=O) group, typically between 1630-1680 cm⁻¹ .

  • Appearance of N-H Bending and Stretching: The newly formed urea will also show N-H bending vibrations around 1550-1640 cm⁻¹ and N-H stretching vibrations in the region of 3200-3400 cm⁻¹ .

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Significance in Reaction Monitoring
Isocyanate (-N=C=O)Asymmetric Stretch2250 - 2285Disappearance indicates consumption of starting material.
Urea (-NH-CO-NH-)C=O Stretch1630 - 1680Appearance confirms the formation of the urea carbonyl.
Urea (-NH-CO-NH-)N-H Bend1550 - 1640Appearance provides further evidence of urea formation.
Urea (-NH-CO-NH-)N-H Stretch3200 - 3400Appearance of this broad band supports the presence of N-H bonds.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Prepare a small amount of the starting material and the purified reaction product. For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film between salt plates is suitable.

  • Background Collection: Record a background spectrum of the empty sample holder (for ATR) or the KBr pellet without the sample.

  • Sample Analysis: Record the FTIR spectrum of the starting material and the product over the range of 4000-400 cm⁻¹.

  • Data Interpretation: Compare the two spectra, looking for the key changes outlined in the table above.

ftir_workflow start Start prep_sm Prepare Starting Material Sample start->prep_sm prep_prod Prepare Product Sample start->prep_prod collect_bg Collect Background Spectrum prep_sm->collect_bg prep_prod->collect_bg collect_sm_spec Collect FTIR Spectrum of Starting Material collect_bg->collect_sm_spec collect_prod_spec Collect FTIR Spectrum of Product collect_bg->collect_prod_spec compare Compare Spectra collect_sm_spec->compare collect_prod_spec->compare confirm Confirm Structural Changes compare->confirm end End confirm->end

Caption: Workflow for FTIR analysis of the reaction.

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy provides detailed information about the connectivity and chemical environment of each atom in the molecule.

¹H NMR Spectroscopy:

  • Morpholine Protons: The protons of the morpholine ring typically appear as two multiplets. The protons adjacent to the oxygen atom are deshielded and resonate further downfield (typically around 3.7-3.9 ppm) compared to the protons adjacent to the nitrogen atom (typically around 3.4-3.6 ppm).

  • Pyridine Protons: The aromatic protons on the pyridine ring will show characteristic chemical shifts and coupling patterns. The formation of the urea will induce slight shifts in the positions of these protons compared to the starting material.

  • Urea N-H Protons: The protons on the nitrogen atoms of the urea linkage will appear as new signals, often broad, in the downfield region of the spectrum (typically 6.0-9.0 ppm). Their chemical shift can be concentration and solvent dependent.

  • Reactant-Specific Protons: The protons from the amine reactant (the 'R' group in R-NH₂) will also be present in the product spectrum, and their integration will correspond to the expected number of protons.

¹³C NMR Spectroscopy:

  • Disappearance of the Isocyanate Carbon: The highly deshielded carbon of the isocyanate group in the starting material (typically around 120-130 ppm) will be absent in the product spectrum.

  • Appearance of the Urea Carbonyl Carbon: A new signal corresponding to the urea carbonyl carbon will appear in the downfield region, typically between 150-160 ppm.

  • Morpholine and Pyridine Carbons: The chemical shifts of the carbon atoms in the morpholine and pyridine rings will be present in both the starting material and the product, with slight shifts upon urea formation. The morpholine carbons adjacent to oxygen are typically around 66-68 ppm, while those adjacent to nitrogen are around 44-46 ppm.

Spectroscopic Method Key Diagnostic Feature for Starting Material Key Diagnostic Feature for Product
¹H NMR Absence of urea N-H proton signals.Appearance of new, often broad, signals for the urea N-H protons (typically 6.0-9.0 ppm). Shifts in the pyridine proton signals. Presence of signals corresponding to the amine reactant's alkyl/aryl group.
¹³C NMR Presence of the isocyanate carbon signal (typically 120-130 ppm).Disappearance of the isocyanate carbon signal. Appearance of the urea carbonyl carbon signal (typically 150-160 ppm).

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve a few milligrams of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Data Processing and Interpretation: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Assign the peaks based on their chemical shifts, coupling patterns, and comparison with expected values for the proposed structure.

Mass Spectrometry (MS): Confirming the Molecular Weight

Mass spectrometry is the definitive technique for confirming the molecular weight of the product.

  • Molecular Ion Peak: The mass spectrum of the product should show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺ in ESI) that corresponds to the calculated molecular weight of the desired urea derivative.

  • Fragmentation Pattern: The fragmentation pattern can provide additional structural information, often showing characteristic losses of fragments related to the morpholine, pyridine, and the substituent from the amine reactant.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol, acetonitrile).

  • Analysis: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI).

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and compare it with the calculated molecular weight of the expected product.

Comparative Analysis with Alternative Isocyanates

While this compound is a valuable reagent, other isocyanates are also commonly used in drug discovery. A comparison with a common alternative, such as phenyl isocyanate, highlights the influence of the pyridine and morpholine moieties on the spectroscopic properties of the resulting urea.

Feature Product from this compound Product from Phenyl Isocyanate
¹H NMR - Aromatic Region Signals corresponding to the disubstituted pyridine ring.Signals corresponding to a monosubstituted benzene ring.
¹H NMR - Aliphatic Region Characteristic multiplets for the morpholine ring protons.Absent (unless the amine reactant contains aliphatic protons).
Reactivity The electron-withdrawing nature of the pyridine ring can influence the reactivity of the isocyanate group.The reactivity is influenced by the electronic properties of the phenyl ring (substituents can increase or decrease reactivity).
Solubility & PK Properties The morpholine group generally enhances the aqueous solubility and can improve the pharmacokinetic profile of the final molecule.[1][2]The lipophilicity of the phenyl group can be modulated with substituents but may lead to lower aqueous solubility compared to the morpholine-containing analogue.

Conclusion: A Rigorous and Self-Validating Approach

The confirmation of a reaction product's structure is a cornerstone of synthetic chemistry, particularly in the highly regulated field of drug development. For reactions involving the versatile reagent this compound, a multi-pronged spectroscopic approach is not just recommended, but essential. By combining the insights from FTIR, ¹H and ¹³C NMR, and mass spectrometry, researchers can create a self-validating system that provides unambiguous confirmation of the desired urea product. This rigorous analytical workflow ensures the integrity of the synthesized compounds, paving the way for subsequent biological evaluation and the advancement of drug discovery programs.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. Scientific Reports. [Link]

  • Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Remspec Corporation. [Link]

  • ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen. [Link]

  • Mass spectrometric identification of isocyanate-induced modifications of keratins in human skin. Chemical Research in Toxicology. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 4-(4-Isocyanatopyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and professionals in drug development, our work with novel chemical entities demands not only precision in our experiments but also an unwavering commitment to safety, extending through the entire lifecycle of a chemical, including its disposal. The compound 4-(4-isocyanatopyridin-2-yl)morpholine, a bifunctional molecule featuring a highly reactive isocyanate group, a pyridine core, and a morpholine substituent, requires a disposal protocol grounded in its specific chemical reactivity.

This guide moves beyond generic advice to provide a procedural and logical framework for the safe handling and disposal of this compound. The core principle is the deliberate and controlled deactivation of the isocyanate functional group prior to waste collection, transforming it from a hazardous reagent into a far more stable derivative suitable for disposal by a certified facility.

Understanding the Hazard Profile: Why Specific Procedures are Critical

This compound (CAS No. 876316-43-7) is not a benign substance. Its hazard profile is dictated by the potent reactivity of the isocyanate group and the inherent toxicities of its heterocyclic components.[1][2] Failure to adhere to proper disposal protocols can lead to personnel exposure, chemical incidents, and non-compliance with environmental regulations.

The Occupational Safety and Health Administration (OSHA) classifies isocyanates as potential human carcinogens and known causes of occupational asthma and other severe respiratory issues.[3][4] The primary hazards associated with this specific compound are summarized below.

Hazard CategoryDescriptionGHS Classification (Typical for Isocyanates)Source
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Category 4[1]
Respiratory Sensitization May cause allergy or asthma-like symptoms or breathing difficulties if inhaled. This is a primary concern with all isocyanates.Category 1[1][3]
Skin Sensitization May cause an allergic skin reaction upon contact.Category 1[1]
Skin & Eye Irritation Causes skin irritation and serious eye irritation.Category 2[1]
Reactivity The isocyanate group reacts exothermically with compounds containing active hydrogens, such as water, alcohols, and amines. The compound hydrolyzes in water and is air-sensitive.Not Applicable[1][3]
Chronic Hazards The pyridine moiety is regulated as a hazardous waste component by the EPA.Not Applicable[5][6]

The Core Principle: Chemical Deactivation of the Isocyanate Group

The cornerstone of safe disposal is the chemical neutralization of the highly electrophilic isocyanate (-N=C=O) group. This functional group will readily react with any available nucleophile. Our goal is to provide a controlled source of nucleophiles to drive this reaction to completion in a safe and predictable manner. The reaction with water, for instance, proceeds through an unstable carbamic acid intermediate, which then decomposes to the corresponding amine and carbon dioxide gas.[7]

Crucial Safety Note: The generation of CO₂ gas during neutralization means that waste containers must be kept open and vented during the deactivation process to avoid dangerous pressure buildup.[7][8]

DeactivationPathways cluster_main Deactivation of this compound cluster_water Pathway 1: Hydrolysis cluster_ammonia Pathway 2: Aminolysis Isocyanate Isocyanate Group (-N=C=O) CarbamicAcid Unstable Carbamic Acid Intermediate Isocyanate->CarbamicAcid reacts with Urea Stable Urea Derivative Isocyanate->Urea reacts with H2O Water (H₂O) H2O->CarbamicAcid Amine Stable Amine Derivative CarbamicAcid->Amine CO2 Carbon Dioxide Gas (CO₂) (Venting Required!) CarbamicAcid->CO2 Ammonia Ammonia (NH₃) (in Decon Solution) Ammonia->Urea

Caption: Chemical pathways for isocyanate group deactivation.

Procedural Guide for Disposal

This section provides step-by-step instructions for handling different disposal scenarios. Always perform these procedures within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Required Materials & Personal Protective Equipment (PPE)
  • PPE: Nitrile or butyl rubber gloves, chemical splash goggles, a full-face shield, and a lab coat are mandatory.[9]

  • Decontamination Solution: Prepare a fresh solution for deactivation. A widely accepted formulation is effective for this purpose.[7][10]

  • Waste Containers: Designated, labeled hazardous waste containers (one for liquid waste, one for solid waste). Ensure they are made of compatible material (e.g., HDPE).

  • Spill Kit: Absorbent, non-reactive material such as vermiculite or dry sand. Do not use combustible materials like sawdust .[7]

ComponentFormulation (v/v/w)Purpose
Water90%Reactant and solvent.
Sodium Carbonate5-10%Provides a basic nucleophilic solution to react with the isocyanate.
Liquid Detergent2%Acts as a surfactant to aid in mixing and surface wetting.
Protocol 1: Disposal of Unused or Waste this compound

This protocol is for the disposal of residual solids or prepared solutions.

  • Preparation: In a chemical fume hood, place a suitably large beaker or flask containing the decontamination solution. The volume of the solution should be at least 10 times the volume of the isocyanate waste to be neutralized.

  • Slow Addition: With constant stirring, slowly add the isocyanate waste to the decontamination solution. Do not add the solution to the waste, as this can create an uncontrolled reaction.

  • Observation: The reaction may produce mild effervescence (CO₂ release). If the reaction becomes too vigorous, cease addition until it subsides.

  • Deactivation Period: Once all waste has been added, leave the container loosely covered (e.g., with a watch glass) or otherwise vented in the fume hood for at least 24 hours to ensure the reaction is complete.[11]

  • Final Disposal: After 24 hours, the deactivated solution can be transferred to a labeled hazardous waste container for liquid chemical waste. The label should indicate the contents (e.g., "Deactivated this compound solution") for collection by your institution's environmental health and safety (EHS) office.

Protocol 2: Decontamination of Labware and Surfaces

This protocol applies to glassware, stir bars, spatulas, and work surfaces.

  • Initial Rinse: Rinse contaminated glassware and tools with a suitable organic solvent (e.g., acetone) to remove the bulk of the residue. Collect this solvent rinse in a dedicated, labeled hazardous waste container. This rinseate is still considered hazardous and contains active isocyanate. It must be deactivated using Protocol 1.

  • Soaking: Submerge the rinsed items in a bath of the decontamination solution for at least 24 hours.[11]

  • Final Cleaning: After the soaking period, the items can be removed and washed using standard laboratory procedures.

  • Surface Wipes: For contaminated fume hood surfaces, liberally wipe the area with a cloth soaked in the decontamination solution. Allow the surface to remain wet for several minutes before wiping dry with a clean cloth. Dispose of all wipes in the solid hazardous waste container.

Protocol 3: Spill Management

Immediate and correct response to a spill is critical to prevent exposure.

  • Evacuate & Ventilate: Ensure the immediate area is clear of personnel who are not involved in the cleanup and that the fume hood is operating at maximum capacity.[12]

  • Containment: For a liquid spill, or a solid spill that has been wetted, cover the spill with an inert absorbent material like vermiculite, clay, or sand.[13]

  • Neutralization: Slowly and carefully pour the decontamination solution over the absorbed spill, working from the outside in. Avoid splashing. The mixture may bubble as CO₂ is released.

  • Wait: Allow the mixture to sit for at least 30 minutes to ensure deactivation.

  • Collection: Carefully scoop the resulting slurry into a labeled container for solid hazardous waste.

  • Final Decontamination: Wipe the spill area clean using the surface decontamination procedure described in Protocol 2.

Final Waste Segregation and Regulatory Compliance

The final deactivated waste product, while significantly less reactive, is still a chemical waste stream. The pyridine ring structure persists throughout the deactivation process. The U.S. Environmental Protection Agency (EPA) lists pyridine as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) with the waste code U196.[5][14]

Therefore, all waste generated from the disposal of this compound, even after deactivation, must be:

  • Collected in sealed, clearly labeled hazardous waste containers.

  • Managed according to your institution's and local/national hazardous waste regulations.[13][15]

  • Disposed of through an approved and licensed waste disposal contractor.[1]

By adhering to this scientifically grounded, step-by-step guide, you can ensure the safe management of this reactive compound, protecting yourself, your colleagues, and the environment.

References

  • Safe Work Australia , Guide to Handling Isocyanates. Available at: [Link]

  • Ataman Kimya , MORPHOLINE. Available at: [Link]

  • Chemos GmbH & Co. KG , Safety Data Sheet: Morpholine. Available at: [Link]

  • Carl ROTH , Safety Data Sheet: Morpholine. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA) , Isocyanates - Overview. Available at: [Link]

  • Penta Chemicals , Safety Data Sheet: Morpholine. Available at: [Link]

  • SKC Inc. , Isocyanate DECONtamination Solution Safety Data Sheet. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA) , Isocyanates - Standards. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA) , Pyridine - Substance Details. Available at: [Link]

  • Das, B., et al., (2013). Development of Eco-friendly Neutralizing Agents for Toluene Diisocyanate. Research Journal of Chemical Sciences.
  • Penta Chemicals , Safety Data Sheet: Pyridine. Available at: [Link]

  • IRSST , Guide for Safe Use of Isocyanates. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR) , Toxicological Profile for Pyridine. Available at: [Link]

  • New Jersey Department of Health , Hazardous Substance Fact Sheet: Pyridine. Available at: [Link]

  • Oregon OSHA , Isocyanates Fact Sheet. Available at: [Link]

  • Google Patents, Method for removing non-reacted isocyanate from its reaction product.
  • Safework Health , Isocyanates Hazards and Safety Measures – Guide for Employers. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA) , Pyridine ToxFAQs. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA) , Weather Insulating/Sealing: Chemical Hazards - SPF/Isocyanates. Available at: [Link]

  • ResearchGate , Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins. Available at: [Link]

  • Actsafe Safety Association , Safe Work Procedures for Isocyanate-Containing Products. Available at: [Link]

  • University of Maryland Environmental Safety, Sustainability and Risk , EPA Hazardous Waste Codes. Available at: [Link]

  • Regulations.gov , Safety Data Sheet for a product containing isocyanates. Available at: [Link]

  • California Department of Public Health , Isocyanates: Working Safely. Available at: [Link]

  • University of Washington , Standard Operating Procedure for Pyridine. Available at: [Link]

  • Wikipedia , Morpholine. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA) , EPA Hazardous Waste Codes. Available at: [Link] (Note: General reference for hazardous waste codes).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.